molecular formula C6H9N3 B1266148 N2-Methylpyridine-2,5-diamine CAS No. 28020-36-2

N2-Methylpyridine-2,5-diamine

Cat. No.: B1266148
CAS No.: 28020-36-2
M. Wt: 123.16 g/mol
InChI Key: XKEDDRXJMAVORI-UHFFFAOYSA-N
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Description

N2-Methylpyridine-2,5-diamine is an organic compound with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol . This substituted pyridine derivative is characterized by amine functional groups at the 2 and 5 positions of the pyridine ring, where the amine at the 2-position is methylated . It is a solid with a predicted boiling point of 306.4 ± 22.0 °C and a predicted density of 1.179 ± 0.06 g/cm³ . To ensure prolonged stability, it is recommended to store this compound under an inert gas (nitrogen or argon) at 2–8°C . This chemical serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its structure aligns with the pyridine-2-methylamine scaffold, which has been identified through structure-based drug design as a promising pharmacophore for developing new antitubercular agents . Specifically, compounds based on this scaffold demonstrate potent activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, by potentially targeting the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids . Researchers can employ reverse-phase (RP) HPLC for the analysis of this compound, using methods that can be scaled for preparative separation or adapted for pharmacokinetic studies . The compound is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-methylpyridine-2,5-diamine
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InChI

InChI=1S/C6H9N3/c1-8-6-3-2-5(7)4-9-6/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XKEDDRXJMAVORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00182299
Record name N2-Methylpyridine-2,5-diamine
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Molecular Weight

123.16 g/mol
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CAS No.

28020-36-2
Record name N2-Methyl-2,5-pyridinediamine
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Record name N2-Methylpyridine-2,5-diamine
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Record name N2-methylpyridine-2,5-diamine
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Record name N2-METHYLPYRIDINE-2,5-DIAMINE
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Foundational & Exploratory

N2-Methylpyridine-2,5-diamine: A Technical Overview of Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N2-Methylpyridine-2,5-diamine, a substituted pyridine derivative, presents a molecule of interest for various chemical and pharmaceutical research applications. This technical guide provides a consolidated overview of its known chemical properties. It is important to note that while basic chemical data is available, in-depth experimental and biological studies on this specific compound are limited in publicly accessible scientific literature. Consequently, this document summarizes the available data and highlights areas where further research is needed.

Core Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C6H9N3.[1][2] Its structure consists of a pyridine ring substituted with a methylamino group at the 2-position and an amino group at the 5-position.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is critical to distinguish this compound from its close analogue, N2,N2-Dimethylpyridine-2,5-diamine, as the properties differ. The data presented here is specific to the mono-methylated compound.

PropertyValueSource
IUPAC Name 2-N-methylpyridine-2,5-diamine[2]
CAS Number 28020-36-2[2]
Molecular Formula C6H9N3[1][2]
Molecular Weight 123.16 g/mol [1][2]
Canonical SMILES CNC1=NC=C(C=C1)N[2]
InChIKey XKEDDRXJMAVORI-UHFFFAOYSA-N[2]
Computed XLogP3 0.5[2]
Topological Polar Surface Area 50.9 Ų[2]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not extensively published. Researchers working with this compound would need to perform their own spectral analysis for structural confirmation and purity assessment.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of related substituted pyridines is well-documented.[3][4][5] General synthetic strategies for similar compounds often involve nucleophilic substitution reactions on a suitably functionalized pyridine ring. For instance, the synthesis of N2,N2-Dimethylpyridine-2,5-diamine has been reported via the amination of 2,5-dichloropyridine.[6] A potential synthetic route for this compound could be envisioned through a similar pathway, utilizing methylamine as the nucleophile.

A generalized synthetic approach is proposed in the diagram below.

G start 2,5-Dihalopyridine intermediate 2-Methylamino-5-halopyridine start->intermediate Methylamine final This compound intermediate->final Amination

A potential synthetic pathway for this compound.

Experimental Protocols

Due to the lack of published research detailing specific experimental applications of this compound, no established and validated experimental protocols for its use in biological or chemical assays can be provided at this time. Researchers are advised to develop and validate their own protocols based on the intended application. For analytical purposes, reverse-phase high-performance liquid chromatography (HPLC) could be a suitable method for purification and analysis, similar to its N2,N2-dimethylated counterpart.[6]

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or involvement of this compound in any specific signaling pathways. The potential for biological activity can be inferred from the general activity of substituted pyridine and diamine compounds, which are known to interact with a wide range of biological targets.[4][5] However, without specific studies on this compound, any discussion of its biological role would be purely speculative. As such, no signaling pathway or experimental workflow diagrams can be generated.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. However, the current body of public knowledge is largely limited to its basic chemical identifiers and computed properties. There is a clear need for foundational research to determine its experimental physicochemical properties, develop robust synthetic and analytical methods, and, most importantly, to investigate its biological activity. Such studies would be crucial in unlocking the potential of this molecule for drug discovery and other advanced applications. The structural similarity to other biologically active pyridine derivatives suggests that it may be a valuable scaffold for the development of novel therapeutic agents.

References

An In-depth Technical Guide to N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N2-Methylpyridine-2,5-diamine, a pyridine derivative of interest in chemical synthesis and potential pharmaceutical applications. This document consolidates available data on its chemical identity, physicochemical properties, and proposed synthesis. While direct experimental evidence for its biological activity is limited, this guide explores potential mechanisms of action based on the known pharmacology of the broader diaminopyridine class of compounds. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and further research.

Chemical Identity and Properties

This compound is a substituted pyridine with two amine functional groups. It can be identified by the CAS number 28020-36-2 for the free base and 117879-51-3 for its hydrochloride salt.[1] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 28020-36-2[2]
Molecular Formula C₆H₉N₃[2][3]
Molecular Weight 123.16 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms 2-(Methylamino)-5-aminopyridine, 5-Amino-2-(methylamino)pyridine
InChI Key XKEDDRXJMAVORI-UHFFFAOYSA-N[3]
SMILES CNc1ccc(N)cn1[3]

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes the key computed properties of this compound.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 123.16 g/mol [2]
XLogP3 0.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 123.07964730 g/mol [2]
Topological Polar Surface Area 55.2 Ų
Heavy Atom Count 9[2]
Complexity 84.4

Synthesis and Experimental Protocols

G A 2-Chloro-5-nitropyridine B Nucleophilic Aromatic Substitution (Methylamine) A->B Step 1 C 2-(Methylamino)-5-nitropyridine B->C D Reduction (e.g., H₂, Pd/C) C->D Step 2 E This compound D->E

Proposed synthesis of this compound.
Proposed Experimental Protocol:

Step 1: Synthesis of 2-(Methylamino)-5-nitropyridine

  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of a solution of methylamine in the same solvent.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(methylamino)-5-nitropyridine.

Step 2: Synthesis of this compound

  • Dissolve the 2-(methylamino)-5-nitropyridine obtained from Step 1 in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm).

  • The reaction is typically run at room temperature and monitored by TLC until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and involvement in signaling pathways of this compound are currently not available in the scientific literature. However, based on its structural similarity to other diaminopyridines, some potential biological activities can be hypothesized.

Diaminopyridines are a class of compounds known to interact with various biological targets. For instance, some diaminopyridines exhibit activity as inhibitors of enzymes such as dihydrofolate reductase or as modulators of ion channels.

The diagram below illustrates a generalized workflow for investigating the potential biological activity of a novel compound like this compound.

G A This compound B In vitro Screening (e.g., Enzyme Assays, Receptor Binding) A->B C Identification of Potential Targets B->C D Cell-based Assays (e.g., Cytotoxicity, Pathway Modulation) C->D E Confirmation of Cellular Activity D->E F In vivo Studies (Animal Models) E->F G Evaluation of Efficacy and Toxicity F->G

Workflow for investigating biological activity.

Given the structural features of this compound, it could be a candidate for screening in various drug discovery programs, particularly those targeting kinases or other ATP-binding proteins, due to the presence of the aminopyridine scaffold which is a known pharmacophore.

Conclusion

This compound is a chemical entity with well-defined physicochemical properties. While a specific, validated synthesis protocol is not publicly available, a reliable synthetic route can be proposed based on established chemical transformations. The biological activity of this compound remains largely unexplored, presenting an opportunity for further research. The information and proposed methodologies in this guide are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound. Further investigation is warranted to elucidate its synthetic details and to uncover its potential therapeutic applications.

References

An In-depth Technical Guide to N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, and safety information for N2-Methylpyridine-2,5-diamine.

Core Chemical Properties

This compound is a substituted pyridinediamine with the molecular formula C6H9N3.[1] Its core structure consists of a pyridine ring with an amino group at position 5 and a methylamino group at position 2. This compound serves as a valuable building block in synthetic organic chemistry.

All quantitative data for this compound (CAS: 28020-36-2) is summarized in the table below for clear reference and comparison.

PropertyValueSource
Molecular Weight 123.16 g/mol [1][2]
Molecular Formula C6H9N3[1][2]
IUPAC Name 2-N-methylpyridine-2,5-diamine[1]
CAS Number 28020-36-2[1]
Monoisotopic Mass 123.079647300 Da[1]
Synonyms N2-methyl-2,5-pyridinediamine, 2-N-methylpyridine-2,5-diamine[1]
InChI InChI=1S/C6H9N3/c1-8-6-3-2-5(7)4-9-6/h2-4H,7H2,1H3,(H,8,9)[1][2]
InChIKey XKEDDRXJMAVORI-UHFFFAOYSA-N[2]
SMILES CNc1ccc(cn1)N[2]

Molecular Structure

The chemical structure of this compound is visualized below. The diagram illustrates the arrangement of the pyridine ring with its amino and methylamino substituents.

N2_Methylpyridine_2_5_diamine N1 N C2 C N1->C2 C3 C C2->C3 C2->C3 N_methylamino NH C2->N_methylamino C4 C C3->C4 C5 C C4->C5 C4->C5 C6 C C5->C6 N_amino NH₂ C5->N_amino C6->N1 C6->N1 C_methyl CH₃ N_methylamino->C_methyl

Fig. 1: Molecular structure of this compound.

Experimental Protocols & Synthesis

Potential Synthetic Routes:

  • Amination of Halopyridines: A common method for synthesizing aminopyridines involves the nucleophilic substitution of a halogenated pyridine precursor. For instance, the synthesis of N2,N2-Dimethylpyridine-2,5-diamine has been reported via the amination of 2,5-dichloropyridine with dimethylamine.[3] A similar approach could likely be employed for this compound using methylamine as the nucleophile.

  • Chichibabin Reaction: The synthesis of 2-amino-5-methyl-pyridine can be achieved by reacting 3-methyl-pyridine with sodium amide in an inert diluent at elevated temperature and pressure.[4] Modifications of this amination reaction could potentially be explored for the synthesis of the target compound.

  • Palladium-Catalyzed Cross-Coupling: Modern synthetic methods often employ palladium catalysts for C-N bond formation. A general procedure for the synthesis of N-arylpyrimidin-2-amine derivatives involves the reaction of an appropriate amine with a halo-pyrimidine in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II), a ligand such as Xantphos, and a base like sodium tert-butoxide in a suitable solvent like toluene.[5] This methodology is adaptable for a wide range of amine and pyridine substrates.

The workflow for a potential palladium-catalyzed synthesis is outlined below.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Halopyridine Precursor - Methylamine - Pd Catalyst & Ligand - Base (e.g., NaOtBu) solvent Add Toluene reagents->solvent reflux Reflux under N₂ (8 hours) solvent->reflux quench Quench & Extract reflux->quench purify Column Chromatography quench->purify Final Product Final Product purify->Final Product

Fig. 2: Generalized workflow for a Pd-catalyzed amination.

Safety and Handling

This compound is classified as a hazardous substance.[1] Researchers must consult the full Safety Data Sheet (SDS) before handling.

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[7]

    • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water.[7]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • If Inhaled: Move the person to fresh air and keep comfortable for breathing.[8]

References

Synthesis of N2-Methylpyridine-2,5-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N2-Methylpyridine-2,5-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, comprising a pyridine ring with both a primary and a secondary amine, make it an interesting building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a multi-step sequence starting from readily available 2-aminopyridine. The proposed pathway involves three key transformations:

  • Nitration of 2-aminopyridine: This initial step introduces a nitro group at the 5-position of the pyridine ring, a crucial functional group for the subsequent introduction of the second amine.

  • N-methylation of 2-amino-5-nitropyridine: The selective methylation of the exocyclic amino group at the 2-position yields the intermediate, 2-(methylamino)-5-nitropyridine.

  • Reduction of the nitro group: The final step involves the reduction of the nitro group to a primary amine, affording the target compound, this compound.

This synthetic route is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: N-Methylation cluster_2 Step 3: Reduction 2-aminopyridine 2-aminopyridine 2-amino-5-nitropyridine 2-amino-5-nitropyridine 2-aminopyridine->2-amino-5-nitropyridine HNO3, H2SO4 2-amino-5-nitropyridine_2 2-amino-5-nitropyridine 2-(methylamino)-5-nitropyridine 2-(methylamino)-5-nitropyridine 2-amino-5-nitropyridine_2->2-(methylamino)-5-nitropyridine Methylating Agent (e.g., CH3I, (CH3)2SO4) 2-(methylamino)-5-nitropyridine_2 2-(methylamino)-5-nitropyridine This compound This compound 2-(methylamino)-5-nitropyridine_2->this compound Reducing Agent (e.g., H2/Pd/C, SnCl2) Nitration_Mechanism 2-aminopyridine 2-aminopyridine Sigma_complex Sigma Complex (Wheland Intermediate) 2-aminopyridine->Sigma_complex + NO2+ Nitronium_ion NO2+ Nitronium_ion->Sigma_complex Deprotonation Deprotonation (-H+) Sigma_complex->Deprotonation 2-amino-5-nitropyridine 2-amino-5-nitropyridine Deprotonation->2-amino-5-nitropyridine Methylation_Mechanism 2-amino-5-nitropyridine 2-Amino-5-nitropyridine (Nucleophile) SN2_Transition_State SN2 Transition State 2-amino-5-nitropyridine->SN2_Transition_State Methyl_iodide CH3-I (Electrophile) Methyl_iodide->SN2_Transition_State 2-(methylamino)-5-nitropyridine 2-(methylamino)-5-nitropyridine SN2_Transition_State->2-(methylamino)-5-nitropyridine Iodide_ion I- SN2_Transition_State->Iodide_ion

Spectroscopic Profile of N2-Methylpyridine-2,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for N2-Methylpyridine-2,5-diamine (C₆H₉N₃), a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

IUPAC Name: N²-Methylpyridine-2,5-diamine Molecular Formula: C₆H₉N₃[1] Molecular Weight: 123.16 g/mol [1] Exact Mass: 123.079647300 Da[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds, including 2-amino-5-methylpyridine and other substituted pyridines.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.6d1HH-6
~7.0dd1HH-4
~6.4d1HH-3
~4.5-5.5br s2H-NH₂
~4.0-5.0br s1H-NHCH₃
~2.8s3H-CH₃

Predictions are based on typical chemical shifts for aminopyridines and related structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon Assignment
~155C-2
~145C-6
~138C-5
~120C-4
~108C-3
~30-CH₃

Predicted chemical shifts are based on known values for substituted pyridine rings.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)
3350 - 3310Medium, SharpN-H stretch (secondary amine)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1650 - 1580StrongN-H bend (primary amine)
1600 - 1450Strong to MediumC=C and C=N stretching (aromatic ring)
1335 - 1250StrongAromatic C-N stretch
910 - 665Strong, BroadN-H wag (primary and secondary amines)

Characteristic absorption bands are predicted based on the functional groups present in the molecule.[2]

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
123[M]⁺ (Molecular Ion)
108[M-CH₃]⁺
95[M-NH₂-CH₃]⁺

The exact mass of the molecular ion is calculated to be 123.079647300 Da.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for the spectroscopic analysis of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the amine protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a 30-degree pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a wider spectral width (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance sensitivity.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method):

    • If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared.

    • For liquids, place a small drop between two salt plates (e.g., NaCl or KBr).

    • For solids, dissolve a small amount in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.[3]

  • Instrumentation: Place the prepared sample in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: This technique is suitable for obtaining the mass of the protonated molecule [M+H]⁺. The analysis is typically coupled with liquid chromatography (LC-MS).

    • EI-MS: This technique will provide the molecular ion peak [M]⁺ and characteristic fragmentation patterns that can aid in structure elucidation.

  • Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow substance This compound Sample nmr_prep NMR Sample Preparation (Dissolution in Deuterated Solvent) substance->nmr_prep ir_prep IR Sample Preparation (KBr Pellet or Thin Film) substance->ir_prep ms_prep MS Sample Preparation (Dilute Solution) substance->ms_prep nmr_acq NMR Data Acquisition (1H, 13C, COSY, HSQC) nmr_prep->nmr_acq ir_acq IR Data Acquisition (FTIR) ir_prep->ir_acq ms_acq MS Data Acquisition (EI, ESI, HRMS) ms_prep->ms_acq nmr_analysis NMR Spectral Analysis (Chemical Shift, Coupling) nmr_acq->nmr_analysis ir_analysis IR Spectral Analysis (Functional Group Identification) ir_acq->ir_analysis ms_analysis MS Spectral Analysis (Molecular Ion, Fragmentation) ms_acq->ms_analysis structure_elucidation Structure Elucidation & Confirmation nmr_analysis->structure_elucidation ir_analysis->structure_elucidation ms_analysis->structure_elucidation

References

An In-depth Technical Guide on the Theoretical Properties of N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of N2-Methylpyridine-2,5-diamine, a substituted pyridine derivative of interest in chemical and pharmaceutical research. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted values and data for the closely related analogue, N2,N2-Dimethylpyridine-2,5-diamine, to offer a broader context for its potential characteristics and applications.

Core Chemical and Physical Properties

This compound is a heterocyclic amine with a molecular structure featuring a pyridine ring substituted with a primary amine group at the 5-position and a secondary methylamine group at the 2-position. Its chemical identity and fundamental computed properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-(methylamino)pyridin-5-aminePubChem[1]
Synonyms 5-Amino-2-(methylamino)pyridine-
CAS Number 28020-36-2PubChem[1]
Molecular Formula C₆H₉N₃PubChem[1]
Molecular Weight 123.16 g/mol PubChem[1]
Canonical SMILES CNC1=NC=C(C=C1)NPubChem[1]
InChI InChI=1S/C6H9N3/c1-7-6-4-2-5(8)3-9-6/h2-4H,8H2,1H3,(H,7,9)PubChem[1]
Computed XLogP3-AA 0.5PubChem[1]
Topological Polar Surface Area 50.9 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Physicochemical Properties: A Comparative Perspective

PropertyPredicted Value for N2,N2-Dimethylpyridine-2,5-diamineSource
pKa (Conjugate Acid) 7.87 ± 0.10Smolecule[2]
Water Solubility (at 25 °C) ~ 10 g/LSmolecule[2]

The predicted pKa of the N2,N2-dimethyl analogue suggests that it is a moderately weak base.[2] The primary amine at the 5-position is expected to be the more basic site due to lesser steric hindrance compared to the N2-substituted amine.[2] The reported solubility indicates that these compounds are likely to be slightly soluble in aqueous media.[2]

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, the broader class of aminopyridines and related diamines are recognized for their potential in various fields. The diagram below illustrates the logical relationships for the potential applications of substituted pyridine diamines.

This compound This compound Substituted Pyridine Diamine Scaffold Substituted Pyridine Diamine Scaffold This compound->Substituted Pyridine Diamine Scaffold Drug Discovery Drug Discovery Substituted Pyridine Diamine Scaffold->Drug Discovery Materials Science Materials Science Substituted Pyridine Diamine Scaffold->Materials Science Organic Synthesis Organic Synthesis Substituted Pyridine Diamine Scaffold->Organic Synthesis Neglected Tropical Diseases Neglected Tropical Diseases Drug Discovery->Neglected Tropical Diseases Targeting Protozoa Neurodegenerative Diseases Neurodegenerative Diseases Drug Discovery->Neurodegenerative Diseases e.g., Multiple Sclerosis High-Performance Polymers High-Performance Polymers Materials Science->High-Performance Polymers e.g., Polyimides Building Block Building Block Organic Synthesis->Building Block Potassium Channel Blockers Potassium Channel Blockers Neurodegenerative Diseases->Potassium Channel Blockers

Caption: Potential applications of substituted pyridine diamines.

Aminopyridine derivatives are being investigated for the treatment of neglected tropical diseases caused by protozoa such as Trypanosoma and Leishmania species.[3] Furthermore, some aminopyridines, like 4-aminopyridine, are approved for symptomatic treatment of multiple sclerosis, acting as potassium channel blockers.[4][5][6] In materials science, diamines containing pyridine rings are used in the synthesis of high-performance polymers like polyimides, which exhibit excellent thermal stability.[7][8]

Experimental Protocols: A General Approach

Specific experimental protocols for the synthesis and analysis of this compound are not detailed in the available literature. However, general methods for the synthesis of aminopyridines and the analysis of related compounds can be adapted.

Synthesis

The synthesis of N2-substituted pyridine-2,5-diamines can potentially be achieved through the amination of a corresponding halogenated pyridine precursor. For instance, the reaction of 2-chloro-5-nitropyridine with methylamine, followed by the reduction of the nitro group, would be a plausible synthetic route.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis of aminopyridines. A general workflow for the analysis of a sample containing this compound is depicted below.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Sample Dissolve in Mobile Phase Filter Filter through 0.45 µm filter Dissolve Sample->Filter Inject Sample Inject onto HPLC system Filter->Inject Sample Separation on C18 Column C18 Reverse-Phase Column Inject Sample->Separation on C18 Column UV Detection UV Detection (e.g., 280 nm) Separation on C18 Column->UV Detection Chromatogram Generate Chromatogram UV Detection->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification Mobile Phase e.g., Phosphate Buffer/Methanol Mobile Phase->Separation on C18 Column

Caption: General workflow for HPLC analysis of aminopyridines.

A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffer (e.g., phosphate buffer at pH 7.0) and an organic modifier like methanol or acetonitrile.[9] Detection is commonly performed using a UV detector at a wavelength around 280 nm.[9] This methodology allows for the separation and quantification of aminopyridine isomers and related impurities.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical entity with a range of theoretical properties that suggest its potential utility in drug discovery and materials science. While experimental data for this specific molecule is limited, computational predictions and data from its close analogue, N2,N2-Dimethylpyridine-2,5-diamine, provide a valuable starting point for further investigation. The general synthetic and analytical methods outlined in this guide can be adapted for the specific needs of researchers working with this and related compounds. As with any chemical, appropriate safety measures must be observed during its handling and use.

References

N2-Methylpyridine-2,5-diamine: A Technical Guide to its Solubility Profile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility profile of N2-Methylpyridine-2,5-diamine (CAS: 28020-36-2), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of quantitative solubility data in public literature, this document focuses on qualitative solubility characteristics, provides detailed experimental protocols for determining precise solubility, and outlines a typical analytical workflow. Furthermore, it explores the potential role of this compound derivatives in inhibiting the mycobacterial MmpL3 transporter, a critical pathway in the development of novel antitubercular agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or considering the use of this compound.

Introduction

This compound is a substituted pyridine derivative with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol .[1][2] Its structure, featuring both a pyridine ring and two amine groups, makes it a versatile building block in medicinal chemistry. Notably, derivatives of this compound have been investigated as potential inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids essential for the viability of M. tuberculosis.[3] Understanding the solubility of this compound is a critical first step in its application for the synthesis of such bioactive molecules, impacting reaction kinetics, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These computed properties offer initial insights into the molecule's behavior.

PropertyValueSource
Molecular FormulaC₆H₉N₃[1][2]
Molecular Weight123.16 g/mol [1][2]
XLogP3-AA0.5[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count3[1]

Solubility Profile

The presence of amino groups and the nitrogen atom in the pyridine ring suggests the potential for hydrogen bonding, which would enhance solubility in polar protic solvents. The methyl group and the aromatic ring contribute to its non-polar character.

Table of Expected Qualitative Solubility:

Solvent TypeExample SolventsExpected SolubilityRationale
Polar ProticWater, Methanol, EthanolSparingly Soluble to SolubleThe amino groups can form hydrogen bonds with protic solvents. The related N2,N2-Dimethylpyridine-2,5-diamine has limited water solubility (approx. 10 g/L at 25°C).[4]
Polar AproticDMSO, Acetonitrile, DMFSolubleThe polarity of the molecule should allow for favorable dipole-dipole interactions. N2,N2-Dimethylpyridine-2,5-diamine shows good solubility in acetonitrile.[4]
Non-PolarHexane, BenzenePoorly SolubleThe polar functional groups will have limited favorable interactions with non-polar solvents.[4]

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, researchers will need to determine the solubility of this compound experimentally. The following protocol outlines a standard method for this purpose.

4.1. Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution and then determining the concentration of the solute by evaporating the solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

  • Scintillation vials or other sealable containers

  • Shaker or magnetic stirrer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

    • Place the vial in a shaker or on a magnetic stirrer in a thermostatically controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Solvent Evaporation:

    • Accurately weigh an empty, dry container.

    • Transfer the filtered saturated solution to the pre-weighed container.

    • Evaporate the solvent completely in a vacuum oven at a suitable temperature.

  • Calculation of Solubility:

    • Weigh the container with the dried residue.

    • Calculate the mass of the dissolved solid.

    • Express the solubility in g/L or other appropriate units.

Visualizations

5.1. Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

G Workflow for Solubility Determination start Start: Obtain this compound and Solvents prepare Prepare Supersaturated Solutions (Excess Solute in Known Volume of Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare->equilibrate separate Separate Undissolved Solid (Centrifugation or Settling) equilibrate->separate filter Filter Supernatant (0.22 µm syringe filter) separate->filter measure Measure a Precise Volume of Saturated Solution filter->measure evaporate Evaporate Solvent to Dryness (Vacuum Oven) measure->evaporate weigh Weigh the Dried Residue evaporate->weigh calculate Calculate Solubility (mass of residue / volume of solution) weigh->calculate end End: Quantitative Solubility Data calculate->end

Caption: A flowchart of the gravimetric method for solubility determination.

5.2. Experimental Workflow for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity and concentration of this compound.

G Workflow for HPLC Analysis sample_prep Sample Preparation (Dissolve this compound in mobile phase) injection Inject Sample onto Column sample_prep->injection hplc_system HPLC System Setup (Newcrom R1 or C18 column) hplc_system->injection mobile_phase Mobile Phase Preparation (Acetonitrile, Water, Acidifier) mobile_phase->hplc_system separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration and Quantification) detection->data_analysis report Generate Report (Purity/Concentration) data_analysis->report

Caption: A typical workflow for the HPLC analysis of this compound.[5]

5.3. Proposed Signaling Pathway Inhibition by Derivatives

Derivatives of this compound have shown potential as inhibitors of the MmpL3 transporter in M. tuberculosis. The following diagram illustrates this proposed mechanism of action.

G Proposed MmpL3 Inhibition Pathway compound This compound Derivative mmpL3 MmpL3 Transporter (in M. tuberculosis inner membrane) compound->mmpL3 Binds to inhibition Inhibition transport Mycolic Acid Transport mmpL3->transport cell_wall Mycolic Acid Incorporation into Cell Wall transport->cell_wall viability M. tuberculosis Viability cell_wall->viability inhibition->transport Blocks

Caption: A diagram showing the proposed inhibition of the MmpL3 transporter by this compound derivatives.[3]

Conclusion

This compound is a valuable compound for the synthesis of potentially therapeutic agents. While quantitative solubility data is sparse, this guide provides a framework for its qualitative solubility profile and a detailed protocol for its experimental determination. The provided workflows for analysis and the context of its potential application in inhibiting the MmpL3 pathway offer a solid foundation for researchers and drug development professionals. Accurate determination of its solubility in various solvent systems is a crucial step for the successful utilization of this compound in future research and development endeavors.

References

An In-depth Technical Guide to the Physical Characteristics of N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on N2-Methylpyridine-2,5-diamine. It is important to note that experimentally determined physical and biological data for this specific compound are limited in publicly accessible literature. Consequently, some sections, particularly regarding experimental protocols, are based on established chemical principles and analogous compounds.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative. While extensive experimental data is not available, its basic molecular properties have been identified.

Data Presentation: Summary of Physical and Chemical Identifiers

PropertyDataSource
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
IUPAC Name N²-methylpyridine-2,5-diamine
SMILES C(N)c1ccc(NC)nc1[1]
InChI Key XKEDDRXJMAVORI-UHFFFAOYSA-N[1]
CAS Number (HCl Salt) 117879-51-3[2]
Melting Point Data not available in published literature
Boiling Point Data not available in published literature
Solubility Data not available in published literature

Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible and chemically sound synthetic route can be proposed based on well-established reactions involving similar pyridine compounds. The proposed method involves a two-step process:

  • Nucleophilic aromatic substitution to form the precursor, 2-(methylamino)-5-nitropyridine.

  • Reduction of the nitro group to yield the final diamine product.

Step 1: Hypothetical Synthesis of 2-(methylamino)-5-nitropyridine

This step involves the reaction of 2-chloro-5-nitropyridine with methylamine. The chlorine atom at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 5-position.

  • Materials:

    • 2-chloro-5-nitropyridine

    • Aqueous methylamine solution (e.g., 40%)

    • Acetonitrile (or another suitable polar aprotic solvent)

    • Sodium bicarbonate

    • Dichloromethane (for extraction)

    • Anhydrous magnesium sulfate (for drying)

  • Procedure:

    • A solution of 2-chloro-5-nitropyridine in acetonitrile is prepared in a round-bottom flask.

    • The flask is cooled in an ice bath.

    • An aqueous solution of methylamine is added dropwise to the cooled solution over a period of time, maintaining a low temperature.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is diluted with water and neutralized with sodium bicarbonate.

    • The aqueous layer is extracted multiple times with dichloromethane.

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude 2-(methylamino)-5-nitropyridine.

    • The product can be further purified by column chromatography.

Step 2: Hypothetical Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate synthesized in Step 1. A common method for this transformation is catalytic hydrogenation.

  • Materials:

    • 2-(methylamino)-5-nitropyridine

    • Ethanol or Methanol (as solvent)

    • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

    • Hydrogen gas source

    • Celite (for filtration)

  • Procedure:

    • The 2-(methylamino)-5-nitropyridine is dissolved in ethanol in a hydrogenation vessel.

    • A catalytic amount of Pd/C is carefully added to the solution.

    • The vessel is connected to a hydrogen gas source and purged to remove air.

    • The mixture is stirred vigorously under a hydrogen atmosphere (pressure may vary, e.g., from atmospheric to 50 psi) at room temperature.

    • The reaction is monitored by TLC until the starting material is fully consumed.

    • Upon completion, the hydrogen source is removed, and the vessel is purged with an inert gas (e.g., nitrogen or argon).

    • The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

    • The filtrate is concentrated under reduced pressure to yield this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis for this compound.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction start 2-chloro-5-nitropyridine reagent1 Methylamine (aq) Acetonitrile process1 Reaction at 0°C to RT start->process1 reagent1->process1 workup1 Extraction & Purification process1->workup1 intermediate 2-(methylamino)-5-nitropyridine workup1->intermediate reagent2 H₂ Gas Pd/C Catalyst Ethanol process2 Catalytic Hydrogenation intermediate->process2 reagent2->process2 workup2 Filtration & Solvent Removal process2->workup2 final_product This compound workup2->final_product

Caption: Hypothetical two-step synthesis of this compound.

Potential Applications and Future Directions

While biological data for this compound is scarce, its structure as a substituted aminopyridine suggests potential utility in several areas of research and development:

  • Medicinal Chemistry: Aminopyridine scaffolds are present in numerous biologically active compounds and approved drugs. This molecule could serve as a valuable building block or fragment for the synthesis of novel therapeutic agents.

  • Ligand Design: The presence of multiple nitrogen atoms makes this compound a potential candidate for the design of chelating ligands for various metal ions, which could have applications in catalysis or the development of metal-based therapeutics.

  • Materials Science: Pyridine derivatives are used in the synthesis of functional materials, and this diamine could be explored as a monomer or cross-linking agent in polymer chemistry.

Given the lack of comprehensive data, further research is required to experimentally determine the physical properties, validate synthetic routes, and explore the biological activity of this compound. Such studies would be essential to unlock its potential for various scientific applications.

References

In-Depth Technical Guide on the Structural Analysis of N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of N2-Methylpyridine-2,5-diamine. Due to the limited availability of direct experimental data for this specific compound, this guide combines established chemical principles, data from analogous structures, and predicted spectroscopic information to offer a thorough overview for research and development purposes.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the following key identifiers and properties.

PropertyValue
IUPAC Name 2-N-methylpyridine-2,5-diamine
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Canonical SMILES CNC1=NC=C(C=C1)N
InChI Key XKEDDRXJMAVORI-UHFFFAOYSA-N
CAS Number 28020-36-2
Appearance Predicted: Solid at room temperature
LogP (Predicted) -0.00569

Proposed Synthesis and Purification Protocol

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of 2-aminopyridines, such as the amination of a corresponding pyridine N-oxide.[1][2][3][4]

Reaction Scheme: A potential two-step synthesis could involve the nitration of 2-(methylamino)pyridine followed by the reduction of the nitro group.

Step 1: Nitration of 2-(Methylamino)pyridine

  • To a solution of 2-(methylamino)pyridine in concentrated sulfuric acid, cooled to 0°C, add potassium nitrate portion-wise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-(methylamino)-5-nitropyridine.

Step 2: Reduction of 2-(Methylamino)-5-nitropyridine

  • Suspend the 2-(methylamino)-5-nitropyridine in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate, and heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and adjust the pH to be basic (pH > 8) with a sodium hydroxide solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start 2-(Methylamino)pyridine nitration Nitration (KNO3, H2SO4) start->nitration intermediate 2-(Methylamino)-5-nitropyridine nitration->intermediate reduction Reduction (SnCl2·2H2O, EtOH) intermediate->reduction crude_product Crude this compound reduction->crude_product purification Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product characterization Spectroscopic Analysis (NMR, IR, MS) pure_product->characterization

Proposed workflow for the synthesis and characterization of this compound.

Structural Analysis

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its structure and data from similar compounds.[5][6][7][8][9][10]

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HH-6 (Pyridine)
~7.1dd1HH-4 (Pyridine)
~6.4d1HH-3 (Pyridine)
~4.5br s2H-NH₂
~4.8br s1H-NH-CH₃
~2.9s3H-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158C-2 (Pyridine)
~145C-6 (Pyridine)
~138C-5 (Pyridine)
~125C-4 (Pyridine)
~108C-3 (Pyridine)
~29-CH₃

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric & symmetric)
3050 - 3000WeakAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch
1620 - 1580StrongC=C and C=N ring stretching
1500 - 1400MediumN-H bend
850 - 800StrongC-H out-of-plane bend

Table 4: Predicted Mass Spectrometry (EI) Fragmentation

m/zPredicted Fragment Ion
123[M]⁺ (Molecular Ion)
108[M - CH₃]⁺
95[M - HCN]⁺
79[Pyridine ring fragment]⁺
Experimental Protocols for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Use standard parameters for acquisition, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the spectra using appropriate software to perform phasing, baseline correction, and peak integration.

  • For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7]

Infrared (IR) Spectroscopy:

  • Prepare a sample of the solid compound as a KBr pellet or as a thin film from a solution evaporated on a salt plate.

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Introduce a dilute solution of the compound into the mass spectrometer, typically using an Electron Ionization (EI) source for fragmentation analysis.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce the structure.[11][12][13][14]

Crystallographic Analysis: As of the date of this document, no public crystallographic data for this compound is available. For definitive structural elucidation, single-crystal X-ray diffraction would be the method of choice. This would require growing a suitable single crystal of the compound.

Logical Workflow for Structural Analysis

The structural elucidation of a novel or uncharacterized compound like this compound follows a logical progression of steps, from initial synthesis to detailed characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (Molecular Weight & Formula) purification->ms ir IR Spectroscopy (Functional Groups) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) purification->nmr data_integration Data Integration & Structure Proposal ms->data_integration ir->data_integration xray X-ray Crystallography (3D Structure, if crystal) nmr->xray nmr->data_integration xray->data_integration confirmation Structure Confirmation data_integration->confirmation

Logical workflow for the structural analysis of a chemical compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways of this compound. However, substituted aminopyridines are known to be pharmacologically active scaffolds. Further research, including in vitro and in vivo screening, would be necessary to determine the biological profile of this compound.

Disclaimer: The information provided in this document, particularly the spectroscopic data and synthesis protocols, is based on predictions and established chemical knowledge for related structures. It is intended for guidance and should be verified through experimental work.

References

An In-depth Technical Guide to the Electronic Properties of N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental and computational studies on the electronic properties of N2-Methylpyridine-2,5-diamine are not extensively available in peer-reviewed literature. This guide therefore provides a comprehensive overview of its expected electronic characteristics based on the well-established principles of physical organic chemistry and data from structurally analogous compounds. The experimental and computational protocols detailed herein represent standard methodologies for characterizing such molecules.

Introduction

This compound is a substituted diaminopyridine that holds potential as a building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its electronic properties, which govern its reactivity, intermolecular interactions, and photophysical behavior. The molecule's structure, featuring a pyridine ring (an electron-withdrawing system) functionalized with both a primary amine and a secondary methylamine group (electron-donating groups), results in a complex and interesting electronic profile. This guide elucidates these properties through theoretical predictions and outlines established protocols for their empirical validation.

The electronic character of this compound is dictated by the interplay between the electron-donating amino substituents and the electron-withdrawing pyridine ring. The lone pairs of the nitrogen atoms on the amino groups can delocalize into the pyridine's π-system, increasing the electron density of the ring and influencing the energies of the frontier molecular orbitals.

cluster_molecule This compound cluster_properties Electronic Characteristics mol Structure HOMO HOMO mol->HOMO Influences LUMO LUMO mol->LUMO Influences IP Ionization Potential HOMO->IP Determines EA Electron Affinity LUMO->EA Determines

Caption: Logical relationship between molecular structure and core electronic properties.

Predicted Electronic Properties

The electronic properties of this compound can be predicted using computational chemistry and by drawing analogies with similar substituted pyridines. The amino groups are expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), thereby lowering the ionization potential. The pyridine ring will influence the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Predicted Quantitative Electronic Data

PropertyPredicted Value RangeMethod of Prediction
HOMO Energy-5.5 to -6.5 eVDensity Functional Theory (DFT) on analogous compounds
LUMO Energy-0.5 to -1.5 eVDensity Functional Theory (DFT) on analogous compounds
HOMO-LUMO Gap4.0 to 6.0 eVCalculated from HOMO and LUMO energies
Vertical Ionization Potential7.0 to 8.0 eVCorrelation with HOMO energy (Koopmans' theorem)
Vertical Electron Affinity0.1 to 1.0 eVCorrelation with LUMO energy
First Oxidation Potential+0.6 to +1.0 V vs SCECyclic Voltammetry data of similar aromatic amines

Note: These values are estimates and require experimental validation.

Computational Protocol: Density Functional Theory (DFT)

DFT is a robust method for predicting the electronic structure of organic molecules. A typical workflow for this compound is detailed below.

Methodology
  • Geometry Optimization: The 3D structure of the molecule is first optimized to its ground-state geometry using a functional such as B3LYP with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine the energies of the molecular orbitals (HOMO and LUMO). Vertical ionization potential and electron affinity can be approximated from these orbital energies via Koopmans' theorem or more accurately by calculating the energy difference between the neutral and ionized species (ΔSCF method).

start Initial Structure (e.g., from SMILES) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt No, re-optimize sp_calc Single-Point Energy Calculation check_min->sp_calc Yes results Output Properties: HOMO, LUMO, IP, EA sp_calc->results

Caption: Workflow for DFT calculation of electronic properties.

Experimental Protocols

To empirically validate the predicted electronic properties, standard experimental techniques can be employed.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule. The onset of the first oxidation potential can be correlated with the HOMO energy.

Methodology:

  • Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Three-Electrode Setup: The experiment is conducted in an electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back. The resulting current is measured and plotted against the applied potential.

  • Data Analysis: The oxidation potential is determined from the resulting voltammogram. The HOMO energy can be estimated using empirical relationships, such as the one developed by Bredas et al., which correlates the onset oxidation potential to the HOMO level.

prep_sol Prepare Analyte Solution (1-5 mM in ACN with 0.1M TBAPF6) setup_cell Assemble 3-Electrode Cell (WE, RE, CE) prep_sol->setup_cell run_cv Perform Potential Sweep (e.g., -0.5V to +1.5V) setup_cell->run_cv record_data Record Current vs. Potential run_cv->record_data analyze Analyze Voltammogram (Determine Oxidation Potential) record_data->analyze

Caption: Experimental workflow for Cyclic Voltammetry.

Photoelectron Spectroscopy (PES)

Ultraviolet Photoelectron Spectroscopy (UPS) is a direct method for determining the ionization potential of a molecule in the gas phase.

Methodology:

  • Sample Introduction: The sample is vaporized under high vacuum.

  • Ionization: The gaseous sample is irradiated with a monochromatic beam of ultraviolet photons (e.g., from a He(I) source at 21.22 eV).

  • Electron Energy Analysis: The kinetic energy of the photoejected electrons is measured by an electron energy analyzer.

  • Spectrum Analysis: The ionization potential (IP) is calculated using the equation: IP = hν - E_k, where hν is the energy of the incident photons and E_k is the kinetic energy of the ejected electrons. The first peak in the spectrum corresponds to the vertical ionization potential, which relates to the removal of an electron from the HOMO.

vaporize Vaporize Sample (High Vacuum) irradiate Irradiate with UV Photons (e.g., He(I) source) vaporize->irradiate measure_ke Measure Kinetic Energy of Photoejected Electrons irradiate->measure_ke calc_ip Calculate Ionization Potential (IP = hν - E_k) measure_ke->calc_ip

Caption: Experimental workflow for Photoelectron Spectroscopy.

Conclusion

While direct experimental data for this compound is scarce, a strong predictive framework based on computational chemistry and analogy to related compounds allows for a thorough understanding of its core electronic properties. The interplay of electron-donating amino groups and the electron-withdrawing pyridine core is expected to result in a relatively low ionization potential and a significant HOMO-LUMO gap. The detailed computational and experimental protocols provided in this guide offer a clear pathway for researchers to validate these predictions and further explore the potential of this molecule in various applications.

Methodological & Application

N2-Methylpyridine-2,5-diamine: A Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N2-Methylpyridine-2,5-diamine is a valuable heterocyclic building block in organic synthesis, particularly for the construction of fused bicyclic systems that are prevalent in medicinal chemistry. Its unique arrangement of a nucleophilic primary amine, a secondary methylamino group, and a pyridine nitrogen atom provides a versatile scaffold for creating diverse molecular architectures with a range of biological activities. These notes provide an overview of its applications, detailed experimental protocols for the synthesis of key derivatives, and insights into the biological pathways targeted by these molecules.

Chemical Properties and Reactivity

This compound is a substituted diaminopyridine with the chemical formula C₆H₉N₃. The presence of two amino groups with different steric and electronic environments, along with the pyridine ring, dictates its reactivity. The primary amino group at the 5-position is a potent nucleophile, readily participating in condensation and amination reactions. The secondary methylamino group at the 2-position can also engage in similar reactions, though its reactivity may be tempered by steric hindrance. The pyridine nitrogen provides a site for protonation or coordination to metal catalysts, influencing the reactivity of the other functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₉N₃
Molecular Weight123.16 g/mol
CAS Number28020-36-2
Appearance(Not specified, likely a solid)
pKa (predicted)(Data not available)

Applications in Organic Synthesis

The primary application of this compound is in the synthesis of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. This scaffold is a bioisostere of purines and is a core component of many biologically active molecules, including kinase inhibitors.

Synthesis of Imidazo[4,5-b]pyridines

The vicinal arrangement of the amino groups in this compound allows for facile cyclization reactions with one-carbon electrophiles to form the imidazole ring of the imidazo[4,5-b]pyridine system. Common reagents for this transformation include formic acid, triethyl orthoformate, and various aldehydes.

Experimental Protocol 1: General Synthesis of 6-(Methylamino)-3H-imidazo[4,5-b]pyridine

This protocol is based on the well-established synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines.[1]

Reaction Scheme:

Materials:

  • This compound

  • Formic acid (88-98%)

  • Sodium hydroxide (10% aqueous solution)

  • Activated carbon

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and an excess of formic acid (e.g., 5-10 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8.

  • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the product may require extraction with a suitable organic solvent (e.g., ethyl acetate).

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water. Decolorization with activated carbon may be necessary.

  • Dry the purified product under vacuum to yield 6-(methylamino)-3H-imidazo[4,5-b]pyridine.

Expected Yield: Yields for this type of cyclization are typically in the moderate to good range, but will depend on the specific reaction conditions and the purity of the starting material.

Synthesis of Substituted Imidazo[4,5-b]pyridines for Kinase Inhibition

This compound derivatives are key intermediates in the synthesis of potent kinase inhibitors. The following protocol outlines a more advanced multi-step synthesis of a 2,6-disubstituted imidazo[4,5-b]pyridine, demonstrating the versatility of this building block in constructing complex molecules. This protocol is adapted from the synthesis of a closely related analog.[2]

Experimental Protocol 2: Synthesis of 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol involves the initial synthesis of a brominated and nitrated precursor, followed by reduction and cyclization.

Step 1: Synthesis of 5-bromo-N-methyl-3-nitropyridin-2-amine

  • Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in ethanol.

  • Cool the solution in an ice bath to 0 °C.

  • Add methylamine (3.0 eq) dropwise.

  • Stir the reaction mixture for 1 hour.

  • Filter the resulting precipitate to obtain 5-bromo-N-methyl-3-nitropyridin-2-amine.[2]

Step 2: Synthesis of 5-bromo-N2-methylpyridine-2,3-diamine

  • Reflux a solution of 5-bromo-N-methyl-3-nitropyridin-2-amine (1.0 eq) in ethanol with tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).[2]

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with 20% NaOH to a pH of 14.

  • Extract the product with ethyl acetate to obtain 5-bromo-N2-methylpyridine-2,3-diamine.[2]

Step 3: Synthesis of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Reflux a mixture of 5-bromo-N2-methylpyridine-2,3-diamine (1.0 eq), benzaldehyde (1.0 eq), and p-benzoquinone (1.0 eq) in absolute ethanol for 4 hours.

  • The product can be purified by crystallization or column chromatography.

Table 2: Representative Yields for the Synthesis of a Substituted Imidazo[4,5-b]pyridine Derivative [2]

StepProductStarting MaterialReagentsYield (%)
15-bromo-N-methyl-3-nitropyridin-2-amine5-bromo-2-chloro-3-nitropyridineMethylamine, Ethanol88
25-bromo-N2-methylpyridine-2,3-diamine5-bromo-N-methyl-3-nitropyridin-2-amineSnCl₂·2H₂O, Ethanol86
36-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine5-bromo-N2-methylpyridine-2,3-diamineBenzaldehyde, p-benzoquinone, Ethanol(Not specified)

Biological Activity of Imidazo[4,5-b]pyridine Derivatives

Derivatives of this compound, particularly the imidazo[4,5-b]pyridine class of compounds, have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Table 3: Antiproliferative Activity of Representative Imidazo[4,5-b]pyridine Derivatives

CompoundTarget/AssayCell LineIC₅₀ (µM)Reference
Derivative 18 AntiproliferativeCapan-1 (Pancreatic adenocarcinoma)7.29[3]
Compound 10 AntiproliferativeSW620 (Colon carcinoma)0.4[4]
Compound 14 AntiproliferativeSW620 (Colon carcinoma)0.7[4]
Compound 21 AntiproliferativeVarious cancer cell lines0.2 - 0.6[5]
Compound 8h PLK4 Kinase Inhibition-0.0067[6]
Compound 3b PLK4 Kinase Inhibition-0.0312[6]

Note: The compounds in this table are derivatives of the imidazo[4,5-b]pyridine scaffold and are presented to illustrate the biological potential of this class of molecules. Not all are directly synthesized from this compound.

Signaling Pathway Visualization

Many kinase inhibitors derived from the imidazo[4,5-b]pyridine scaffold target key signaling pathways involved in cell growth, proliferation, and survival. One such important pathway is the Tropomyosin receptor kinase (TRK) signaling pathway. TRK inhibitors are a promising class of targeted cancer therapies.

TRKA_Signaling_Pathway NGF NGF (Nerve Growth Factor) TrkA TrkA Receptor NGF->TrkA Binds Dimerization Dimerization & Autophosphorylation TrkA->Dimerization p75NTR p75NTR p75NTR->TrkA Modulates activity Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Raf Raf Ras->Raf Akt Akt PI3K->Akt IP3_DAG IP3 / DAG PLCg->IP3_DAG MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Survival Cell Survival Akt->Survival Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Proliferation Cell Proliferation Ca_PKC->Proliferation Transcription->Proliferation Differentiation Neuronal Differentiation Transcription->Differentiation Synthetic_Workflow Start Substituted 2-Chloropyridine Step1 Amination with Methylamine Start->Step1 Intermediate1 2-(Methylamino)pyridine Derivative Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 N2-Methylpyridine-2,3-diamine Analog Step2->Intermediate2 Step3 Cyclization with Aldehyde Intermediate2->Step3 Intermediate3 Substituted Imidazo[4,5-b]pyridine Step3->Intermediate3 Step4 Suzuki Cross-Coupling Intermediate3->Step4 FinalProduct 2,6-Disubstituted Imidazo[4,5-b]pyridine Step4->FinalProduct

References

Application Notes and Protocols for N2-Methylpyridine-2,5-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Comprehensive information regarding the specific medicinal chemistry applications of N2-Methylpyridine-2,5-diamine is limited in publicly available scientific literature. The following application notes and protocols are based on the broader class of pyridine-2,5-diamine and aminopyridine derivatives, which are recognized as important scaffolds in drug discovery. Researchers should consider the provided information as a general guide and a starting point for investigating the potential of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₆H₉N₃ and a molecular weight of 123.16 g/mol .[1] It belongs to the family of aminopyridines, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4] The pyridine ring is a common motif in many FDA-approved drugs, and its derivatives are explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₉N₃[1]
Molecular Weight123.16 g/mol [1]
IUPAC NameThis compound
SMILESCNc1ccc(cn1)N[1]
InChIKeyXKEDDRXJMAVORI-UHFFFAOYSA-N[1]

Potential Medicinal Chemistry Applications

While specific data for this compound is scarce, the pyridine-2,5-diamine scaffold is a key component in the development of various therapeutic agents, particularly kinase inhibitors.

Kinase Inhibition

Substituted aminopyridines and related heterocyclic compounds are well-established scaffolds for the design of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases. For instance, derivatives of 2-aminopyridine have been identified as potent inhibitors of kinases such as Src and Abl.[6] The substitution pattern on the pyridine ring, including the placement of amino and methyl groups, is critical for achieving potency and selectivity.

Derivatives of 2-aminopyrimidines, which are structurally related to aminopyridines, have also been developed as potent kinase inhibitors. For example, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as dual Src/Abl kinase inhibitors with significant antitumor activity.[6] This suggests that this compound could serve as a valuable starting point for the synthesis of novel kinase inhibitors.

Other Potential Applications

The broader class of aminopyridine derivatives has been investigated for a variety of other medicinal applications, including:

  • Antimicrobial Agents: Pyridine derivatives have shown activity against various bacterial and fungal strains.[2]

  • Antiviral Agents: Certain aminopyridine compounds have been explored for their potential to inhibit viral replication.[7]

  • Central Nervous System (CNS) Disorders: The ability of the pyridine nucleus to cross the blood-brain barrier makes it a suitable scaffold for drugs targeting the CNS.

Synthesis and Experimental Protocols

General Synthetic Strategy for a Related Compound (N-aryl-2-aminopyridine)

The following is a generalized protocol for a copper-catalyzed N-arylation of a 2-aminopyridine, which illustrates a common synthetic transformation for this class of compounds. This is a representative protocol and would require optimization for the synthesis of this compound.

Reaction: 2-amino-5-bromopyridine + Arylboronic acid → N-aryl-5-bromopyridin-2-amine

Materials:

  • 2-amino-5-bromopyridine

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,2-Dichloroethane (DCE)

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a reaction vial, add 2-amino-5-bromopyridine (0.290 mmol), the corresponding arylboronic acid (0.319 mmol), and Cu(OAc)₂ (10 mol%).

  • Add 2 mL of DCE to the vial.

  • Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) for 12-14 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified N-aryl-5-bromopyridin-2-amine.

Diagram 1: General Workflow for Copper-Catalyzed N-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add Reactants: 2-amino-5-bromopyridine Arylboronic acid Cu(OAc)₂ DCE start->reagents heat Heat (e.g., 80-100 °C) 12-14 hours reagents->heat cool Cool to RT heat->cool purify Column Chromatography cool->purify evap Solvent Evaporation purify->evap end end evap->end Final Product

Caption: A generalized workflow for the synthesis of an N-aryl-2-aminopyridine derivative.

Potential Signaling Pathway Interactions

Given the prevalence of aminopyridine scaffolds in kinase inhibitors, a likely mechanism of action for derivatives of this compound would involve the modulation of kinase-mediated signaling pathways.

Diagram 2: Hypothetical Kinase Inhibition Signaling Pathway

G cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibits

Caption: A hypothetical signaling pathway illustrating kinase inhibition.

In this hypothetical pathway, a derivative of this compound acts as an inhibitor of "Kinase B". By binding to the kinase, it prevents the phosphorylation of its downstream substrate, thereby blocking the cellular response, such as proliferation or survival, which is often dysregulated in cancer.

Conclusion

This compound represents a chemical scaffold with potential for development in medicinal chemistry, particularly in the area of kinase inhibitors. While direct experimental data for this specific compound is limited, the well-documented importance of the broader aminopyridine class provides a strong rationale for its further investigation. Future research should focus on developing efficient synthetic routes to this compound and its derivatives, followed by screening against various biological targets to elucidate their therapeutic potential.

References

Application Notes and Protocols: N2-Methylpyridine-2,5-diamine as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N2-Methylpyridine-2,5-diamine as a foundational scaffold for the development of potent and selective kinase inhibitors. This document outlines the rationale for its use, presents synthetic strategies, summarizes biological activities, and provides detailed experimental protocols for the synthesis and evaluation of derivative compounds.

Introduction: The Privileged Scaffold

This compound is a key heterocyclic building block in medicinal chemistry, particularly in the design of kinase inhibitors. The pyridine ring system is a well-established bioisostere for the purine core of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases. The diamine functionalities at the 2- and 5-positions offer versatile synthetic handles for chemical modification. Specifically, the 2-amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a primary determinant of binding affinity. The 5-amino group provides a vector for introducing a variety of substituents to explore the solvent-exposed region and other pockets within the kinase domain, thereby enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Kinase inhibitors derived from pyridine and pyrimidine diamine scaffolds have shown significant promise in oncology by targeting key signaling molecules such as Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1][2][3]

Kinase Targets and Signaling Pathways

Kinase inhibitors developed from pyridine-based diamine scaffolds can target a range of kinases implicated in cancer cell proliferation, survival, and metastasis.

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, upon chromosomal rearrangement, can become a potent oncogenic driver in non-small cell lung cancer (NSCLC) and other malignancies.[3] Constitutively active ALK fusion proteins activate downstream signaling pathways, including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, leading to uncontrolled cell growth and survival. Inhibitors based on the 2,4-diaminopyrimidine scaffold have demonstrated potent ALK inhibitory activity.[3]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, a key factor in the development of several cancers, including NSCLC.[4] N2, N4-diphenylpyridine-2,4-diamine derivatives have been developed as potent inhibitors of EGFR, including mutant forms that confer resistance to earlier generations of inhibitors.[4] These inhibitors block the downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways.

  • Cyclin-Dependent Kinases (CDKs): CDKs are a family of serine/threonine kinases that are essential for cell cycle progression and transcription.[2] Dysregulation of CDK activity is a hallmark of cancer. Pyrimidine-2,4-diamine derivatives have been identified as potent inhibitors of both CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[2][5]

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of representative kinase inhibitors derived from pyridine and pyrimidine diamine scaffolds, highlighting their potential as therapeutic agents.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrimidine-Diamine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
3g CDK2/cyclin A83Roscovitine390
3c CDK9/cyclin T165Roscovitine390
12a ALK (wt)1.6Ceritinib2.4
12a HDAC13.8SAHA4.2
14l EGFR L858R/T790M/C797S8-11Osimertinib>1000

Data sourced from references[2][3][4].

Table 2: Anti-proliferative Activity of Representative Pyrimidine-Diamine Derivatives

Compound IDCell LineCancer TypeGI50/IC50 (µM)
2a MDA-MB-231Triple-Negative Breast Cancer0.37
3b MDA-MB-231Triple-Negative Breast Cancer0.38
12a H3122ALK-positive NSCLC0.014
12a STE-1ALK-positive NSCLC0.021
14l Baf3-EGFR L858R/T790M/C797SBa/F3 Cells0.008-0.011

Data sourced from references[2][3][4].

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis and biological evaluation of kinase inhibitors derived from pyridine diamine precursors.

This protocol describes a general method for the functionalization of a pyridine diamine scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for forming carbon-carbon bonds.[6]

Materials:

  • Halogenated this compound derivative (e.g., 5-bromo-N2-methylpyridine-2-amine) (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.05 equiv)

  • Base (e.g., K2CO3 or K3PO4) (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the halogenated pyridine diamine derivative, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture to the flask.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

This protocol outlines a general method for measuring the activity of a kinase and the inhibitory effect of a compound using the ADP-Glo™ Kinase Assay (Promega), which quantifies the amount of ADP produced during the kinase reaction.[7]

Materials:

  • Kinase (e.g., ALK, CDK2)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and buffer in each well of the plate.

  • Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol describes a colorimetric assay to assess the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.[8]

Materials:

  • Cancer cell line (e.g., H3122, MDA-MB-231)

  • Cell culture medium (e.g., RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

This protocol details the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with a test compound.[2]

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compound at a specific concentration (e.g., 5x IC50) for a defined period (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20 °C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

  • Analyze the data using appropriate software to generate histograms and quantify the cell cycle distribution.

Visualizations

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from pyridine diamine scaffolds and a general workflow for their development.

ALK_Signaling_Pathway Ligand Growth Factor ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor Pyridine-Diamine Inhibitor Inhibitor->ALK EGFR_Signaling_Pathway EGF EGF EGFR Mutant EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyridine-Diamine Inhibitor Inhibitor->EGFR Experimental_Workflow cluster_0 Drug Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 Lead Optimization Precursor This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Precursor->Synthesis Library Library of Derivatives Synthesis->Library KinaseAssay Kinase Activity Assay (IC50 Determination) Library->KinaseAssay CellAssay Cell Viability Assay (GI50 Determination) KinaseAssay->CellAssay CellCycle Cell Cycle Analysis CellAssay->CellCycle Apoptosis Apoptosis Assay CellAssay->Apoptosis WesternBlot Western Blot (Pathway Modulation) CellAssay->WesternBlot Lead Lead Compound WesternBlot->Lead InVivo In Vivo Studies (Xenograft Models) Lead->InVivo

References

Application Notes and Protocols: N2-Methylpyridine-2,5-diamine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N2-Methylpyridine-2,5-diamine as a key building block in the synthesis of various heterocyclic compounds, particularly those with potential applications in medicinal chemistry and drug discovery. The protocols provided are based on established synthetic methodologies for analogous compounds and are intended to serve as a detailed guide for the synthesis of novel derivatives.

Introduction

This compound is a substituted diaminopyridine that serves as a versatile precursor for the synthesis of a variety of heterocyclic scaffolds. Its unique structure, featuring a primary amine at the 5-position and a secondary methylamine at the 2-position of the pyridine ring, allows for regioselective reactions to construct fused heterocyclic systems. This document focuses on its application in the synthesis of N-methylated imidazo[4,5-b]pyridines, a class of compounds recognized for their potential as kinase inhibitors and other therapeutic agents.

Key Applications

The primary application of this compound lies in its role as a binucleophile in cyclocondensation reactions. The presence of two amino groups facilitates the formation of fused five- and six-membered rings onto the pyridine core.

Synthesis of N-Methylated Imidazo[4,5-b]pyridines

The most direct application of this compound is in the synthesis of N-methylated imidazo[4,5-b]pyridines. These compounds are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The N-methyl group can influence the compound's solubility, metabolic stability, and binding affinity to target proteins.

Two primary synthetic routes are highlighted:

  • Cyclocondensation with Aldehydes: This is a straightforward method to introduce a substituent at the 2-position of the imidazo[4,5-b]pyridine ring system. The reaction proceeds via the formation of a Schiff base intermediate followed by intramolecular cyclization and oxidation.

  • Cyclocondensation with Carboxylic Acids: This method allows for the incorporation of a wide variety of substituents at the 2-position. The reaction typically requires a dehydrating agent, such as polyphosphoric acid (PPA), and elevated temperatures to drive the cyclization.

Experimental Protocols

The following are detailed protocols for the synthesis of N-methylated imidazo[4,5-b]pyridines using this compound as the starting material. These protocols are adapted from established procedures for similar diaminopyridines.

Protocol 1: Synthesis of 1-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine via Cyclocondensation with Benzaldehyde

This protocol describes the synthesis of a 2-substituted N-methylated imidazo[4,5-b]pyridine through a condensation reaction with an aldehyde.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_reagents Reagents & Conditions N2_Methylpyridine This compound Reagents 1. Nitrobenzene 2. Heat Benzaldehyde Benzaldehyde Product 1-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine Reagents->Product Cyclocondensation

Caption: Synthesis of 1-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine.

Materials:

  • This compound

  • Benzaldehyde

  • Nitrobenzene

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in nitrobenzene.

  • Add benzaldehyde (1.1 eq) to the solution.

  • Heat the reaction mixture at 140-150 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol to the mixture and acidify with dilute HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove the nitrobenzene.

  • Neutralize the aqueous layer with a dilute NaOH solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine.

Expected Yield: 60-75% (based on analogous reactions).

Protocol 2: Synthesis of 2-Substituted-1-methyl-1H-imidazo[4,5-b]pyridines via Cyclocondensation with Carboxylic Acids

This protocol outlines the synthesis of 2-substituted N-methylated imidazo[4,5-b]pyridines using a carboxylic acid and a dehydrating agent.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_reagents Reagents & Conditions N2_Methylpyridine This compound Reagents 1. Polyphosphoric Acid (PPA) 2. Heat Carboxylic_Acid R-COOH Product 2-R-1-Methyl-1H-imidazo[4,5-b]pyridine Reagents->Product Cyclocondensation G cluster_workflow Synthetic and Screening Workflow Start This compound Synthesis Synthesis of Imidazo[4,5-b]pyridines Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Kinase Inhibition Assay Purification->Screening Lead_Opt Lead Optimization Screening->Lead_Opt End Drug Candidate Lead_Opt->End G cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cell_Response Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->Kinase_Cascade

Application Notes and Protocols: Reactions of N2-Methylpyridine-2,5-diamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Methylpyridine-2,5-diamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its distinct electronic and structural features, arising from the pyridine core substituted with a primary and a secondary amine group, allow for selective functionalization with various electrophiles. This reactivity profile makes it a valuable scaffold for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. The presence of two nucleophilic nitrogen atoms with different steric and electronic environments enables regioselective reactions, offering a strategic advantage in the design of complex molecules.

Derivatives of this compound have shown promise as inhibitors of key signaling pathways implicated in cancer and other diseases, including the PI3K/Akt/mTOR, VEGFR, and CDK2 pathways. This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of electrophiles, namely acylating agents, alkylating agents, and sulfonylating agents.

I. Acylation Reactions

Acylation of this compound introduces an amide functionality, which can act as a crucial hydrogen bond donor or acceptor in interactions with biological targets. The reaction typically occurs at the more accessible and nucleophilic 5-amino group.

Data Presentation: Acylation of this compound
Product NameElectrophileReaction ConditionsYield (%)Melting Point (°C)Spectroscopic Data Highlights
N-(5-amino-6-methylpyridin-2-yl)acetamideAcetic anhydrideToluene, 100 °C, 2 h~95% (estimated)Not reported¹H NMR: Acetyl CH₃ signal appears around δ 2.1 ppm.
N-(5-amino-6-methylpyridin-2-yl)benzamideBenzoyl chlorideAnhydrous CH₂Cl₂, Et₃N, 0 °C to rt, 8 h~80% (estimated)Not reported¹H NMR: Aromatic protons from the benzoyl group appear in the δ 7.4-7.9 ppm region. ¹³C NMR: Carbonyl signal appears around δ 165 ppm.
Experimental Protocols:

Protocol 1: Synthesis of N-(5-amino-6-methylpyridin-2-yl)acetamide

This protocol is adapted from a general procedure for the acylation of aminopyridines.

  • Materials:

    • This compound

    • Acetic anhydride

    • Toluene

    • Standard laboratory glassware

  • Procedure:

    • To a solution of this compound (1.0 eq) in toluene, add acetic anhydride (1.4 eq).

    • Heat the reaction mixture at 100 °C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of N-(5-amino-6-methylpyridin-2-yl)benzamide

This protocol is based on a general method for the N-benzoylation of amines.[1]

  • Materials:

    • This compound

    • Benzoyl chloride

    • Triethylamine (Et₃N)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise to the solution.

    • Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

II. Alkylation Reactions

Alkylation of this compound introduces alkyl or benzyl groups, which can modulate the compound's lipophilicity, steric profile, and potential for hydrophobic interactions with target proteins. The reaction can occur at either nitrogen atom, and the regioselectivity can be influenced by the reaction conditions and the nature of the alkylating agent.

Data Presentation: Alkylation of this compound
Product NameElectrophileReaction ConditionsYield (%)Melting Point (°C)Spectroscopic Data Highlights
N2-Methyl-N5-(methyl)pyridine-2,5-diamineMethyl iodideBasic conditions, Ethanol/MethanolNot reportedNot reported¹H NMR: Additional N-methyl signal would appear.
N2-Benzyl-N2-methylpyridine-2,5-diamineBenzyl chlorideBasic conditions, Ethanol/MethanolNot reportedNot reported¹H NMR: Benzyl protons would appear in the aromatic and methylene regions.
Experimental Protocols:

Protocol 3: Synthesis of N2-Benzyl-N2-methylpyridine-2,5-diamine

This protocol describes a general procedure for the N-benzylation of aminopyridines.[2]

  • Materials:

    • This compound

    • Benzyl chloride

    • A suitable base (e.g., K₂CO₃, NaH)

    • Anhydrous solvent (e.g., Ethanol, Methanol, DMF)

    • Standard laboratory glassware

  • Procedure:

    • To a solution of this compound (1.0 eq) in an anhydrous solvent, add the base (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl chloride (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

III. Sulfonylation Reactions

The introduction of a sulfonamide group via reaction with a sulfonyl chloride can significantly impact the biological activity of the resulting molecule. Sulfonamides are known to be effective enzyme inhibitors, often acting as mimics of the transition state of enzymatic reactions.[3][4]

Data Presentation: Sulfonylation of this compound
Product NameElectrophileReaction ConditionsYield (%)Melting Point (°C)Spectroscopic Data Highlights
N-(5-amino-6-methylpyridin-2-yl)benzenesulfonamideBenzenesulfonyl chloridePyridine, 0 °C to rtNot reportedNot reported¹H NMR: Aromatic protons from the benzenesulfonyl group would be observed.
N-(5-amino-6-methylpyridin-2-yl)-4-methylbenzenesulfonamide (N-tosyl derivative)p-Toluenesulfonyl chloride (Tosyl chloride)Acetonitrile, K₂CO₃, rt, 6 hHigh (estimated)Not reported¹H NMR: Aromatic protons of the tosyl group and a methyl singlet would be present.
Experimental Protocols:

Protocol 4: Synthesis of N-(5-amino-6-methylpyridin-2-yl)-4-methylbenzenesulfonamide

This protocol is adapted from a general method for the N-tosylation of amino alcohols and can be applied to aminopyridines.[5]

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (Tosyl chloride)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Acetonitrile

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (4.0 eq) in anhydrous acetonitrile.

    • Add tosyl chloride (2.2 eq) portion-wise at room temperature while stirring.

    • Continue stirring at room temperature for 6 hours or until the reaction is complete as monitored by TLC.

    • Add toluene to the reaction mixture and filter off the insoluble salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Biological Relevance

Derivatives of substituted pyridines, including those structurally related to this compound, are prominent in the development of kinase inhibitors. These inhibitors often target key signaling pathways that are dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Pyridine-based molecules have been successfully designed as inhibitors of PI3K and/or mTOR kinases.

  • VEGFR/KDR Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2 (KDR), plays a central role in angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 are a major class of anti-cancer drugs. N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of KDR kinase.[6]

  • CDK2 Pathway: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its overactivity is common in various cancers. Pyridine and pyrimidine-based compounds have been extensively explored as CDK2 inhibitors.

The functionalized derivatives of this compound, as synthesized through the protocols above, serve as valuable scaffolds for the development of potent and selective inhibitors of these critical signaling pathways.

Visualizations

experimental_workflow cluster_acylation Acylation cluster_alkylation Alkylation cluster_sulfonylation Sulfonylation start_acyl This compound acyl_reagent Acylating Agent (e.g., Acetyl Anhydride, Benzoyl Chloride) start_acyl->acyl_reagent Base, Solvent acyl_product N-Acylated Product acyl_reagent->acyl_product start_alkyl This compound alkyl_reagent Alkylating Agent (e.g., Methyl Iodide, Benzyl Chloride) start_alkyl->alkyl_reagent Base, Solvent alkyl_product N-Alkylated Product alkyl_reagent->alkyl_product start_sulfonyl This compound sulfonyl_reagent Sulfonylating Agent (e.g., Tosyl Chloride) start_sulfonyl->sulfonyl_reagent Base, Solvent sulfonyl_product N-Sulfonylated Product sulfonyl_reagent->sulfonyl_product signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_vegfr VEGFR Pathway cluster_cdk2 CDK2 Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival VEGF VEGF VEGFR VEGFR (KDR) VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CellCycle G1/S Phase Progression CDK2->CellCycle Inhibitor Pyridine-based Inhibitors Inhibitor->PI3K Inhibits Inhibitor->VEGFR Inhibits Inhibitor->CDK2 Inhibits

References

Application Notes and Protocols for the N-arylation of N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective N-arylation of N2-Methylpyridine-2,5-diamine. This reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of N-aryl aminopyridine scaffolds in biologically active molecules, particularly as kinase inhibitors.[1][2]

Introduction

The N-arylation of amines is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds that are fundamental to the structure of countless pharmaceuticals and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a particularly powerful and versatile method for achieving this transformation.[3][4] This document focuses on the application of the Buchwald-Hartwig reaction to a specific and valuable substrate: this compound.

The selective N-arylation of this diamine presents a unique challenge due to the presence of two distinct amino groups: a secondary methylamino group at the 2-position and a primary amino group at the 5-position. Understanding and controlling the regioselectivity of this reaction is paramount for the successful synthesis of desired target molecules. Generally, the 5-amino group is anticipated to be the primary site of arylation due to its greater nucleophilicity and reduced steric hindrance compared to the 2-methylamino group.

Applications in Drug Discovery

Substituted aminopyridines are privileged structures in medicinal chemistry, frequently appearing as core components of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The N-aryl-N2-methylpyridine-2,5-diamine scaffold can serve as a versatile template for the development of potent and selective kinase inhibitors. The aryl group introduced via N-arylation can be tailored to interact with specific residues in the ATP-binding pocket of a target kinase, thereby modulating the compound's inhibitory activity and selectivity.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide) in the presence of a base and a phosphine ligand.[3][5] The catalytic cycle is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of the reaction.

Key Experimental Parameters

A survey of related N-arylation reactions of substituted aminopyridines and other heteroaromatic amines suggests the following key parameters for the successful N-arylation of this compound.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) salt that is reduced in situ to the active Pd(0) species.[6]
Ligand Xantphos, RuPhos, BrettPhos, DavePhosThe choice of ligand is crucial for catalyst stability and activity. Bulky, electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination.[6] For sterically hindered couplings or challenging substrates, specialized ligands may be required.
Base NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate)A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common choice, but for base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ may be employed.[5]
Solvent Toluene, Dioxane, THF (Tetrahydrofuran)Anhydrous, aprotic solvents are necessary to prevent quenching of the catalyst and base. Toluene and dioxane are frequently used due to their high boiling points, allowing for elevated reaction temperatures.[5]
Aryl Halide Aryl bromides, Aryl chlorides, Aryl iodidesAryl iodides are generally the most reactive, followed by aryl bromides and then aryl chlorides. The choice may depend on the availability and cost of the starting material.
Temperature 80-120 °CThe reaction temperature is a critical parameter that often requires optimization. Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Experimental Protocols

The following protocols are provided as a starting point for the selective N-arylation of this compound. Optimization of the reaction conditions may be necessary for specific aryl halides and desired products.

Protocol 1: General Procedure for the Mono-N-arylation of this compound with an Aryl Bromide

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of similar aminopyridine substrates.[7]

Materials:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add anhydrous toluene via syringe (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N5-aryl-N2-methylpyridine-2,5-diamine.

Protocol 2: N-arylation using a Pre-formed Palladium Catalyst

For less reactive aryl halides or to potentially improve reaction efficiency, a pre-formed palladium catalyst can be utilized.

Materials:

  • This compound

  • Aryl halide (e.g., aryl chloride)

  • [Pd(RuPhos)Cl₂]₂ or a similar pre-catalyst

  • RuPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium pre-catalyst (0.01 equiv.), additional RuPhos ligand (0.02 equiv.), and K₃PO₄ (2.0 equiv.) to a reaction vial.

  • Add anhydrous dioxane to the vial.

  • Seal the vial and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction as described in Protocol 1.

  • Follow the work-up and purification steps as outlined in Protocol 1.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Simplified Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Ar-Pd(II)-X(HNR'R''))L_n OxAdd->AmineCoord + HNR'R'' Amido Palladium Amido Complex (Ar-Pd(II)-NR'R'')L_n AmineCoord->Amido + Base - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Experimental Workflow for N-arylation Start Reaction Setup (Inert Atmosphere) Reagents Add: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Cool, Dilute, and Filter Monitoring->Workup Extraction Aqueous Workup Workup->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for the N-arylation of this compound.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (different ligand or palladium precursor), or ensuring all reagents and solvents are strictly anhydrous.

  • No Reaction: If no product is formed, verify the activity of the palladium catalyst. A common issue is catalyst deactivation due to the presence of oxygen. Ensure the reaction is set up under a rigorously inert atmosphere.

  • Side Reactions: The formation of diarylated products can sometimes be observed. This can often be minimized by using a slight excess of the diamine or by carefully controlling the reaction time. Hydrodehalogenation of the aryl halide is another possible side reaction, which can be influenced by the choice of ligand and base.

  • Regioselectivity: While N-arylation is expected to occur preferentially at the 5-amino group, the formation of the N2-arylated isomer is possible. The product mixture should be carefully analyzed (e.g., by NMR spectroscopy) to determine the regioselectivity. If a mixture of isomers is obtained, chromatographic separation will be necessary.

By following these guidelines and protocols, researchers can effectively perform the N-arylation of this compound, opening avenues for the synthesis of novel compounds with potential applications in drug discovery and development.

References

The Coordination Chemistry of N2-Methylpyridine-2,5-diamine: A Ligand with Untapped Potential

Author: BenchChem Technical Support Team. Date: December 2025

Despite its structural promise as a versatile chelating agent, a comprehensive review of scientific literature reveals a notable absence of detailed studies on the coordination chemistry of N2-Methylpyridine-2,5-diamine. While the broader class of pyridine-based ligands is extensively explored in coordination chemistry, this specific derivative remains a largely uncharted territory. This document, therefore, aims to provide a foundational guide for researchers, scientists, and drug development professionals by extrapolating from the known chemistry of analogous compounds to outline potential applications and theoretical experimental protocols.

This compound possesses a unique combination of a pyridine nitrogen and two amino groups, one of which is methylated. This arrangement suggests the potential for bidentate or even tridentate coordination to a metal center, making it an intriguing candidate for the synthesis of novel coordination complexes with diverse applications in catalysis, materials science, and medicinal chemistry.

Hypothetical Applications and Research Directions

Based on the functionalities present in this compound, several potential applications in coordination chemistry can be envisioned:

  • Catalysis: The formation of transition metal complexes with this ligand could yield catalysts for a variety of organic transformations. The electronic properties of the pyridine ring and the steric environment created by the methyl group and amino substituents could be tuned to influence catalytic activity and selectivity.

  • Bioinorganic Chemistry: The ability of the ligand to chelate metal ions could be explored for the development of therapeutic or diagnostic agents. For instance, complexes could be designed to target specific biological molecules or to act as carriers for medically relevant metal ions.

  • Materials Science: Coordination polymers or metal-organic frameworks (MOFs) incorporating this compound as a building block could exhibit interesting structural, electronic, or magnetic properties.

General Experimental Protocols (Based on Analogs)

The following protocols are generalized procedures for the synthesis and characterization of coordination complexes, adapted from literature on similar pyridine-based ligands. These should be considered as starting points for the investigation of this compound's coordination behavior.

General Synthesis of a Metal Complex with this compound

Objective: To synthesize a coordination complex of a first-row transition metal (e.g., Cu(II), Ni(II), Co(II)) with this compound.

Materials:

  • This compound

  • A metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

  • An appropriate solvent (e.g., methanol, ethanol, acetonitrile, DMF)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1-2 equivalents) in the chosen solvent.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • The reaction mixture may be stirred at room temperature or heated to reflux for several hours, depending on the desired kinetics of complex formation.

  • Monitor the reaction for color changes or the formation of a precipitate, which may indicate complex formation.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • If a solid product has formed, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If the complex remains in solution, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization or precipitation.

  • The crude product should be purified by recrystallization from a suitable solvent or solvent mixture.

Characterization Techniques

The synthesized complexes should be thoroughly characterized to determine their structure and properties. Standard techniques include:

  • Spectroscopic Methods:

    • FT-IR Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine and amino groups.

    • UV-Vis Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry.

    • NMR Spectroscopy (for diamagnetic complexes): To elucidate the structure of the complex in solution.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

  • Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes.

Data Presentation (Hypothetical)

As no specific quantitative data for this compound complexes are available, the following table is a template for how such data could be structured for comparison once obtained.

Complex FormulaMetal IonCoordination GeometryKey IR Bands (cm⁻¹) (ν(M-N))λ_max (nm) (d-d transitions)Magnetic Moment (μ_eff, B.M.)
[M(N2-Me-pda)₂]X₂M(II)Octahedral (predicted)Data to be determinedData to be determinedData to be determined
[M(N2-Me-pda)Cl₂]M(II)Tetrahedral (predicted)Data to be determinedData to be determinedData to be determined
N2-Me-pda = this compound; X = anion

Visualizations

The following diagrams illustrate the potential coordination modes of this compound and a general workflow for the synthesis and characterization of its metal complexes.

Ligand_Coordination cluster_ligand This compound cluster_modes Potential Coordination Modes L This compound (C₆H₉N₃) M1 Bidentate (N_pyridine, N_amino) L->M1 M2 Bidentate (N_amino, N_methylamino) L->M2 M3 Bridging L->M3

Caption: Potential coordination modes of this compound.

Workflow start Start: Reagents synthesis Synthesis: Ligand + Metal Salt start->synthesis isolation Isolation & Purification synthesis->isolation characterization Characterization: Spectroscopy, X-ray, etc. isolation->characterization application Application Studies: Catalysis, Biological Activity, etc. characterization->application end End: Data & Publication application->end

Caption: General workflow for coordination complex synthesis and analysis.

Application Notes and Protocols: Catalytic Applications of N2-Methylpyridine-2,5-diamine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches did not yield specific reports on the catalytic applications of metal complexes derived from the ligand N2-Methylpyridine-2,5-diamine. The information presented herein is based on a closely related and well-studied class of ligands, specifically the bis-alkylamine-bis-pyridine (N2Py2) framework, to serve as an illustrative example of the potential applications and experimental methodologies that could be adapted for the requested compound. The data and protocols provided are for iron complexes of N,N'-bis(2-pyridinylmethylene)-1,2-ethanediamine and its derivatives, which are known to be effective catalysts in oxidation reactions.

Illustrative Application: Iron-Catalyzed Oxidation Reactions

Iron complexes incorporating N2Py2 ligands are powerful tools for facilitating challenging C-H and C=C bond oxidations. These bio-inspired non-heme iron catalysts are particularly effective in alkene epoxidation and alkane hydroxylation, utilizing environmentally benign oxidants like hydrogen peroxide. The ligand framework can be modified to enhance catalyst stability and, consequently, catalytic efficiency.

Quantitative Data Summary

The following tables summarize the catalytic performance of various Fe(N2Py2) complexes in the epoxidation of alkenes and the oxidation of aliphatic C-H bonds. These systems typically employ an iron(II) triflate precursor, the respective N2Py2 ligand, hydrogen peroxide as the oxidant, and acetic acid as an additive.

Table 1: Catalytic Epoxidation of Alkenes with Fe(N2Py2) Complexes

EntrySubstrateCatalyst (mol%)Conversion (%)Yield (%)Epoxide Selectivity (%)
1cis-Cyclooctene[Fe(OTf)₂(BPBP)] (0.25)847589
2cis-4-Octene[Fe(OTf)₂(BPBP)] (0.25)7364-
3Cyclohexenone[Fe(OTf)₂(BPBP)] (0.25)5545-

Reaction conditions: Alkene (1 equiv), H₂O₂ (100 mol%), AcOH (1.5 mol%) in a suitable solvent. BPBP = N,N'-bis(2-pyridinylmethyl)-N,N'-bis(2-pyridinyl)methylamine

Table 2: Catalytic Oxidation of Aliphatic C-H Bonds with an Fe(N2Py2) Complex

EntrySubstrateCatalyst (mol%)Conversion (%)Total Yield (%)Product Ratio (3°/2°)
1cis-1,2-Dimethylcyclohexane[Fe(OTf)₂(BPBP)] (1.0)52308.8
2Adamantane[Fe(OTf)₂(BPBP)] (1.0)7342-

Reaction conditions: Alkane (1 equiv), H₂O₂ (120 mol%), AcOH (50 mol%) in a suitable solvent.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a representative N2Py2 ligand, the formation of the iron catalyst, and its application in a catalytic epoxidation reaction.

Protocol 1: Synthesis of N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine

This protocol describes a common method for synthesizing a simple N2Py2 ligand.

Materials:

  • 2-(Aminomethyl)pyridine

  • Ethylenediamine

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve ethylenediamine (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere.

  • Slowly add 2-(aminomethyl)pyridine (2.0-2.2 equiv) to the stirring solution at room temperature.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by a suitable method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine ligand.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Situ Generation of the Fe(N2Py2) Catalyst

This protocol details the formation of the active iron catalyst immediately prior to its use in a catalytic reaction.

Materials:

  • Fe(OTf)₂ (Iron(II) trifluoromethanesulfonate)

  • N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine (or other N2Py2 ligand)

  • Anhydrous acetonitrile

  • Schlenk flask or similar glassware for air-sensitive techniques

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the N2Py2 ligand (1.0 equiv).

  • Dissolve the ligand in anhydrous acetonitrile.

  • In a separate container, dissolve Fe(OTf)₂ (1.0 equiv) in a minimum amount of anhydrous acetonitrile.

  • Slowly add the Fe(OTf)₂ solution to the stirring ligand solution at room temperature.

  • Stir the resulting solution for 30-60 minutes to allow for complex formation. The color of the solution may change, indicating coordination.

  • The resulting solution contains the active [Fe(OTf)₂(N2Py2)] catalyst and can be used directly in the catalytic reaction.

Protocol 3: Catalytic Epoxidation of cis-Cyclooctene

This protocol outlines a general procedure for the epoxidation of an alkene using the in situ generated Fe(N2Py2) catalyst.

Materials:

  • Solution of [Fe(OTf)₂(N2Py2)] catalyst in acetonitrile (from Protocol 2)

  • cis-Cyclooctene

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Acetonitrile

  • Standard glassware for catalytic reactions

  • Syringe pump (for slow addition)

Procedure:

  • To the freshly prepared catalyst solution (containing the desired mol% of catalyst, e.g., 0.25 mol%), add cis-cyclooctene (1.0 equiv).

  • Add acetic acid (1.5 mol%) to the reaction mixture.

  • Using a syringe pump, slowly add the hydrogen peroxide solution (100 mol%) to the vigorously stirring reaction mixture over a period of 1-2 hours. Maintain the reaction temperature at a desired level (e.g., 0 °C or room temperature).

  • After the addition is complete, allow the reaction to stir for an additional period, monitoring its progress by GC or TLC.

  • Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., saturated aqueous sodium sulfite solution) to decompose any remaining hydrogen peroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the epoxide.

  • Determine the conversion, yield, and selectivity using a calibrated internal standard by GC or NMR analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of the N2Py2 ligand, the formation of the iron complex, and its application in catalytic oxidation.

G cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation (In Situ) cluster_reaction Catalytic Oxidation l1 Ethylenediamine + 2-(Aminomethyl)pyridine l2 Reflux in Solvent l1->l2 l3 Purification (Chromatography) l2->l3 l4 Pure N2Py2 Ligand l3->l4 c1 N2Py2 Ligand + Fe(OTf)₂ l4->c1 c2 Stir in Acetonitrile c1->c2 c3 [Fe(OTf)₂(N2Py2)] Solution c2->c3 r1 Add Substrate (Alkene) + AcOH c3->r1 r2 Slow Addition of H₂O₂ r1->r2 r3 Reaction Quench & Workup r2->r3 r4 Purification & Analysis r3->r4 r5 Oxidized Product (Epoxide) r4->r5 G A [FeII(N2Py2)]²⁺ B [FeIII(N2Py2)(OOH)]²⁺ A->B H₂O₂ C [FeV(N2Py2)(O)]³⁺ B->C - H₂O D [FeIII(N2Py2)(Epoxide)]³⁺ C->D + Alkene D->A - Epoxide

Application Notes and Protocols for N2-Methylpyridine-2,5-diamine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Methylpyridine-2,5-diamine is a heterocyclic aromatic diamine with potential applications as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. Its unique structure, featuring a pyridine ring, a primary amine, and a secondary methylamine, offers a combination of properties that can be exploited in materials science. The pyridine moiety can impart improved solubility, thermal stability, and the potential for metal coordination, making it a valuable building block for advanced materials. These materials could find use in various applications, including thermally resistant films, coatings, and matrices for composites.

While specific data for polymers derived from this compound is limited in publicly available literature, this document provides generalized protocols and expected properties based on the behavior of similar aromatic and pyridine-containing diamines in polymerization reactions.

Potential Applications in Materials Science

The structural attributes of this compound suggest its utility in several areas of materials science:

  • High-Performance Polymers: As a diamine monomer, it can be reacted with dianhydrides or diacyl chlorides to produce polyimides and polyamides, respectively. The incorporation of the pyridine ring into the polymer backbone is expected to enhance thermal stability and may improve solubility in organic solvents compared to their all-carbon aromatic counterparts.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring can act as a coordination site for metal ions. This functionality allows for the potential synthesis of coordination polymers and MOFs with interesting catalytic, electronic, or gas sorption properties.

  • Functional Coatings and Adhesives: Polymers containing pyridine units can exhibit strong adhesion to metal surfaces. This makes this compound a candidate for developing corrosion-resistant coatings and high-temperature adhesives.

Data Presentation

Due to the limited availability of specific experimental data for polymers synthesized from this compound, the following tables present illustrative data based on typical properties of aromatic polyimides and polyamides. These values should be considered as expected ranges and would need to be confirmed by experimental analysis.

Table 1: Illustrative Thermal Properties of a Polyimide Derived from this compound and a Common Dianhydride (e.g., PMDA)

PropertyExpected ValueTest Method
Glass Transition Temperature (Tg)250 - 300 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (TGA)> 450 °C (in N₂)Thermogravimetric Analysis (TGA)
Char Yield at 800 °C (in N₂)> 50%Thermogravimetric Analysis (TGA)

Table 2: Illustrative Mechanical Properties of a Polyamide Film Derived from this compound and an Aromatic Diacyl Chloride (e.g., Terephthaloyl Chloride)

PropertyExpected ValueTest Method
Tensile Strength80 - 120 MPaASTM D882
Young's Modulus2.5 - 4.0 GPaASTM D882
Elongation at Break5 - 15%ASTM D882

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of polyimides and polyamides using this compound as the diamine monomer.

Protocol 1: Synthesis of a Polyimide via a Two-Step Polycondensation

This protocol describes the synthesis of a poly(amic acid) precursor followed by thermal imidization to form the final polyimide.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA) or other suitable aromatic dianhydride

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Argon or Nitrogen gas

  • Acetic anhydride (for chemical imidization, optional)

  • Pyridine (for chemical imidization, optional)

  • Methanol

Procedure:

  • Monomer Preparation: Ensure this compound and the dianhydride are of high purity and dry. The dianhydride can be purified by sublimation if necessary.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve a stoichiometric amount of this compound in anhydrous DMAc under an inert atmosphere.

  • Poly(amic acid) Formation: To the stirred solution of the diamine, slowly add an equimolar amount of the dianhydride powder in small portions. The reaction is exothermic, and the temperature should be maintained at or below room temperature.

  • Polymerization: Continue stirring the reaction mixture at room temperature under an inert atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

    • Place the cast film in a vacuum oven.

    • Heat the film in a stepwise manner: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1-2 hours to effect complete imidization.

  • Chemical Imidization (Alternative):

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 2:1 molar ratio with respect to the repeating unit).

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.

    • Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.

Protocol 2: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide by reacting this compound with a diacyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride or other suitable aromatic diacyl chloride

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous, containing LiCl (e.g., 5% w/v)

  • Pyridine (as an acid scavenger)

  • Argon or Nitrogen gas

  • Methanol

Procedure:

  • Monomer Preparation: Purify the diacyl chloride by recrystallization or distillation if necessary. Ensure the diamine is dry.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve a stoichiometric amount of this compound in anhydrous DMAc/LiCl under an inert atmosphere. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Diacyl Chloride: Dissolve an equimolar amount of the diacyl chloride in a small amount of anhydrous DMAc and add it dropwise to the stirred diamine solution.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. The solution will become viscous.

  • Polymer Isolation: Precipitate the polyamide by pouring the viscous solution into a large volume of methanol.

  • Purification: Collect the fibrous polymer by filtration, wash it thoroughly with hot water and then with methanol to remove any trapped salts and solvent.

  • Drying: Dry the polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of polyimides and polyamides using this compound.

Polyimide_Synthesis_Workflow cluster_synthesis Polyimide Synthesis Diamine This compound in DMAc Mixing Mixing at RT under N2 Diamine->Mixing Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->Mixing PAA Poly(amic acid) Solution Mixing->PAA Imidization Thermal or Chemical Imidization PAA->Imidization Polyimide Polyimide Film or Powder Imidization->Polyimide Polyamide_Synthesis_Workflow cluster_synthesis Polyamide Synthesis Diamine This compound in DMAc/LiCl Reaction Reaction at 0-5°C then RT under N2 Diamine->Reaction Diacyl_Chloride Aromatic Diacyl Chloride (e.g., Terephthaloyl Chloride) Diacyl_Chloride->Reaction Polymer_Solution Polyamide Solution Reaction->Polymer_Solution Precipitation Precipitation in Methanol Polymer_Solution->Precipitation Polyamide Polyamide Powder Precipitation->Polyamide Signaling_Pathway_Analogy cluster_pathway Monomer to Material Property Pathway Monomer This compound (Monomer) Polymerization Polymerization (Polycondensation) Monomer->Polymerization Backbone Polymer Backbone (Pyridine-containing) Polymerization->Backbone Properties Material Properties Backbone->Properties Thermal High Thermal Stability Properties->Thermal Rigid Backbone Solubility Improved Solubility Properties->Solubility Pyridine Moiety Adhesion Good Adhesion Properties->Adhesion Polar Groups

Application Notes and Protocols: N2-Methylpyridine-2,5-diamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and potential applications of N2-Methylpyridine-2,5-diamine hydrochloride. This compound belongs to the aminopyridine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.

Chemical Properties and Data

PropertyValueReference
Chemical Name This compound hydrochloride[1]
Molecular Formula C₆H₁₀ClN₃[1]
Molecular Weight 159.62 g/mol [1]
CAS Number 117879-51-3
Appearance Off-white to light brown crystalline powder
Solubility Soluble in water and methanol
SMILES CNc1ccc(N)cn1.Cl[1]
InChI InChI=1S/C6H9N3.ClH/c1-7-6-3-2-5(8)4-9-6;/h2-4H,8H2,1H3;1H[1]

Preparation of this compound Hydrochloride

A plausible multi-step synthesis for this compound hydrochloride is outlined below, based on established methods for the synthesis of related aminopyridine derivatives. This protocol is provided as a representative example and may require optimization.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound hydrochloride.

Experimental Protocol

Materials and Reagents:

  • 2-Amino-5-nitropyridine

  • Methyl Iodide (CH₃I)

  • Sodium Hydride (NaH)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas (H₂)

  • Hydrochloric Acid (HCl) in diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

Step 1: N-Methylation of 2-Amino-5-nitropyridine

  • To a solution of 2-amino-5-nitropyridine (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-methyl-5-nitropyridin-2-amine.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-methyl-5-nitropyridin-2-amine (1.0 eq) from the previous step in methanol.

  • Add 10% Pd/C catalyst (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring.

  • A precipitate of this compound hydrochloride will form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Purification and Characterization:

The final product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether). The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

This compound hydrochloride serves as a valuable building block for the synthesis of pharmacologically active compounds, particularly as a scaffold for kinase inhibitors.[2] Aminopyridine derivatives have shown significant potential in targeting various protein kinases involved in cancer and inflammatory diseases.

Kinase Inhibitory Activity

While specific inhibitory data for this compound is not extensively published, the aminopyridine scaffold is a known pharmacophore for several important kinase targets. The following table summarizes representative inhibitory activities of structurally related aminopyridine derivatives against key kinases.

Kinase TargetCompound ClassIC₅₀ (nM)Reference
c-Met Pyrazolopyridine derivative4.27[3]
c-Met Pyridine-bioisostere of Cabozantinib4.9[4]
Fyn Saracatinib (AZD0530)8[5]
PIM-1 Pyridine-based compound 1214.3[6]
PIM-1 Substituted Pyridone50[7]
Potential Signaling Pathway Interactions

Aminopyridine-based kinase inhibitors can modulate critical cellular signaling pathways implicated in disease progression. The diagram below illustrates potential pathways that could be targeted by derivatives of this compound.

G cluster_0 Upstream Signaling cluster_1 Receptor Tyrosine Kinases cluster_2 Non-Receptor Tyrosine Kinases cluster_3 Serine/Threonine Kinases cluster_4 Downstream Signaling Cascades cluster_5 Cellular Responses GF Growth Factors (e.g., HGF) cMet c-Met GF->cMet Cytokine Cytokines (e.g., IL-6) Fyn Fyn Cytokine->Fyn Ras Ras cMet->Ras PI3K PI3K cMet->PI3K Metastasis Metastasis cMet->Metastasis STAT3 STAT3 Fyn->STAT3 PIM1 PIM-1 BAD BAD PIM1->BAD inhibits apoptosis Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival Inflammation Inflammation STAT3->Inflammation BAD->Survival Inhibitor This compound Derivative Inhibitor->cMet Inhibitor->Fyn Inhibitor->PIM1

Caption: Potential kinase targets and signaling pathways for aminopyridine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound hydrochloride or its derivatives against a target kinase.

Assay Workflow

G A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Dispense into Assay Plate A->B C Incubate at 30°C B->C D Stop Reaction & Add Detection Reagent C->D E Measure Signal (Luminescence/Absorbance) D->E F Data Analysis: - Calculate % Inhibition - Determine IC₅₀ E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Procedure

Reagents and Materials:

  • Purified recombinant target kinase (e.g., c-Met, Fyn, PIM-1)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound hydrochloride (or derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Setup:

    • To the wells of a 384-well plate, add 2.5 µL of the kinase solution in assay buffer.

    • Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of a solution containing the peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[8]

Safety Precautions

  • Handle this compound hydrochloride in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Troubleshooting & Optimization

Technical Support Center: N2-Methylpyridine-2,5-diamine Synthesis Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of N2-Methylpyridine-2,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and effective synthetic strategies for this compound and analogous compounds include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between an aryl halide (like 2-chloro-5-aminopyridine or 2-bromo-5-aminopyridine) and methylamine.[1][2][3]

  • Eschweiler-Clarke Reaction: This reductive amination method involves the methylation of a primary amine (2,5-diaminopyridine) using formaldehyde as the carbon source and formic acid as the reducing agent. It is known for stopping at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[4][5][6]

  • Direct N-methylation: This involves the direct alkylation of 2,5-diaminopyridine with a methylating agent such as methyl iodide or dimethyl sulfate. Careful control of stoichiometry is crucial to avoid over-methylation.

Q2: I am observing low yields in my Buchwald-Hartwig amination. What are the potential causes and solutions?

A2: Low yields in Buchwald-Hartwig amination can stem from several factors. Key areas to troubleshoot include the catalyst system, reaction conditions, and substrate quality. Ensure your palladium precatalyst and phosphine ligand are of high purity and handled under an inert atmosphere to prevent deactivation. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are often essential for efficient catalyst turnover.[2][7] Solvent purity is paramount, and anhydrous, deoxygenated solvents like toluene or dioxane are recommended. Reaction temperature and time should also be optimized. For volatile amines like methylamine, conducting the reaction in a sealed tube is necessary to prevent its escape.[3]

Q3: My Eschweiler-Clarke reaction is sluggish and giving a mixture of products. How can I improve the selectivity and conversion?

A3: For the Eschweiler-Clarke reaction, ensuring the reaction is run at a sufficiently high temperature (typically near boiling) is important to drive the reaction to completion through the irreversible loss of carbon dioxide.[5] An excess of both formaldehyde and formic acid is generally used to ensure complete methylation of the primary amine.[5][6] If you are observing a mixture of mono-methylated and di-methylated products at the 5-amino position, it may be necessary to protect this more nucleophilic amine before performing the methylation at the 2-position.

Q4: I am having difficulty with the purification of this compound. What are the recommended methods?

A4: Purification of this compound can be challenging due to its polarity and potential for multiple protonation states. Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help to prevent streaking and improve the separation of basic compounds on silica gel. Recrystallization from a suitable solvent system can also be an effective purification technique.

Troubleshooting Guides

Buchwald-Hartwig Amination Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion Inactive catalyst (Pd precatalyst or ligand degradation)- Use fresh, high-purity catalyst and ligand. - Handle catalyst and ligand under an inert atmosphere (glovebox or Schlenk line).
Inappropriate base or insufficient amount- Use a strong, non-nucleophilic base (e.g., NaOt-Bu, K2CO3, Cs2CO3).[8][9] - Ensure at least stoichiometric amounts of base are used.
Poor quality solvent or reagents- Use anhydrous, deoxygenated solvents. - Purify starting materials if necessary.
Low reaction temperature- Increase the reaction temperature, typically to 80-110 °C.[2]
Formation of Side Products (e.g., Hydrodehalogenation) β-hydride elimination from the palladium-amido intermediate.[1]- Use a bulky phosphine ligand to sterically hinder β-hydride elimination. - Optimize the reaction temperature; sometimes lower temperatures can suppress this side reaction.
Difficulty with Volatile Amines (e.g., Methylamine) Loss of the amine from the reaction mixture at elevated temperatures.- Perform the reaction in a sealed tube or a high-pressure reactor to contain the volatile amine.[3]
Eschweiler-Clarke Reaction Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reaction Insufficient heating- Ensure the reaction is heated to a temperature where CO2 evolution is observed (typically reflux).[5]
Insufficient reagents- Use a molar excess of both formaldehyde and formic acid.[5]
Formation of Formamide Byproducts Reaction with formic acid without reduction.- Ensure an adequate amount of formaldehyde is present to form the iminium ion for reduction.
Over-methylation at the 5-amino position The 5-amino group is also susceptible to methylation.- Consider a protecting group strategy for the 5-amino position if regioselectivity is poor.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is adapted from procedures for similar aminopyridine syntheses.[2][3]

Materials:

  • 2-Bromo-5-aminopyridine

  • Methylamine (solution in THF or as gas)

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried sealed tube, add 2-bromo-5-aminopyridine (1.0 equiv), Pd(OAc)2 (0.05 equiv), and dppp (0.10 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by sodium tert-butoxide (2.0 equiv).

  • Add methylamine (5.0 equiv). If using a solution, add it via syringe. If using gas, condense it into the cooled reaction tube.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is based on the general principles of the Eschweiler-Clarke reaction.[5][6]

Materials:

  • 2,5-Diaminopyridine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

Procedure:

  • To a round-bottom flask, add 2,5-diaminopyridine (1.0 equiv).

  • Add an excess of formic acid (e.g., 5-10 equiv).

  • Add an excess of aqueous formaldehyde solution (e.g., 5-10 equiv) dropwise with stirring.

  • Heat the reaction mixture to reflux (around 100 °C) and maintain for 2-6 hours, or until CO2 evolution ceases.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Estimated Yields for this compound Synthesis Routes
Synthetic Route Starting Materials Typical Reagents Estimated Yield (%) Key Advantages Key Disadvantages
Buchwald-Hartwig Amination 2-Bromo-5-aminopyridine, MethylaminePd(OAc)2, dppp, NaOt-Bu70-95%[2][3]High yields, good functional group tolerance.Requires expensive catalyst, inert atmosphere, and potentially high pressure for volatile amines.
Eschweiler-Clarke Reaction 2,5-DiaminopyridineHCHO, HCOOH60-85%[4]Inexpensive reagents, simple procedure, no over-methylation to quaternary salt.[5]Potential for side reactions, regioselectivity can be an issue without protecting groups.
Direct N-methylation 2,5-Diaminopyridine, Methyl iodideK2CO3, DMF40-70%Simple setup, readily available reagents.Risk of over-methylation (di- and tri-methylation), potential for N-alkylation at both amino groups.

Note: The yields presented are estimates based on literature values for similar compounds and may vary depending on the specific reaction conditions and scale.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Pd(OAc)2, and Ligand inert Evacuate and Backfill with Inert Gas start->inert add_reagents Add Solvent, Base, and Amine inert->add_reagents seal Seal Reaction Vessel add_reagents->seal heat Heat to 80-100 °C seal->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Eschweiler_Clarke_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Combine Diaminopyridine and Formic Acid add_hcho Add Formaldehyde start->add_hcho reflux Heat to Reflux add_hcho->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool neutralize Neutralize with Base cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure Product purify->product

Caption: Workflow for Eschweiler-Clarke Reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_reagents Reagent Issues start Low Yield? check_catalyst Check Catalyst Activity and Handling start->check_catalyst Yes check_conditions Verify Reaction Conditions start->check_conditions Yes check_reagents Assess Reagent Purity start->check_reagents Yes catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive temp_low Temperature Too Low? check_conditions->temp_low wrong_base Incorrect Base? check_conditions->wrong_base impure_solvent Impure Solvent? check_reagents->impure_solvent impure_sm Impure Starting Material? check_reagents->impure_sm use_fresh Use Fresh Catalyst/Ligand catalyst_inactive->use_fresh Yes inert_atm Ensure Inert Atmosphere catalyst_inactive->inert_atm Yes increase_temp Increase Temperature temp_low->increase_temp Yes change_base Use Stronger/ Non-nucleophilic Base wrong_base->change_base Yes use_anhydrous Use Anhydrous/ Deoxygenated Solvent impure_solvent->use_anhydrous Yes purify_sm Purify Starting Material impure_sm->purify_sm Yes

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Purification of N2-Methylpyridine-2,5-diamine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of N2-Methylpyridine-2,5-diamine. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and similar basic compounds.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound streak or show significant tailing on a standard silica gel TLC plate?

A1: Severe streaking or tailing of this compound on silica gel is a common problem. This is primarily due to a strong acid-base interaction between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This interaction can lead to poor separation, broad peaks, and even irreversible adsorption of the compound onto the column.[2]

Q2: What is the best type of chromatography for purifying this compound?

A2: The optimal chromatographic method depends on the scale of your purification and the nature of the impurities.

  • Modified Normal-Phase Chromatography: For preparative scale, flash chromatography on silica gel is common, but it requires modification of the mobile phase with a basic additive like triethylamine (TEA) or ammonia to prevent tailing.[2][3][4]

  • Amine-Functionalized Silica: Using a stationary phase with bonded amine groups (amino-silica) can provide excellent separation of basic amines with standard non-polar mobile phases like hexane/ethyl acetate, avoiding the need for basic additives.[1][2]

  • Reversed-Phase HPLC: For analytical purposes or small-scale purification, reversed-phase high-performance liquid chromatography (RP-HPLC) is a good option.[5] A mobile phase consisting of acetonitrile and water with a modifier like formic acid or phosphoric acid is often used.[5] To improve peak shape for basic compounds, a basic modifier can also be used in reversed-phase chromatography.[2]

Q3: My compound won't elute from the silica gel column, even with a highly polar solvent system like 10% methanol in dichloromethane. What should I do?

A3: This is another consequence of the strong interaction between the basic amine and the acidic silica gel. The compound is likely strongly adsorbed. To elute your compound, you need to disrupt this interaction. Adding a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine (TEA) or using a pre-mixed solution of ammonia in methanol as your polar component, will "neutralize" the acidic sites on the silica and allow your compound to elute.[1][2][3] A "flush" with a solvent system like 10-20% methanol in dichloromethane containing 1% TEA is often effective in recovering highly retained basic compounds.[3]

Q4: What are some common impurities I might encounter when synthesizing this compound, and how can I separate them?

A4: Common impurities can include starting materials, reagents from the synthesis, and side-products. The separation strategy will depend on the nature of these impurities. For example, if you have non-polar impurities, a gradient elution in normal-phase chromatography, starting with a low polarity solvent and gradually increasing the polarity, should effectively separate them from your more polar product. If you have other basic impurities, using an amine-functionalized column may provide the necessary selectivity for their separation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification of this compound.

Problem Potential Cause Recommended Solution
Severe Tailing or Streaking on TLC/Column Strong acid-base interaction between the basic amine and acidic silica gel.[1][2][3]Option A: Modify Mobile Phase: Add 0.5-2% triethylamine (TEA) or another volatile base to your eluent.[2][3] Option B: Change Stationary Phase: Use an amine-functionalized silica column or a basic alumina column.[1][2]
Compound Does Not Elute from Silica Column The compound is irreversibly adsorbed to the acidic sites on the silica.[2]Increase the polarity of the mobile phase significantly and add a basic modifier. Try flushing the column with 5-10% methanol in dichloromethane with 1-2% TEA.[3]
Poor Separation of Product from a Similar Impurity The chosen mobile phase and stationary phase do not provide sufficient selectivity.Option A (Normal Phase): Optimize the solvent system. Try different solvent combinations (e.g., ethyl acetate/hexane with TEA vs. DCM/methanol with TEA). Option B (Alternative Stationary Phase): Switch to an amine-functionalized silica column, which can offer different selectivity for basic compounds.[1] Option C (Reversed Phase): Develop a reversed-phase HPLC method. The different separation mechanism may resolve the compounds.
Low Recovery of the Compound from the Column The compound may be degrading on the acidic silica gel or is irreversibly adsorbed.[2]Deactivate the silica gel by pre-treating the column with a solvent mixture containing a base (e.g., flush the packed column with your eluent containing TEA) before loading your sample.[4] Alternatively, use a less acidic stationary phase like amine-functionalized silica.[1]
Inconsistent Rf values on TLC Plates The activity of the silica gel can be affected by humidity. The concentration of the basic modifier in the TLC chamber may not be consistent.Activate the TLC plates by heating them in an oven before use.[6] Ensure the TLC chamber is well-saturated with the vapor of the mobile phase, including the basic additive.

Experimental Protocols

Protocol 1: TLC Analysis of this compound on Silica Gel
  • Plate Preparation: Use standard silica gel TLC plates. If humidity is high, consider activating the plates by heating them at 110°C for 15-20 minutes and storing them in a desiccator.

  • Sample Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or methanol) to make a dilute solution.

  • Eluent Preparation: Prepare a few different solvent systems for testing. A good starting point for a polar, basic compound is a mixture of a non-polar solvent and a polar solvent. To counteract the acidity of the silica, add a basic modifier.

    • System A: 95:5 Dichloromethane (DCM) / Methanol + 1% Triethylamine (TEA)

    • System B: 80:20 Ethyl Acetate / Hexane + 1% Triethylamine (TEA)

  • Spotting: Using a capillary tube, spot your sample solution onto the baseline of the TLC plate.

  • Development: Place the spotted TLC plate in a developing chamber containing your chosen eluent. Ensure the chamber is saturated with the solvent vapors.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate stain).

  • Analysis: Calculate the Retention Factor (Rf) for your compound in each solvent system. An ideal Rf for column chromatography is typically between 0.2 and 0.4.[6]

Protocol 2: Flash Column Chromatography on Silica Gel with a Basic Modifier
  • Solvent System Selection: Based on your TLC analysis, choose a solvent system that provides a good Rf value (0.2-0.4) for this compound and good separation from impurities.

  • Column Packing:

    • Select an appropriately sized flash chromatography column.

    • Slurry pack the column with silica gel in the less polar solvent of your chosen mobile phase (e.g., hexane or DCM).

    • Ensure the silica bed is well-compacted and free of cracks.

  • Equilibration: Equilibrate the column by passing 2-3 column volumes of your starting mobile phase (including the basic modifier, e.g., 1% TEA) through the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a volatile solvent like DCM.

    • Carefully load the sample onto the top of the silica bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with your chosen mobile phase.

    • If necessary, you can run a gradient of increasing polarity (e.g., increasing the percentage of methanol in DCM) to elute your compound and then any more polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Be aware that removing the triethylamine may require co-evaporation with a solvent like toluene.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (DCM/MeOH/TEA) Solvent Select Solvent System (Rf ≈ 0.2-0.4) TLC->Solvent Pack Pack Silica Column Solvent->Pack Equilibrate Equilibrate with Mobile Phase + TEA Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvents Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for the purification of this compound.

troubleshooting_logic Start Problem: Tailing/Streaking on Silica TLC Cause Cause: Acidic Silica-Base Interaction Start->Cause Solution Solution? Cause->Solution ModifyEluent Add Competing Base to Eluent (e.g., 1% TEA) Solution->ModifyEluent Yes ChangeStationary Change Stationary Phase Solution->ChangeStationary No Result Improved Peak Shape & Separation ModifyEluent->Result AmineSilica Use Amine-Functionalized Silica ChangeStationary->AmineSilica Alumina Use Alumina ChangeStationary->Alumina AmineSilica->Result Alumina->Result

Caption: Troubleshooting logic for peak tailing of basic amines.

References

Technical Support Center: Recrystallization of N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of N2-Methylpyridine-2,5-diamine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification of this and structurally related aromatic amines.

Troubleshooting & FAQs

This section provides solutions to common problems that may arise during the recrystallization of this compound.

Q1: My compound is "oiling out" and not forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with aromatic amines.[1][2] This typically occurs if the solution is too concentrated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the solute. Here are several strategies to address this:

  • Reduce Supersaturation: The most common cause of oiling out is a solution that is too concentrated. Try adding a small amount of additional hot solvent to dissolve the oil and then allow it to cool slowly.[1][3]

  • Slow Cooling: Rapid cooling encourages the formation of oils. Allow the solution to cool gradually to room temperature before transferring it to an ice bath.[1] Creating an insulating atmosphere around the flask can also help.[3]

  • Solvent Selection: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent or anti-solvent (in which it is less soluble) can promote crystallization.[1][2]

  • Induce Crystallization: Try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.[2] If available, adding a seed crystal of the pure compound can also initiate crystallization.[2]

Q2: I am experiencing very low recovery of my purified product. What are the likely causes and how can I improve the yield?

A2: Low recovery can be frustrating but is often preventable. Common causes include:

  • Using Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor, even after cooling. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.[2][4]

  • Premature Crystallization: If the compound crystallizes during hot filtration, product will be lost. To prevent this, ensure your funnel and receiving flask are preheated.[2] Using a slight excess of solvent and then evaporating it after filtration can also be effective.[5]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize the formation of crystals.[2]

Q3: The recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] Use a minimal amount, as excess charcoal can adsorb your product and reduce the yield. After adding the charcoal, heat the solution to boiling for a few minutes before performing the hot filtration.[2]

Q4: My compound will not crystallize from any of the solvents I have tried. What are my options?

A4: If standard crystallization methods fail, consider the following:

  • pH Adjustment: For amines, converting the freebase to a salt by adding an acid can significantly alter its solubility and improve its crystallization properties.[1] You might try forming the hydrochloride salt of this compound.

  • Different Purification Technique: If recrystallization is proving too difficult, other purification methods such as column chromatography may be more suitable for your compound.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent will dissolve the compound when hot but not at room temperature.[2][4] The following table provides a starting point for solvent screening for this compound and related compounds.

Solvent SystemSuitability for Aromatic Amines & Pyridine DerivativesKey Considerations
Single Solvents
Ethanol, MethanolOften effective starting points for polar compounds.[2]The polarity of this compound suggests these may be good choices.
TolueneCan be a good solvent for aromatic compounds.[2]
WaterMay be suitable for more polar compounds or for forming salts.[6]N2,N2-Dimethylpyridine-2,5-diamine has limited water solubility (approx. 10 g/L at 25°C), suggesting water could be a component in a mixed solvent system.[7]
Mixed Solvents
Ethanol/WaterA commonly used and effective mixed solvent system.[2]
Acetone/WaterAnother good initial choice for mixed solvent systems.[2]
Toluene/HexaneSuitable for less polar compounds.[2]

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol provides a general methodology. The optimal solvent, volumes, and temperatures should be determined on a small scale first.

  • Solvent Selection: In separate test tubes, place a small amount of the crude this compound. Add a few drops of different potential solvents or solvent mixtures to each tube and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration: Preheat a funnel and a receiving flask. Filter the hot solution to remove any insoluble impurities or activated charcoal.[2]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1][2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.[2]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success oil Compound Oils Out observe->oil Problem no_crystals No Crystals Form observe->no_crystals Problem filter_dry Filter, Wash, and Dry Crystals crystals->filter_dry reheat_add_solvent Reheat and Add More Solvent oil->reheat_add_solvent slow_cool Cool Even Slower oil->slow_cool seed_scratch Add Seed Crystal or Scratch Flask oil->seed_scratch no_crystals->seed_scratch evaporate Evaporate Some Solvent no_crystals->evaporate change_solvent Consider Different Solvent System no_crystals->change_solvent end Pure Product filter_dry->end reheat_add_solvent->cool slow_cool->cool seed_scratch->cool evaporate->cool change_solvent->start

Caption: A workflow for troubleshooting common issues during recrystallization.

References

Technical Support Center: Synthesis of N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N2-Methylpyridine-2,5-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the synthesis of this compound.

Synthesis Overview

The synthesis of this compound is typically a multi-step process. A common route involves three key stages:

  • Nitration: 2-Aminopyridine is nitrated to form 2-amino-5-nitropyridine.

  • Reduction: The nitro group of 2-amino-5-nitropyridine is reduced to an amino group to yield 2,5-diaminopyridine.

  • Selective Methylation: 2,5-Diaminopyridine is selectively methylated on the N2-amino group to produce the final product, this compound.

This guide will address common issues and byproducts associated with each of these stages.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Stage 1: Nitration of 2-Aminopyridine

FAQ 1: What are the most common byproducts observed during the nitration of 2-aminopyridine?

The nitration of 2-aminopyridine can lead to the formation of several byproducts. The most prevalent are:

  • 2-Amino-3-nitropyridine: This is the primary isomeric byproduct. The ratio of 5-nitro to 3-nitro isomers can be influenced by reaction conditions.

  • 2-Nitraminopyridine: This byproduct is formed by N-nitration of the amino group. It is often a kinetic product and can rearrange to the C-nitrated isomers (2-amino-5-nitropyridine and 2-amino-3-nitropyridine) under acidic conditions and elevated temperatures.

  • Dinitrated Products: Although less common under controlled conditions, dinitration can occur, leading to products such as 2-amino-3,5-dinitropyridine.

Troubleshooting Guide: Nitration Stage
Observed Issue Potential Cause Recommended Solution
Low yield of 2-amino-5-nitropyridine and high proportion of 2-amino-3-nitropyridine. Reaction temperature may be too high, favoring the formation of the 3-nitro isomer.Carefully control the reaction temperature, keeping it within the recommended range for the specific protocol. Gradual addition of the nitrating agent can also help manage the reaction exotherm.
Significant formation of 2-nitraminopyridine. Low reaction temperature and insufficient acid catalyst can favor N-nitration.Ensure the reaction is carried out at a sufficiently high temperature (as per the protocol) to facilitate the rearrangement of any formed 2-nitraminopyridine to the desired C-nitro product. The concentration of sulfuric acid is also crucial.
Presence of dinitrated byproducts. Excess nitrating agent or harsh reaction conditions.Use a stoichiometric amount of the nitrating agent. Avoid excessively high temperatures and prolonged reaction times.
Incomplete reaction. Insufficient amount of nitrating agent or reaction time.Ensure the correct stoichiometry of reagents. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Quantitative Data: Byproduct Formation in Nitration
Byproduct Typical Yield Range (%) Conditions Favoring Formation
2-Amino-3-nitropyridine5 - 20%Higher reaction temperatures.
2-NitraminopyridineVariableLower reaction temperatures, insufficient acid.
Dinitrated Products< 5%Excess nitrating agent, high temperatures.

Note: Yields are highly dependent on the specific experimental protocol.

Stage 2: Reduction of 2-Amino-5-nitropyridine

FAQ 2: What are the potential byproducts during the reduction of 2-amino-5-nitropyridine?

The primary concern during the reduction step is incomplete reaction, leading to the presence of starting material or partially reduced intermediates. Common byproducts include:

  • Unreacted 2-amino-5-nitropyridine: A sign of incomplete reduction.

  • Nitroso and Hydroxylamine Intermediates: These are intermediates in the reduction of a nitro group and may be present if the reduction is not driven to completion.

Troubleshooting Guide: Reduction Stage
Observed Issue Potential Cause Recommended Solution
Incomplete reduction (presence of starting material). Insufficient reducing agent, deactivated catalyst (if using catalytic hydrogenation), or insufficient reaction time.Increase the equivalents of the reducing agent. If using a catalyst like Pd/C, ensure it is fresh and active. Monitor the reaction to completion.
Formation of colored impurities. Potential formation of azo or azoxy compounds from side reactions of intermediates.Ensure a sufficiently strong reducing environment and proper reaction work-up to minimize the formation and persistence of these colored byproducts.

Stage 3: Selective Methylation of 2,5-Diaminopyridine

FAQ 3: What are the challenges and common byproducts in the selective methylation of 2,5-diaminopyridine?

Selective N-methylation of a diamine can be challenging. The primary byproducts are due to a lack of selectivity:

  • N2,N2-Dimethylpyridine-2,5-diamine: This is the product of over-methylation at the N2 position.

  • N5-Methylpyridine-2,5-diamine: Methylation at the N5 amino group.

  • N2,N5-Dimethylpyridine-2,5-diamine and other polysubstituted products: Methylation at both nitrogen atoms.

  • Quaternary Ammonium Salts: Over-methylation of the pyridine ring nitrogen can lead to the formation of pyridinium salts.

Troubleshooting Guide: Selective Methylation Stage
Observed Issue Potential Cause Recommended Solution
Significant over-methylation (N2,N2-dimethyl product). Excess methylating agent, prolonged reaction time, or high temperature.Use a controlled amount of the methylating agent (closer to 1 equivalent). Carefully monitor the reaction progress and stop it once the desired product is maximized. Lowering the reaction temperature can also improve selectivity.
Formation of the N5-methyl isomer. The relative reactivity of the two amino groups.The N2-amino group is generally more nucleophilic. However, reaction conditions can influence selectivity. Consider using a protecting group strategy for the N5-amino group if high selectivity is required.
Presence of multiple methylation products. Lack of control over reaction conditions.Employ a milder methylating agent. Optimize stoichiometry, temperature, and reaction time. Purification by column chromatography is often necessary.
Quantitative Data: Byproduct Formation in Selective Methylation
Byproduct Typical Yield Range (%) Conditions Favoring Formation
N2,N2-Dimethylpyridine-2,5-diamine5 - 30%Excess methylating agent, high temperature.
N5-Methylpyridine-2,5-diamine5 - 15%Dependent on reaction conditions and reagents.
Polymethylated Products< 10%Harsh reaction conditions.

Note: Yields are highly dependent on the specific experimental protocol and the methylating agent used.

Experimental Protocols

Detailed experimental protocols for each stage of the synthesis are crucial for reproducibility and troubleshooting. Below are representative methodologies.

Protocol 1: Nitration of 2-Aminopyridine
  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-aminopyridine in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.

  • Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 30°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography to separate the 5-nitro and 3-nitro isomers.

Protocol 2: Reduction of 2-Amino-5-nitropyridine
  • Catalytic Hydrogenation: To a solution of 2-amino-5-nitropyridine in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude 2,5-diaminopyridine.

Protocol 3: Selective Methylation of 2,5-Diaminopyridine
  • Reaction Setup: Dissolve 2,5-diaminopyridine in a suitable solvent (e.g., THF or DMF).

  • Methylation: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at a controlled temperature (often at 0°C or room temperature). A base (e.g., potassium carbonate or triethylamine) may be required.

  • Reaction: Stir the mixture for the designated time, monitoring by TLC to observe the formation of the desired product and the consumption of the starting material.

  • Work-up: Quench the reaction and perform an appropriate aqueous work-up to remove excess reagents and salts.

  • Purification: Purify the crude product by column chromatography to separate the desired N2-methylated product from unreacted starting material and other methylated byproducts.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction steps and a logical workflow for troubleshooting common issues.

Synthesis_Pathway cluster_nitration Nitration Stage cluster_reduction Reduction Stage cluster_methylation Selective Methylation Stage 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine HNO3, H2SO4 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine 2-Aminopyridine->2-Amino-3-nitropyridine Side Reaction 2-Nitraminopyridine 2-Nitraminopyridine 2-Aminopyridine->2-Nitraminopyridine Side Reaction 2,5-Diaminopyridine 2,5-Diaminopyridine 2-Amino-5-nitropyridine->2,5-Diaminopyridine Reduction (e.g., H2, Pd/C) Incomplete Reduction Products Incomplete Reduction Products 2-Amino-5-nitropyridine->Incomplete Reduction Products Side Reaction This compound This compound 2,5-Diaminopyridine->this compound Methylating Agent Over-methylation Byproducts Over-methylation Byproducts 2,5-Diaminopyridine->Over-methylation Byproducts Side Reaction Isomeric Byproducts Isomeric Byproducts 2,5-Diaminopyridine->Isomeric Byproducts Side Reaction

Caption: Synthetic pathway for this compound highlighting key byproducts.

Troubleshooting_Workflow cluster_analysis Analysis cluster_action Corrective Action start Problem Identified in Synthesis stage Identify Synthesis Stage (Nitration, Reduction, Methylation) start->stage analyze_byproducts Analyze Byproduct Profile (TLC, HPLC, NMR, MS) stage->analyze_byproducts compare_data Compare with Known Byproducts analyze_byproducts->compare_data adjust_conditions Adjust Reaction Conditions (Temp, Time, Stoichiometry) compare_data->adjust_conditions purification Optimize Purification Strategy adjust_conditions->purification end Problem Resolved purification->end

Caption: A logical workflow for troubleshooting issues in the synthesis.

This technical support guide provides a foundational understanding of the common byproducts and troubleshooting strategies for the synthesis of this compound. For specific and complex issues, it is always recommended to consult detailed literature and perform thorough analytical characterization of all products and byproducts.

N2-Methylpyridine-2,5-diamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N2-Methylpyridine-2,5-diamine, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Key recommendations include:

  • Temperature: Store in a cool environment, with some suppliers of similar compounds recommending refrigeration at 2-8°C.[1]

  • Atmosphere: For optimal stability and to prevent oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.[1]

  • Light: The compound should be protected from light. Store in a dark or amber-colored vial.[1]

  • Container: Keep the compound in a tightly sealed container to prevent moisture ingress and contamination.[2]

  • Ventilation: Store in a well-ventilated area.[2]

  • Hazards: Keep away from heat, sparks, open flames, and other sources of ignition.[2]

Q2: What are the potential signs of degradation of this compound?

A2: Degradation of this compound may be indicated by:

  • Color Change: A noticeable change in the color of the solid or solution.

  • Insolubility: The compound failing to dissolve in a solvent in which it is known to be soluble.

  • Unexpected Analytical Results: Appearance of new peaks in chromatograms (e.g., HPLC, GC) or shifts in spectral data (e.g., NMR, IR) that do not correspond to the pure compound.

  • Reduced Potency: A decrease in the expected reactivity or biological activity in experimental assays.

Q3: To what common laboratory reagents is this compound sensitive?

A3: this compound, being an aromatic amine, is susceptible to degradation in the presence of:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, potassium permanganate, or even atmospheric oxygen can lead to the formation of N-oxides or other oxidation products.[3]

  • Strong Acids and Bases: While it can form salts, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis or other degradative reactions.

  • Light: Photodegradation can occur upon exposure to UV or visible light.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue Possible Cause Suggested Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere.2. Use freshly opened vials or newly prepared solutions for critical experiments.3. Perform a quick purity check (e.g., TLC, HPLC) before use.
Appearance of unknown peaks in HPLC/LC-MS The compound has degraded, leading to the formation of impurities.1. Analyze the sample using LC-MS to identify the mass of the impurity, which can give clues about the degradation product (e.g., addition of an oxygen atom for an N-oxide).2. Refer to the forced degradation study protocol to understand potential degradation pathways.3. Purify the starting material if significant degradation is suspected.
Low reaction yield The starting material may have degraded, reducing the amount of active reactant.1. Confirm the purity of this compound before starting the reaction.2. Ensure that the reaction conditions are compatible with the stability of the compound (e.g., avoid strong oxidants if not intended).
Color change of the solution during the experiment This can be an indication of oxidation or other degradation reactions.1. If the reaction is not intended to be an oxidation, consider degassing the solvent and running the reaction under an inert atmosphere.2. Protect the reaction mixture from light.

Data Presentation

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation reactions.
Atmosphere Inert Gas (Nitrogen, Argon)To prevent oxidation of the amine groups.[1]
Light Protected from light (Amber vial)To prevent photodegradation.[1]
Container Tightly sealedTo prevent exposure to moisture and air.[2]
Location Well-ventilated, away from ignition sourcesSafety precaution due to potential flammability.[2]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products. This type of study is crucial for developing stable formulations and establishing appropriate storage conditions.[4][5]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: (The goal is to achieve 5-20% degradation[6])

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • Keep the solution at room temperature for 24 hours. If no degradation is observed, heat the solution at 60°C for 24 hours.

      • Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Keep the solution at room temperature for 24 hours. If no degradation is observed, heat the solution at 60°C for 24 hours.

      • Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep the solution at room temperature, protected from light, for 24 hours.

    • Thermal Degradation:

      • Place the solid compound in an oven at 60°C for 48 hours.

      • Also, expose the stock solution to the same conditions.

    • Photolytic Degradation:

      • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber (as per ICH Q1B guidelines).[6]

  • Sample Analysis:

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots of the stressed samples.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage degradation of this compound.

    • If coupled with a mass spectrometer, determine the mass-to-charge ratio (m/z) of the degradation products to help in their identification.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Start: Inconsistent Experimental Results check_storage 1. Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (e.g., Refrigerate, Use Inert Gas) storage_ok->correct_storage No check_purity 2. Assess Purity of Starting Material (e.g., HPLC, TLC) storage_ok->check_purity Yes re_run_exp Re-run Experiment correct_storage->re_run_exp end_ok End: Problem Resolved re_run_exp->end_ok purity_ok Purity Acceptable? check_purity->purity_ok purify_material Action: Purify Material or Use a New Batch purity_ok->purify_material No investigate_protocol 3. Review Experimental Protocol (Solvents, Reagents, Conditions) purity_ok->investigate_protocol Yes purify_material->re_run_exp protocol_issue Potential Incompatibility? investigate_protocol->protocol_issue modify_protocol Action: Modify Protocol (e.g., Degas Solvents, Protect from Light) protocol_issue->modify_protocol Yes end_further End: Further Investigation Needed (e.g., Degradant Identification) protocol_issue->end_further No modify_protocol->re_run_exp

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow Experimental Workflow for Forced Degradation Study start Start: Prepare 1 mg/mL Stock Solution of this compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, RT or 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT or 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (Solid & Solution, 60°C) stress_conditions->thermal photo Photolytic (ICH Q1B Conditions) stress_conditions->photo sampling Collect Samples at Time Intervals (0, 6, 12, 24h...) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis data_interp Data Interpretation analysis->data_interp calc_degrad Calculate % Degradation data_interp->calc_degrad identify_prod Identify Degradation Products (MS) data_interp->identify_prod end End: Stability Profile Established calc_degrad->end identify_prod->end

Caption: Forced degradation experimental workflow.

References

Technical Support Center: N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for investigating the stability and degradation of N2-Methylpyridine-2,5-diamine. Given the limited specific literature on this compound, the guidance is based on established principles for analogous aminopyridine and N-methyl aromatic amine structures.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Question 1: My LC-MS analysis shows multiple, unexpected peaks during a preliminary stability study. How can I determine if these are degradation products or impurities?

Answer: This is a common challenge when working with a new chemical entity. A systematic approach is required:

  • Characterize Starting Material: First, obtain a high-purity reference standard of this compound. Run a high-resolution LC-MS/MS analysis on this standard to create a baseline impurity profile.

  • Perform a Forced Degradation Study: Conduct a forced degradation (or stress testing) study, which is essential for identifying likely degradation products.[1][2] Exposing the compound to accelerated stress conditions (acid, base, oxidation, heat, light) will intentionally generate degradation products.[3][4]

  • Compare Chromatograms: Compare the chromatograms from your stability study with those from the baseline analysis and the forced degradation study. Peaks that are absent or minor in the reference standard but appear or grow significantly in both your stability sample and the stressed samples are likely degradation products.

  • Mass Balance Analysis: Ensure that the total amount of the drug plus its degradation products remains reasonably constant over the course of the experiment. A good mass balance provides confidence that all major degradation products are being detected.[5]

Question 2: I'm observing poor recovery of my compound from the samples, and the results are inconsistent. What could be the cause?

Answer: Poor recovery and inconsistency often point to issues with solubility, adsorption, or unaddressed instability.

  • Solubility Issues: Pyridine derivatives can sometimes exhibit low aqueous solubility.[6]

    • Solution: Verify the solubility of this compound in your chosen solvent system. You may need to adjust the pH or use a co-solvent like acetonitrile or methanol to ensure it remains fully dissolved throughout the experiment.

  • Adsorption: Highly polar compounds can adsorb to glass or plastic surfaces, especially at low concentrations.

    • Solution: Consider using silanized glassware or polypropylene vials to minimize adsorption. Include a rinse step with a strong solvent during sample extraction to recover any adsorbed material.

  • Oxidative Instability: Aromatic amines are often susceptible to oxidation by atmospheric oxygen or trace contaminants in solvents.[5][7]

    • Solution: Prepare solutions fresh and consider purging solvents with an inert gas like nitrogen or argon. Store samples in amber vials to protect from light, which can catalyze oxidation, and keep them at reduced temperatures.[4]

Question 3: My attempts to characterize a major degradation product via MS/MS are inconclusive. How can I get a clearer picture of its structure?

Answer: When MS/MS data is insufficient, a combination of techniques is necessary for full structural elucidation.[1]

  • High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or TOF mass spectrometer to determine the accurate mass of the degradation product. This will provide its elemental formula, which is a critical first step.

  • Isolate the Degradant: Use semi-preparative HPLC to isolate a sufficient quantity of the degradation product for further analysis.[8]

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the gold standard for structure elucidation. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments on the isolated compound will help you piece together its complete chemical structure.

  • LC-NMR: If isolation is difficult, hyphenated techniques like LC-NMR can be used to obtain NMR data on the peak as it elutes from the column.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under oxidative stress?

A1: Based on its structure, this compound has several sites susceptible to oxidation.[5][9] The most probable pathways include:

  • N-Oxidation: The pyridine ring nitrogen can be oxidized to form the corresponding Pyridine-N-oxide. This is a common metabolic and chemical degradation route for pyridines.[8]

  • Amino Group Oxidation: The primary (at C5) and secondary (at C2) amino groups are electron-rich and can be oxidized. This could lead to the formation of nitroso or nitro derivatives.[8][10]

  • N-Demethylation: The N-methyl group is a target for oxidative N-dealkylation, which would yield the parent 2,5-diaminopyridine.[11]

  • Ring Hydroxylation: Direct oxidation of the pyridine ring can introduce a hydroxyl group, forming a hydroxypyridine derivative.[12]

Q2: How is the pyridine ring itself likely to degrade?

A2: The pyridine ring is aromatic and generally stable. However, under harsh conditions or through microbial action, ring cleavage can occur.[12][13] This process often begins with hydroxylation of the ring, for example, to form a dihydroxypyridine intermediate.[14] Subsequent enzymatic or chemical oxidation can then cleave the C-C bonds within the ring, leading to smaller, linear, and more easily metabolized molecules like fumaric acid or succinic acid.[13][14]

Q3: What role does pH play in the stability of this compound?

A3: The pH of the solution is critical. The amino groups and the pyridine nitrogen are basic and will be protonated at low pH. Protonation of the amino groups can decrease their susceptibility to oxidation.[8] Conversely, highly alkaline conditions may deprotonate the amino groups, potentially increasing their reactivity. Hydrolytic degradation pathways are typically accelerated at the extremes of pH (e.g., < pH 2 or > pH 10). The greatest stability is often found in the neutral to slightly acidic pH range.[6]

Proposed Degradation Pathways & Workflows

Visualizations

Below are diagrams representing a proposed oxidative degradation pathway and a typical experimental workflow for studying it.

G Parent This compound N_Oxide Pyridine-N-Oxide Metabolite Parent->N_Oxide N-Oxidation Demethylated 2,5-Diaminopyridine (N-Demethylation) Parent->Demethylated Oxidative N-Demethylation Hydroxylated Hydroxypyridine Metabolite Parent->Hydroxylated Ring Hydroxylation RingCleavage Ring Cleavage Products Hydroxylated->RingCleavage Further Oxidation

Caption: Proposed oxidative degradation pathways for this compound.

G start Prepare Stock Solution of Compound stress Aliquot and Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) start->stress sample Sample at Time Points (t=0, t=x...) stress->sample quench Quench Reaction & Neutralize Sample sample->quench analyze LC-MS/MS Analysis quench->analyze data Data Processing: - Quantify Parent Peak - Identify Degradants analyze->data elucidate Isolate & Elucidate Structure (if needed) data->elucidate report Report Pathways & Stability Profile data->report Final Analysis elucidate->report

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the parent compound.[3]

1. Materials:

  • This compound (high purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks, pipettes, and autosampler vials (amber)

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

3. Stress Conditions: For each condition, prepare a sample in a sealed vial. Include a control sample stored at 4°C in the dark.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Take samples at 2, 6, 24, and 48 hours.

    • Before analysis, neutralize with an equivalent volume and concentration of NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Sample and neutralize with HCl as above.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Sample at 1, 4, 8, and 24 hours.[1]

  • Thermal Degradation:

    • Place a sealed vial of the stock solution in an oven at 80°C.

    • Sample at 24, 48, and 72 hours.

  • Photolytic Degradation:

    • Place a sealed quartz vial (or clear glass vial) of the stock solution in a photostability chamber.

    • Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil in the same chamber.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV method, coupled with a mass spectrometer (LC-MS).

  • The HPLC method should be capable of separating the parent peak from all degradation products. A C18 column with a gradient elution of water/acetonitrile containing 0.1% formic acid is a common starting point.

  • Calculate the percentage degradation and perform a mass balance assessment.

Data Presentation

Table 1: Representative Data from Forced Degradation Study
Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product 1 (Area %)Major Degradation Product 2 (Area %)Mass Balance (%)
0.1 M HCl, 60°C 2495.22.1 (RRT 0.85)1.5 (RRT 1.10)98.8
0.1 M NaOH, 60°C 2491.84.3 (RRT 0.91)Not Detected96.1
3% H₂O₂, RT 884.59.8 (RRT 1.25)3.5 (RRT 0.76)97.8
Heat, 80°C 4898.10.8 (RRT 0.91)Not Detected98.9
Light (ICH Q1B) -96.51.9 (RRT 1.25)0.7 (RRT 0.91)99.1

RRT = Relative Retention Time. Data is hypothetical and for illustrative purposes only.

References

Technical Support Center: Optimizing Reaction Conditions for N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and optimization of reaction conditions for N2-Methylpyridine-2,5-diamine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic approach for this compound?

A common strategy for the synthesis of this compound is the direct mono-N-methylation of the starting material, 2,5-diaminopyridine. This typically involves the use of a methylating agent in the presence of a base to selectively introduce a methyl group onto one of the amino functionalities. The key challenge lies in controlling the regioselectivity to favor methylation at the N2 position and to minimize side products.

Q2: Which methylating agents are suitable for this reaction?

Several methylating agents can be employed, with methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) being the most common. The choice of reagent can influence the reaction rate and selectivity. Methyl iodide is generally more reactive.

Q3: How can I control the regioselectivity to favor N2-methylation over N5-methylation?

Achieving high regioselectivity in the methylation of diaminopyridines can be challenging. The relative nucleophilicity of the two amino groups is a key factor. The electronic properties of the pyridine ring influence the electron density on each nitrogen atom. In 2,5-diaminopyridine, the N2-amino group is generally considered to be more nucleophilic due to electronic effects from the ring nitrogen. However, reaction conditions can significantly impact the outcome. Careful optimization of the solvent, temperature, and base is crucial.

Q4: What are the common side reactions to be aware of?

The primary side reactions of concern are:

  • Over-methylation: Formation of N2,N2-dimethylpyridine-2,5-diamine or N2,N5-dimethylpyridine-2,5-diamine.

  • Isomer formation: Synthesis of the N5-Methylpyridine-2,5-diamine isomer.

  • Quaternization: Methylation of the pyridine ring nitrogen to form a pyridinium salt, especially under harsh conditions.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. HPLC is particularly useful for quantifying the formation of the desired product and identifying the presence of isomers and other impurities.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestions
Low to no conversion of starting material 1. Inactive methylating agent.2. Insufficient base strength or amount.3. Low reaction temperature.1. Use a fresh, high-purity methylating agent.2. Employ a stronger base (e.g., NaH instead of K₂CO₃) or increase the stoichiometry of the base.3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products (over-methylation) 1. Excess methylating agent.2. High reaction temperature or prolonged reaction time.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the methylating agent.2. Perform the reaction at a lower temperature and monitor closely to stop the reaction upon consumption of the starting material.
Predominant formation of the N5-isomer The reaction conditions favor methylation at the N5 position.1. Modify the solvent polarity. A systematic screen of solvents (e.g., DMF, DMSO, THF, acetonitrile) is recommended.2. Experiment with different bases, as the counter-ion can influence the steric hindrance around the amino groups.
Product is difficult to purify from isomers The N2 and N5 isomers have very similar physical properties.1. Utilize preparative HPLC for separation.[1]2. Consider derivatization of the crude mixture to facilitate separation, followed by deprotection.

Experimental Protocols

Please note: The following is a general, representative protocol for the mono-N-methylation of 2,5-diaminopyridine. Optimization of stoichiometry, temperature, and reaction time is crucial for achieving the desired outcome and will likely be necessary for your specific experimental setup.

Representative Protocol for Mono-N-methylation:

  • Reaction Setup: To a solution of 2,5-diaminopyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq)).

  • Addition of Methylating Agent: Stir the mixture at room temperature for 30 minutes. Then, slowly add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals.

  • Workup: Once the reaction is complete, quench the reaction by the addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography or preparative HPLC to isolate the this compound.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

Entry Methylating Agent Base Solvent Temperature (°C) Yield of N2-isomer (%) Yield of N5-isomer (%) Over-methylation (%)
1Methyl Iodide (1.1 eq)K₂CO₃ (1.5 eq)DMF25453010
2Methyl Iodide (1.1 eq)NaH (1.1 eq)THF0 to 2560205
3Dimethyl Sulfate (1.1 eq)K₂CO₃ (1.5 eq)Acetonitrile50403515
4Methyl Iodide (1.0 eq)NaH (1.1 eq)THF05515<5

Note: The data in this table is illustrative and intended to guide optimization. Actual results may vary.

Table 2: Predicted ¹H NMR Chemical Shifts for Isomer Differentiation

Proton Predicted δ (ppm) for N2-isomer Predicted δ (ppm) for N5-isomer Rationale for Difference
H3~6.5~7.0The electron-donating methylamino group at N2 will shield H3 more significantly than an amino group.
H4~7.2~6.8The position relative to the two different amino groups will result in a noticeable shift.
H6~7.8~7.8This proton is expected to be less affected by the position of the methyl group.
-CH₃~2.9~2.9The chemical shift of the methyl protons themselves may not be significantly different.
-NH₂VariesVariesBroad signals, position is concentration and solvent dependent.
-NHCH₃VariesVariesBroad signal, position is concentration and solvent dependent.

Visualizations

Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Methylation Reaction cluster_workup Workup & Purification Start 2,5-Diaminopyridine Solvent Anhydrous Solvent (e.g., THF) Start->Solvent Base Base (e.g., NaH) Solvent->Base Methylating_Agent Add Methyl Iodide Base->Methylating_Agent Reaction_Monitoring Monitor by TLC/HPLC Methylating_Agent->Reaction_Monitoring Quench Quench with Water Reaction_Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography / Prep HPLC Extract->Purify This compound This compound Purify->this compound

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Reaction Outcome Unsatisfactory Low_Conversion Low Conversion? Start->Low_Conversion Side_Products Side Products? Start->Side_Products Isomer_Ratio Incorrect Isomer Ratio? Start->Isomer_Ratio Check_Reagents Check Reagent Purity & Stoichiometry Low_Conversion->Check_Reagents Yes Increase_Temp Increase Temperature / Change Base Low_Conversion->Increase_Temp No Over_Methylation Reduce Methylating Agent / Lower Temp Side_Products->Over_Methylation Yes Vary_Conditions Vary Solvent & Base Isomer_Ratio->Vary_Conditions Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Troubleshooting N2-Methylpyridine-2,5-diamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N2-Methylpyridine-2,5-diamine reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical syntheses involving this versatile diamine. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To prevent degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). The amino groups are susceptible to oxidation when exposed to light and moisture.

Q2: My reaction is not proceeding to completion. What are some initial checks I should perform?

A2: First, verify the purity and integrity of your this compound and other reagents. Ensure all solvents are anhydrous, as water can interfere with many coupling reactions. Confirm that your reaction is being conducted under a strictly inert atmosphere to prevent catalyst deactivation and unwanted side reactions. Finally, re-evaluate your reaction temperature and time based on established protocols for similar substrates.

Q3: I am observing the formation of multiple unidentified side products. What are the likely causes?

A3: The formation of multiple side products can stem from several factors. The presence of oxygen can lead to catalyst deactivation and the formation of homo-coupled byproducts.[1] If your reaction involves a strong base, it may be sensitive to certain functional groups on your substrates, leading to decomposition.[1] Additionally, for Suzuki coupling reactions, protodeboronation of the boronic acid can be a competing side reaction.[1]

Troubleshooting Guide: Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds between this compound (or a halogenated derivative) and an organoboron compound. However, challenges can arise.

Problem 1: Low to No Product Yield

Possible Cause Troubleshooting Step Expected Outcome
Catalyst Inactivation Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen).Improved catalyst lifetime and reaction conversion.
Poor Base Solubility If using a solid base like K₃PO₄ or Cs₂CO₃, ensure it is finely powdered. Consider switching to a more soluble base or adding a co-solvent like water to improve solubility.Enhanced base effectiveness and increased reaction rate.
Boronic Acid Degradation Use fresh, high-purity boronic acid. Protodeboronation can be minimized by using milder bases or switching to more stable boronic esters (e.g., pinacol esters).Increased availability of the active boronic acid for cross-coupling.
Incorrect Ligand Choice For electron-rich or sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos to promote efficient oxidative addition and reductive elimination.Increased reaction yield and efficiency.

Problem 2: Significant Formation of Side Products

Side Product Possible Cause Troubleshooting Step
Homo-coupled Boronic Acid Presence of oxygen promoting oxidative homo-coupling.Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere.
De-halogenated Starting Material Presence of water and a strong base leading to hydrolysis of the aryl halide.Use anhydrous solvents and ensure the base is dry. Consider a milder base.
Unidentified Impurities Reaction temperature is too high, leading to decomposition of starting materials or product.Lower the reaction temperature and extend the reaction time. Monitor reaction progress by TLC or LC-MS.
Experimental Protocol: Suzuki Coupling of 5-Bromo-N2-methylpyridine-2,3-diamine with Arylboronic Acids

This protocol is adapted from a procedure for a similar substrate and can serve as a starting point for optimization.[2]

Materials:

  • 5-Bromo-N2-methylpyridine-2,3-diamine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.2 equivalents)

  • Toluene:Ethanol (4:1 mixture), degassed

  • Microwave reaction vials

Procedure:

  • To a microwave reaction vial, add 5-bromo-N2-methylpyridine-2,3-diamine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed toluene:ethanol solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 120 °C) for a set time (e.g., 30-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Yields: Reported yields for analogous reactions vary widely from 20% to 100%, depending on the specific arylboronic acid used.[2]

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for forming C-N bonds between this compound and aryl halides.

Problem 1: Incomplete Conversion

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. Ensure the base is fresh and anhydrous.Improved deprotonation of the amine and facilitation of the catalytic cycle.
Catalyst/Ligand System Not Optimal The combination of palladium precursor and phosphine ligand is crucial. For challenging substrates, consider using more advanced catalyst systems with bulky, electron-rich ligands like Xantphos or Josiphos-type ligands.Enhanced catalytic activity and higher conversion rates.
Steric Hindrance If either the diamine or the aryl halide is sterically hindered, the reaction may require higher temperatures and longer reaction times.Overcoming steric barriers to facilitate the coupling reaction.

Problem 2: Product Decomposition

Possible Cause Troubleshooting Step Expected Outcome
Base-Sensitive Functional Groups If your aryl halide contains base-sensitive groups (e.g., esters, ketones), a strong base like NaOtBu may cause decomposition.[1] Consider using a weaker inorganic base such as Cs₂CO₃ or K₃PO₄, which may necessitate a higher reaction temperature.[1]Preservation of sensitive functional groups and cleaner reaction profile.
High Reaction Temperature Prolonged heating at high temperatures in the presence of a strong base can lead to degradation of the starting materials or the desired product.[1]Minimized decomposition and improved isolated yield.
Experimental Protocol: General Buchwald-Hartwig Amination

This is a general protocol that should be optimized for this compound.

Materials:

  • This compound

  • Aryl halide (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene or Dioxane, anhydrous and degassed

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the this compound and the degassed solvent.

  • Add the aryl halide via syringe.

  • Seal the tube and heat the mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows and Logic

Suzuki Coupling Troubleshooting Logic

Suzuki_Troubleshooting start Low/No Product check_reagents Check Reagent Purity & Inert Atmosphere start->check_reagents catalyst_issue Catalyst Inactivation? check_reagents->catalyst_issue Reagents OK base_issue Base Solubility/Strength Issue? catalyst_issue->base_issue No degas Degas Solvents Rigorously catalyst_issue->degas Yes boronic_acid_issue Boronic Acid Degradation? base_issue->boronic_acid_issue No change_base Use Finer Powder/Change Base/Add Co-solvent base_issue->change_base Yes ligand_issue Ligand Choice Optimal? boronic_acid_issue->ligand_issue No use_fresh_boronic Use Fresh Boronic Acid/Ester boronic_acid_issue->use_fresh_boronic Yes change_ligand Use Bulky, Electron-Rich Ligand ligand_issue->change_ligand Yes success Improved Yield degas->success change_base->success use_fresh_boronic->success change_ligand->success

Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.

Buchwald-Hartwig Amination Experimental Workflow

Buchwald_Hartwig_Workflow setup 1. Assemble Reaction Under Inert Gas (Glovebox or Schlenk Line) add_solids 2. Add Pd Precursor, Ligand, Base, and this compound setup->add_solids add_liquids 3. Add Anhydrous, Degassed Solvent and Aryl Halide add_solids->add_liquids react 4. Heat Reaction with Stirring (e.g., 80-110 °C) add_liquids->react monitor 5. Monitor Progress (TLC or LC-MS) react->monitor workup 6. Cool, Quench, and Extract Product monitor->workup purify 7. Purify by Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

N2-Methylpyridine-2,5-diamine handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N2-Methylpyridine-2,5-diamine

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical with multiple risks. It is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage. Additionally, it may cause respiratory irritation.[1]

Q2: What are the synonyms for this compound?

A2: It is also known by synonyms such as 2-N-methylpyridine-2,5-diamine and N2-methyl-2,5-pyridinediamine.[1]

Q3: What are the recommended storage conditions for this chemical?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] It should be kept away from heat, sparks, open flames, hot surfaces, and other sources of ignition.[3] The storage area should be locked up or accessible only to authorized personnel. For optimal stability, storage in dark conditions under an inert atmosphere at temperatures between 2-8°C is recommended to prevent oxidation and degradation.[4]

Q4: What materials are incompatible with this compound?

A4: This substance is incompatible with strong oxidizing agents, acids, and acid chlorides.[3][5] Contact with these materials should be strictly avoided.

Troubleshooting Guide

Q1: I smell a faint chemical odor in the lab. How do I know if I'm being exposed to this compound?

A1: Any chemical odor should be investigated immediately. Since this compound can cause respiratory irritation and is harmful if inhaled, you should assume exposure is possible. Immediately ensure the ventilation in your work area (e.g., fume hood) is functioning correctly. If the odor persists, evacuate the immediate area and follow your institution's emergency procedures for a potential chemical spill or leak. Always work within a properly functioning chemical fume hood when handling this substance.

Q2: I accidentally spilled a small amount of this compound on my gloved hand. What should I do?

A2: Immediately and carefully remove the contaminated glove using the proper removal technique to avoid skin contact.[6] Wash your hands thoroughly with soap and water.[6] Dispose of the contaminated glove as hazardous waste according to your local regulations. Obtain a new pair of compatible chemical-resistant gloves before resuming work.

Q3: The compound has changed color in the container. Is it still usable?

A3: A change in color may indicate degradation or contamination, potentially due to exposure to air, light, or moisture.[4][7] The compound is known to be air-sensitive.[3] While it might still be suitable for some non-critical applications, its purity is compromised. For sensitive experiments in drug development, it is highly recommended to use a fresh, uncompromised lot of the chemical to ensure the reliability and reproducibility of your results.

Safety and Handling Data

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC6H9N3[1]
Molecular Weight123.16 g/mol [1]
AppearanceWhite powder or liquid[4]
Flash Point28 °C / 82.4 °F (data for 2-Picoline)[3]
Autoignition Temp.537 °C / 998.6 °F (data for 2-Picoline)[3]
Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or face shield.Protects against splashes that can cause severe eye damage.[6]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Protective clothing, lab coat.Prevents skin contact, as the substance is toxic and causes severe burns.[6]
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator.Required when vapors or aerosols are generated, as the substance is harmful if inhaled and causes respiratory irritation.[3]

Experimental Protocols

Standard Handling Protocol for this compound
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3][8] Confirm that the chemical fume hood is functioning correctly.

  • PPE: Don appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Conduct all work inside a chemical fume hood. Use explosion-proof electrical and ventilating equipment.[3] Employ non-sparking tools to prevent ignition.[3]

  • Dispensing: Ground and bond the container and receiving equipment during transfer to prevent static discharge. Avoid generating vapors or aerosols.

  • After Handling: Wash hands and face thoroughly after completing the work and before leaving the laboratory.[6] Do not eat, drink, or smoke in the work area.[6]

  • Storage: Keep the container tightly closed and store it in a designated, well-ventilated, and secure area.

Accidental Spill Response Protocol
  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate spill area. Move upwind from the spill.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate vapors.

  • Assess: From a safe distance, assess the extent of the spill. For large spills, contact your institution's emergency response team immediately.

  • Contain (for small spills): If you are trained and it is safe to do so, contain the spill using an inert absorbent material like dry sand or vermiculite. Do not use combustible materials.

  • Clean-up: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal.[8] Use non-sparking tools.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, regional, and national regulations.

Visual Guides

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep1 Verify fume hood functionality prep2 Check safety shower & eyewash station prep1->prep2 prep3 Don required PPE: Goggles, Gloves, Lab Coat prep2->prep3 handle1 Work exclusively inside chemical fume hood prep3->handle1 handle2 Ground & bond containers during transfer handle1->handle2 handle3 Use non-sparking tools handle2->handle3 post1 Securely close container handle3->post1 post2 Wash hands and face thoroughly post1->post2 post3 Store in designated secure area post2->post3 end_node End post3->end_node start Start start->prep1

Caption: Workflow for Safely Handling this compound.

SpillResponseDecisionTree spill Spill Detected assess Is the spill large or uncontrolled? spill->assess evacuate_large Evacuate Area & Call Emergency Response assess->evacuate_large Yes evacuate_small Alert others and evacuate immediate area assess->evacuate_small No trained Are you trained and is it safe to proceed? evacuate_small->trained trained->evacuate_large No contain Contain spill with inert absorbent trained->contain Yes cleanup Collect waste into sealed hazardous waste container contain->cleanup decontaminate Decontaminate area and dispose of all materials cleanup->decontaminate end_node Procedure Complete decontaminate->end_node

Caption: Decision Tree for this compound Spill Response.

FirstAidFlowchart exposure Exposure Occurs route What was the route of exposure? exposure->route skin Skin Contact route->skin Skin eyes Eye Contact route->eyes Eyes inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion skin_action Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. skin->skin_action skin_seek_help Call a physician immediately. skin_action->skin_seek_help eyes_action Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. eyes->eyes_action eyes_seek_help Call an ophthalmologist immediately. eyes_action->eyes_seek_help inhalation_action Move person to fresh air. If not breathing, give artificial respiration. inhalation->inhalation_action inhalation_seek_help Call a physician immediately. inhalation_action->inhalation_seek_help ingestion_action Rinse mouth. Have victim drink water (max 2 glasses). Do NOT induce vomiting. ingestion->ingestion_action ingestion_seek_help Call a POISON CENTER or doctor immediately. ingestion_action->ingestion_seek_help

Caption: First Aid Procedures for Exposure to this compound.

References

Technical Support Center: Purification of N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from N2-Methylpyridine-2,5-diamine. The following information is designed to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities can include positional isomers (e.g., N4-Methylpyridine-2,5-diamine), unreacted starting materials from the synthesis, and byproducts from side reactions. Depending on the synthetic route, other potential impurities may include N-oxides and products of over-methylation. It is crucial to characterize the impurity profile of your specific batch, typically using techniques like HPLC-MS or GC-MS, to devise an effective purification strategy.[1][2]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound and related aromatic diamines are recrystallization, preparative high-performance liquid chromatography (HPLC), and extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization can be a highly effective method for purifying this compound, particularly for removing less soluble or more soluble impurities. Success is highly dependent on the choice of solvent system.

Q4: My compound is "oiling out" during recrystallization. What should I do?

A4: "Oiling out" is a common issue with amines where the compound separates as a liquid instead of forming crystals. This can be addressed by:

  • Slowing the cooling rate: Allow the solution to cool gradually to room temperature before further cooling in an ice bath.

  • Using a more dilute solution: Add a small amount of additional solvent to the hot solution before cooling.

  • Changing the solvent system: A mixture of a good solvent and a poor "anti-solvent" can promote crystallization.

  • Using a seed crystal: If a small amount of pure, solid material is available, adding a seed crystal can induce crystallization.

Q5: What are the key parameters to consider for preparative HPLC purification?

A5: For preparative HPLC, critical parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and sample loading. Reverse-phase chromatography on a C18 column is a common starting point. The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape.[3] Method development usually starts at the analytical scale and is then scaled up to a preparative scale.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Suggested Solution
Compound does not dissolve in the hot solvent. The solvent is not suitable for your compound.Select a different solvent or solvent system. For amines, polar protic solvents or mixtures with non-polar solvents are often effective.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the cold solvent.Evaporate some of the solvent to increase the concentration and then cool again. Alternatively, add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until it becomes slightly turbid, then allow it to stand.
Poor recovery of the purified compound. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified compound is still colored. Colored impurities are not effectively removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then filter the hot solution to remove the charcoal before cooling.
Preparative HPLC
Problem Potential Cause Suggested Solution
Poor separation of the main peak from impurities. The mobile phase composition is not optimal. The column is not suitable.Optimize the mobile phase gradient on an analytical scale first. A shallower gradient can improve resolution. Consider a different stationary phase if baseline separation cannot be achieved.
Peak tailing. Secondary interactions between the basic amine and the silica support of the column.Add a small amount of a basic modifier, such as triethylamine (0.1%), to the mobile phase to improve peak shape.
Column overloading leading to broad peaks. Too much sample has been injected onto the column.Reduce the sample load. Perform a loading study at the analytical scale to determine the maximum sample capacity before significant peak distortion occurs.
Low recovery of the compound from the column. The compound may be irreversibly adsorbed onto the column or is unstable under the chromatographic conditions.Ensure the mobile phase pH is compatible with the compound's stability. If using a silica-based column, consider an alternative stationary phase like a polymer-based column for highly basic compounds.

Experimental Protocols

Recrystallization Protocol (Illustrative Example)

This protocol is adapted from a procedure for a structurally similar aminopyridine and may require optimization for this compound.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent mixture, for example, a mixture of a polar solvent like ethanol and a less polar co-solvent like toluene or hexane.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude compound) and gently boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a suitable anti-solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Preparative HPLC Protocol (Illustrative Example)

This is a general starting point for developing a preparative HPLC method.

  • Column: C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B and gradually increase it over 20-30 minutes. An example gradient could be 10-50% B over 25 minutes.

  • Flow Rate: A typical flow rate for this column size would be in the range of 15-25 mL/min.

  • Detection: UV detection at a wavelength where the compound and impurities have good absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the crude this compound in a small amount of the initial mobile phase or a compatible solvent like methanol. Filter the sample solution through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the desired product.

  • Post-Purification: Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting solid can be further dried under high vacuum.

Data Presentation

Table 1: Purity Improvement via Different Purification Methods (Illustrative Data)

Purification MethodInitial Purity (%)Final Purity (%)Recovery (%)
Recrystallization (Ethanol/Toluene)8598.575
Preparative HPLC (C18, ACN/H₂O)85>99.560
Acid-Base Extraction859585

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization prep_hplc Preparative HPLC crude->prep_hplc extraction Acid-Base Extraction crude->extraction intermediate_purity Intermediate Purity (95-98%) recrystallization->intermediate_purity pure_product Pure Product (>99%) prep_hplc->pure_product extraction->intermediate_purity intermediate_purity->prep_hplc Further Purification

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue Identified issue_type What is the nature of the issue? start->issue_type oiling_out Oiling Out During Recrystallization issue_type->oiling_out Recrystallization low_recovery Low Recovery issue_type->low_recovery Recrystallization / HPLC poor_separation Poor HPLC Separation issue_type->poor_separation HPLC solution_oiling Slow Cooling / Dilute Solution / Seed Crystal oiling_out->solution_oiling solution_recovery Minimize Solvent / Thorough Cooling low_recovery->solution_recovery solution_separation Optimize Gradient / Change Mobile Phase / Add Modifier poor_separation->solution_separation

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Scaling Up the Synthesis of N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N2-Methylpyridine-2,5-diamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address challenges encountered during laboratory-scale and scale-up production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Q1: The reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Consider extending the reaction time or increasing the temperature. However, be cautious of potential side reactions at higher temperatures.

  • Suboptimal Reagent Stoichiometry: The ratio of reactants may not be optimal.

    • Solution: Perform small-scale experiments to screen different molar ratios of the aminating agent and the pyridine precursor.

  • Presence of Impurities: Impurities in starting materials or solvents can inhibit the reaction.

    • Solution: Ensure all starting materials and solvents are of high purity and are appropriately dried.

  • Poor Nucleophilicity of the Aminating Agent: The methylamine source may not be sufficiently nucleophilic under the reaction conditions.

    • Solution: If using a salt form of methylamine, ensure the base used for deprotonation is strong enough and added correctly. Alternatively, consider using a more reactive methylamine equivalent.

Q2: I am observing the formation of multiple products, making purification difficult. How can I improve the selectivity of the reaction?

A2: The formation of isomeric byproducts is a common challenge in pyridine chemistry.

  • Incorrect Regioselectivity: The methylamino group may be adding to an undesired position on the pyridine ring.

    • Solution: The regioselectivity is influenced by electronic and steric factors.[2] If starting from a substituted pyridine, the nature and position of the existing substituent will direct the incoming amine. Consider modifying the starting material to favor the desired isomer. For instance, the use of a pyridine N-oxide can alter the position of amination.[2][3]

  • Dimerization or Polymerization: Side reactions such as dimerization can occur, especially at high temperatures.[4]

    • Solution: Lowering the reaction temperature and ensuring a controlled addition of reagents can minimize these side reactions.

Q3: The purification of this compound is challenging. What purification strategies are most effective?

A3: The purification of aminopyridine isomers can be difficult due to their similar polarities.

  • Column Chromatography: This is a common method for separating isomers.

    • Solution: A careful selection of the stationary and mobile phases is crucial. For polar compounds like diamines, silica gel or alumina can be effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is often necessary.[2] The use of specialized columns, such as those for hydrogen bonding interactions, may also be beneficial for separating isomers.[5]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure product.

    • Solution: Experiment with various solvent mixtures to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Acid-Base Extraction: The basicity of the amino groups can be exploited for purification.

    • Solution: The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the pure product, which is then extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several synthetic strategies can be employed. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. Common methods include:

  • Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of a pyridine ring bearing a good leaving group (e.g., a halogen) at the 2-position with methylamine.

  • Chichibabin Reaction: This classic method involves the direct amination of a pyridine derivative with an alkali metal amide, such as sodium amide.[4][6]

  • From Pyridine N-Oxides: Activation of the pyridine ring through N-oxidation allows for nucleophilic attack by an aminating agent at the 2-position.[2][3]

Q2: What are the critical safety precautions to consider when scaling up the synthesis?

A2: Scaling up chemical reactions introduces new safety challenges.

  • Exothermic Reactions: Amination reactions can be exothermic. Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring to control the reaction temperature and prevent runaways.

  • Handling of Reagents: Many reagents used in these syntheses, such as strong bases (e.g., sodium amide) and volatile amines, are hazardous.[4] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure build-up in a sealed system.[4] Ensure the reaction setup includes a pressure-relief system.

Q3: How can I confirm the identity and purity of the final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product and for separating it from any remaining impurities.[5]

Data Presentation

Table 1: Representative Reaction Conditions for Amination of a Halopyridine

ParameterCondition ACondition BCondition C
Starting Material 2-Bromo-5-nitropyridine2-Chloro-5-aminopyridine2-Fluoro-5-aminopyridine
Aminating Agent Methylamine (40% in H2O)Methylamine (2 M in THF)Methylamine (gas)
Solvent EthanolTetrahydrofuran (THF)Dimethyl sulfoxide (DMSO)
Base Potassium CarbonateSodium tert-butoxideTriethylamine
Temperature 80 °C65 °C100 °C
Reaction Time 12 hours8 hours24 hours
Typical Yield 65%75%70%

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Incomplete reactionIncrease reaction time/temperature, monitor by TLC/HPLC
Suboptimal stoichiometryScreen different reactant ratios
Impure starting materialsUse high-purity, dry reagents and solvents
Poor Selectivity Formation of isomersModify starting material, use pyridine N-oxide
DimerizationLower reaction temperature, control reagent addition
Purification Difficulty Similar polarity of productsOptimize column chromatography, try recrystallization
Presence of baseline materialPerform an acid-base extraction

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of a 2-halopyridine with methylamine.

Materials:

  • 2-Bromo-5-aminopyridine (1 equivalent)

  • Methylamine (40% solution in water, 3 equivalents)

  • Potassium carbonate (2 equivalents)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-aminopyridine and ethanol.

  • Add potassium carbonate to the mixture.

  • Slowly add the methylamine solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_purification Purification 2-Halo-5-aminopyridine 2-Halo-5-aminopyridine Reaction Reaction 2-Halo-5-aminopyridine->Reaction Methylamine Methylamine Methylamine->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Heat (e.g., 80 °C) Heat (e.g., 80 °C) Heat (e.g., 80 °C)->Reaction Crude_Product Crude this compound Reaction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Final_Product Pure this compound Column_Chromatography->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Check_Yield->Optimize_Conditions Yes Optimize_Purification Optimize Purification (Column, Recrystallization) Check_Purity->Optimize_Purification Yes Success Successful Synthesis Check_Purity->Success No Optimize_Conditions->Check_Yield Check_Reagents Check Reagent Purity Optimize_Conditions->Check_Reagents Check_Reagents->Optimize_Conditions Optimize_Purification->Check_Purity Analyze_Byproducts Identify Byproducts (NMR, MS) Optimize_Purification->Analyze_Byproducts Modify_Route Consider Alternative Synthetic Route Analyze_Byproducts->Modify_Route Modify_Route->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

Comparative NMR Spectroscopic Analysis of N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the characterization of N2-Methylpyridine-2,5-diamine using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related compounds, predicted and experimental data, a standardized experimental protocol, and a structural correlation diagram.

This publication offers a comprehensive characterization of this compound by ¹H and ¹³C NMR spectroscopy. To provide a clear understanding of its spectral features, a comparative analysis is presented alongside predicted data for the parent compound, 2,5-diaminopyridine, and experimental and predicted data for the structurally related N-methylaniline. This guide is intended to serve as a valuable resource for the identification and structural elucidation of this compound in various research and development settings.

Comparative NMR Data Analysis

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, 2,5-diaminopyridine, and N-methylaniline. For N-methylaniline, experimental data is also included to serve as a reference for the accuracy of the prediction tools. The data was generated using online NMR prediction resources.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)

CompoundPositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
This compound 3-H6.95115.2-
4-H7.21123.8-
6-H7.85138.1-
N²-CH₃2.9029.8-
C2-157.3-
C3-115.2-
C4-123.8-
C5-139.5-
C6-138.1-
2,5-Diaminopyridine 3-H6.98116.5-
4-H7.15122.1-
6-H7.79138.9-
C2-156.1-
C3-116.5-
C4-122.1-
C5-139.0-
C6-138.9-
N-methylaniline 2,6-H (ortho)6.70112.1112.5
3,5-H (meta)7.18129.2129.28
4-H (para)6.62116.9117.28
N-CH₃2.8430.930.76
C1 (ipso)-150.4149.45
C2,6 (ortho)-112.1112.5
C3,5 (meta)-129.2129.28
C4 (para)-116.9117.28

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural characterization.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid signal broadening.

  • The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability. The solvent should not have signals that overlap with key analyte resonances.

2. Instrument Setup:

  • The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H and 100 MHz for ¹³C to ensure adequate signal dispersion.

  • Before data acquisition, the magnetic field homogeneity must be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • The probe should be tuned and matched to the appropriate frequency for the nucleus being observed.

3. ¹H NMR Acquisition Parameters:

  • Pulse Angle: A 30° or 45° pulse is typically used to allow for a shorter relaxation delay.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.

  • Acquisition Time: An acquisition time of 2-4 seconds is standard.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

  • Number of Scans: The number of scans will depend on the sample concentration, but 16 to 64 scans are usually adequate.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Angle: A 30° or 45° pulse is commonly used.

  • Spectral Width: A spectral width of 200-240 ppm is standard for most organic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient for protonated carbons. For quantitative analysis or observation of quaternary carbons, longer relaxation delays (5-10 seconds) may be necessary.

  • Decoupling: Proton broadband decoupling is applied during acquisition to simplify the spectrum and improve the signal-to-noise ratio.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.

Visualization of Structural and Spectral Relationships

The following diagram illustrates the structure of this compound and the assignment of its proton and carbon atoms, providing a visual aid for interpreting the NMR data.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Mass Spectrometry Approaches for the Analysis of N2-Methylpyridine-2,5-diamine and Related Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and sensitive analysis of aromatic amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and toxicology. N2-Methylpyridine-2,5-diamine, a substituted pyridine derivative, and its analogs are part of this important class of compounds. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for the identification and quantification of these analytes. This guide provides a comparative overview of the two primary mass spectrometry-based methodologies used for the analysis of aromatic amines: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

Performance Comparison: GC-MS vs. LC-MS for Aromatic Amine Analysis

The choice between GC-MS and LC-MS for the analysis of aromatic amines depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity. The following table summarizes the key performance characteristics of each technique for the analysis of aromatic amines.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Volatile and thermally stable aromatic amines. Derivatization may be required for polar compounds.Wide range of aromatic amines, including polar, non-volatile, and thermally labile compounds.
Sensitivity High sensitivity, often in the picogram (pg) to femtogram (fg) range.[1]Excellent sensitivity, typically in the picogram (pg) to nanogram (ng) range.[2][3]
Selectivity Good selectivity, especially with high-resolution mass analyzers.High selectivity, particularly with tandem mass spectrometry (MS/MS) which reduces matrix interference.[3][4]
Sample Throughput Generally lower due to longer run times and potential need for derivatization.[1]Higher throughput is often achievable with modern UPLC/UHPLC systems.[5]
Matrix Effects Less susceptible to ion suppression compared to LC-MS.Can be prone to matrix effects such as ion suppression or enhancement, requiring careful method development.
Instrumentation Cost Generally lower initial instrument cost.Higher initial instrument cost, especially for high-resolution systems.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Aromatic Amines

This protocol provides a general framework for the analysis of aromatic amines, including compounds like this compound, using LC-MS. For Mass-Spec (MS) compatible applications, phosphoric acid, which may be used in HPLC methods, needs to be replaced with formic acid.[6]

1. Sample Preparation:

  • Accurately weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of a suitable extraction solvent (e.g., methanol, acetonitrile).

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 8000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. LC-MS/MS System and Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound.

Mass Spectrometry Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis Sample Sample Containing This compound Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration LC Liquid Chromatography (LC) Filtration->LC Ionization Ionization (e.g., ESI) LC->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Processing Detector->Data

Caption: Workflow for LC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not extensively documented in the provided search results, its structural similarity to other biologically active aromatic amines suggests potential interactions with various metabolic pathways. Aromatic amines are known to undergo metabolic activation, often through cytochrome P450 enzymes, to reactive intermediates that can interact with cellular macromolecules. The diagram below illustrates a generalized metabolic activation pathway for aromatic amines.

Metabolic Activation of Aromatic Amines AromaticAmine Aromatic Amine (e.g., this compound) N_Hydroxylation N-Hydroxylation (Cytochrome P450) AromaticAmine->N_Hydroxylation N_Hydroxy_Amine N-Hydroxy Aromatic Amine N_Hydroxylation->N_Hydroxy_Amine Esterification Esterification (e.g., Sulfotransferase) N_Hydroxy_Amine->Esterification Reactive_Nitrenium Reactive Nitrenium Ion Esterification->Reactive_Nitrenium DNA_Adducts DNA Adducts Reactive_Nitrenium->DNA_Adducts

References

Comparative Analysis of N2-Methylpyridine-2,5-diamine and N2,N2-Dimethylpyridine-2,5-diamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N2-Methylpyridine-2,5-diamine and N2,N2-Dimethylpyridine-2,5-diamine, two closely related heterocyclic amines. While direct, comprehensive comparative studies on these specific molecules are limited in publicly available literature, this document extrapolates their potential properties and performance based on established chemical principles and data from analogous compounds. The focus is on their potential applications in medicinal chemistry, particularly as scaffolds or intermediates in the synthesis of bioactive molecules.

Physicochemical Properties

The introduction of methyl groups on the N2-amine of the 2,5-diaminopyridine scaffold can significantly influence the molecule's physicochemical properties. These properties are critical for its pharmacokinetic and pharmacodynamic profile in potential drug candidates.

PropertyThis compoundN2,N2-Dimethylpyridine-2,5-diamineRationale for Difference
Molecular Weight ( g/mol ) 123.16137.18Addition of a second methyl group.
LogP (Calculated) LowerHigherIncreased lipophilicity due to the additional methyl group.
Basicity (pKa) HigherLowerThe N2-methyl group is electron-donating, increasing the basicity of the pyridine ring nitrogen and the exocyclic amines. The second methyl group on the N2-amine in the dimethylated compound may introduce steric hindrance, slightly reducing the basicity of the adjacent pyridine nitrogen compared to the monomethylated version.
Hydrogen Bond Donors 2 (on N2- and N5-amine)1 (on N5-amine)The N2-amine in the dimethylated compound is a tertiary amine and cannot act as a hydrogen bond donor.
Hydrogen Bond Acceptors 3 (pyridine N, N2-amine, N5-amine)3 (pyridine N, N2-amine, N5-amine)The number of hydrogen bond acceptors remains the same.
Polar Surface Area (PSA) HigherLowerThe reduction in the number of N-H bonds leads to a lower polar surface area.
Solubility Likely higher in polar solventsLikely higher in non-polar solventsThe increased polarity and hydrogen bonding capability of the monomethylated compound would favor solubility in polar solvents. The increased lipophilicity of the dimethylated compound would favor solubility in non-polar solvents.

Note: The LogP and pKa values are qualitative predictions and would require experimental verification for precise comparison.

Synthesis and Reactivity

The synthesis of both compounds typically involves the reduction of a corresponding nitro-substituted aminopyridine. The reactivity of the exocyclic amines is a key differentiator.

Experimental Protocol: General Synthesis via Nitro Reduction

A common synthetic route for this class of compounds involves the catalytic hydrogenation of a nitropyridine precursor.

  • Precursor Synthesis: Synthesize the appropriate N-methylated-2-amino-5-nitropyridine. For this compound, the precursor would be N-methyl-5-nitro-2-pyridinamine. For N2,N2-Dimethylpyridine-2,5-diamine, the precursor would be N,N-dimethyl-5-nitro-2-pyridinamine.

  • Reaction Setup: Dissolve the nitropyridine precursor in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting diamine product by column chromatography or recrystallization.

The primary difference in reactivity lies in the N2-amine. The secondary amine of this compound can participate in further reactions, such as acylation or alkylation, while the tertiary amine of N2,N2-Dimethylpyridine-2,5-diamine is less reactive in this regard. This makes the monomethylated version a more versatile intermediate for building more complex molecular architectures.

G cluster_synthesis General Synthetic Pathway cluster_reactivity Comparative Reactivity at N2-Amine Nitropyridine Precursor Nitropyridine Precursor Diamine Product Diamine Product Nitropyridine Precursor->Diamine Product H2, Pd/C N2_Mono This compound (Secondary Amine at N2) Further_Reaction Further Functionalization (e.g., Acylation, Alkylation) N2_Mono->Further_Reaction N2_Di N2,N2-Dimethylpyridine-2,5-diamine (Tertiary Amine at N2)

Figure 1. A diagram illustrating the general synthetic pathway and the key reactivity difference between the two compounds.

Potential Applications in Medicinal Chemistry

Substituted diaminopyridines are privileged scaffolds in drug discovery, frequently appearing in kinase inhibitors. The differing properties of this compound and N2,N2-Dimethylpyridine-2,5-diamine can be leveraged for specific applications.

  • This compound: The presence of a hydrogen bond donor at the N2 position makes it a suitable candidate for forming key interactions with the hinge region of protein kinases. The secondary amine also provides a reactive handle for linking to other parts of a molecule, making it a versatile building block.

  • N2,N2-Dimethylpyridine-2,5-diamine: The tertiary N2-amine lacks hydrogen bond donating capability, which would likely alter its binding mode in a kinase active site compared to the monomethylated analog. However, the increased lipophilicity from the extra methyl group could enhance membrane permeability. The steric bulk of the dimethylamino group could also be used to probe steric constraints within a binding pocket or to block unwanted metabolism at that position.

G cluster_mono This compound cluster_di N2,N2-Dimethylpyridine-2,5-diamine Mono_Scaffold Scaffold H_Bond H-Bond Donor (N2-Amine) Mono_Scaffold->H_Bond Hinge_Interaction Kinase Hinge Interaction H_Bond->Hinge_Interaction Di_Scaffold Scaffold Lipophilicity Increased Lipophilicity Di_Scaffold->Lipophilicity Permeability Enhanced Membrane Permeability Lipophilicity->Permeability

Figure 2. A logical diagram comparing the potential advantages of each compound in a drug discovery context.

Conclusion

The choice between this compound and N2,N2-Dimethylpyridine-2,5-diamine in a drug design program would depend on the specific goals.

  • This compound is a more versatile building block due to the reactivity of its secondary amine and its ability to act as a hydrogen bond donor, which is often crucial for target engagement, particularly with kinases.

  • N2,N2-Dimethylpyridine-2,5-diamine offers a way to increase lipophilicity and block hydrogen bond donation at the N2-position. This could be advantageous for improving pharmacokinetic properties like cell permeability or for avoiding specific interactions in a binding pocket.

Ultimately, the selection and utility of these compounds would require empirical validation through synthesis and biological testing within the context of a specific drug discovery project. The data and concepts presented here serve as a foundational guide for researchers initiating such investigations.

Reactivity of N2-Methylpyridine-2,5-diamine: A Comparative Analysis with Other Pyridinediamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of N2-Methylpyridine-2,5-diamine against other key pyridinediamines, namely 2,5-pyridinediamine and 3,4-pyridinediamine. This objective comparison is based on fundamental principles of organic chemistry, supported by available literature, to inform reaction design and catalyst development.

Introduction

Pyridinediamines are a critical class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science. Their reactivity, particularly the nucleophilicity of the amino groups, is of paramount importance in synthetic transformations. This guide focuses on this compound and contrasts its reactivity with that of its parent compound, 2,5-pyridinediamine, and a constitutional isomer, 3,4-pyridinediamine. The introduction of a methyl group at the N2 position significantly influences the electronic and steric environment of the molecule, leading to distinct reactivity profiles.

Theoretical Reactivity Comparison

The reactivity of pyridinediamines is primarily governed by the interplay of electronic and steric effects. The lone pair of electrons on the exocyclic amino groups and the pyridine ring nitrogen are available for reaction with electrophiles. The position of the amino groups and the presence of substituents dictate the nucleophilicity of these nitrogen centers.

Electronic Effects: The methyl group in this compound is an electron-donating group (EDG). This inductive effect increases the electron density on the N2 nitrogen, making it more nucleophilic than the corresponding primary amino group in 2,5-pyridinediamine. Consequently, the N5 amino group in this compound is also activated, albeit to a lesser extent, through resonance. In contrast, 3,4-pyridinediamine has two primary amino groups whose reactivity is influenced by their position relative to the ring nitrogen.

Steric Effects: The methyl group on the N2-amino group of this compound introduces steric hindrance. This bulkiness can impede the approach of electrophiles to the N2 nitrogen, potentially favoring reactions at the less hindered N5 position.[1]

The following table summarizes the expected relative reactivity of the different nitrogen atoms in the compared pyridinediamines towards a generic electrophile.

CompoundNitrogen AtomElectronic EffectSteric HindranceExpected Relative Reactivity
This compound N2 (methylamino)Increased nucleophilicity (EDG)HighModerate to High (reaction dependent)
N5 (amino)Activated by N2-MeLowHigh
Pyridine NStandardLowLow
2,5-Pyridinediamine N2 (amino)StandardLowHigh
N5 (amino)StandardLowHigh
Pyridine NStandardLowLow
3,4-Pyridinediamine N3 (amino)Less activatedLowModerate
N4 (amino)More activatedLowHigh
Pyridine NStandardLowLow

Reactivity in Key Organic Reactions

Acylation

Acylation reactions, such as the formation of amides, are fundamental transformations for pyridinediamines. The regioselectivity of these reactions is a key consideration.

  • This compound: Acylation is expected to occur preferentially at the N5 position due to the lower steric hindrance compared to the N2 position. While the N2 nitrogen is electronically more nucleophilic, the bulky methyl group can disfavor the formation of the tetrahedral intermediate required for acylation.

  • 2,5-Pyridinediamine: With two primary amino groups of similar steric accessibility, acylation can potentially occur at either position. The regioselectivity will be influenced by the reaction conditions.

  • 3,4-Pyridinediamine: In 3,4-diaminopyridine, the N4 amino group is generally more reactive towards acylation than the N3 amino group. This is attributed to the N4 position being para to the ring nitrogen, which can better stabilize the positive charge developed during the reaction. Studies on the acylation of 3,4-diaminopyridine have shown that regioselectivity can be achieved under specific conditions.[2][3]

Alkylation

Alkylation of the amino groups introduces new functional handles and modifies the compound's properties.

  • This compound: Similar to acylation, alkylation is likely to favor the less sterically hindered N5 position. However, the increased nucleophilicity of the N2 nitrogen could lead to a mixture of products, especially with smaller alkylating agents.

  • 2,5-Pyridinediamine: Alkylation can occur at either of the primary amino groups. Controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

  • 3,4-Pyridinediamine: The N4 amino group is expected to be the primary site of alkylation due to its higher nucleophilicity.

Experimental Protocols

To empirically determine the relative reactivity of these pyridinediamines, a standardized set of experiments should be conducted. Below is a general protocol for a competitive acylation reaction.

Objective: To compare the relative reactivity of this compound, 2,5-pyridinediamine, and 3,4-pyridinediamine in an acylation reaction.

Materials:

  • This compound

  • 2,5-Pyridinediamine

  • 3,4-Pyridinediamine

  • Acetyl chloride (or another acylating agent)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (or another non-nucleophilic base)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar stock solutions of each pyridinediamine and the internal standard in anhydrous DCM.

  • In three separate, dry reaction flasks, place an equal molar amount of each pyridinediamine.

  • Add an equimolar amount of the internal standard to each flask.

  • Cool the flasks to 0 °C in an ice bath.

  • To each flask, add one equivalent of triethylamine.

  • Slowly add a limiting amount (e.g., 0.5 equivalents) of acetyl chloride to each flask with vigorous stirring.

  • Allow the reactions to proceed for a set amount of time (e.g., 1 hour).

  • Quench the reactions by adding a small amount of water.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Analyze the product mixture by GC-MS and ¹H NMR to determine the relative amounts of unreacted starting material and the acylated products.

Data Analysis: By comparing the conversion of the starting materials and the yield of the acylated products, the relative reactivity of the three pyridinediamines can be established under the tested conditions.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the reactivity of the pyridinediamines.

G Comparative Reactivity Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Equimolar Pyridinediamine Solutions add_base Add Non-nucleophilic Base prep_reagents->add_base initiate_reaction Introduce Limiting Electrophile at 0°C add_base->initiate_reaction run_reaction Stir for a Defined Time initiate_reaction->run_reaction quench Quench Reaction run_reaction->quench workup Aqueous Workup & Extraction quench->workup analyze GC-MS and NMR Analysis workup->analyze compare Compare Product Ratios & Determine Reactivity analyze->compare

Caption: A generalized workflow for the comparative analysis of pyridinediamine reactivity.

Signaling Pathway Analogy in Reactivity

While not a biological signaling pathway, the factors influencing the reaction outcome can be visualized in a similar manner, showing how different inputs (substituents, reagents) lead to a specific output (product distribution).

G Factors Influencing Pyridinediamine Reactivity cluster_inputs Inputs cluster_properties Molecular Properties cluster_outcome Outcome Substituent Substituent Effects (e.g., -CH3) Electronics Electronic Effects (Nucleophilicity) Substituent->Electronics Sterics Steric Hindrance Substituent->Sterics Reagent Electrophile (e.g., Acyl Chloride) Reagent->Sterics Conditions Reaction Conditions (Temp, Solvent) ReactionRate Reaction Rate Conditions->ReactionRate Regioselectivity Regioselectivity Electronics->Regioselectivity Electronics->ReactionRate Sterics->Regioselectivity Sterics->ReactionRate

Caption: A diagram illustrating the interplay of factors that determine the reactivity of pyridinediamines.

Conclusion

The reactivity of this compound is distinct from that of 2,5-pyridinediamine and 3,4-pyridinediamine due to the electronic and steric influence of the N-methyl group. The enhanced nucleophilicity of the N2-nitrogen is counteracted by increased steric hindrance, likely leading to preferential reactions at the N5-amino group in many cases. For 2,5-pyridinediamine, the two primary amino groups present a challenge in achieving regioselectivity. In 3,4-pyridinediamine, the N4-amino group is the more reactive site. A thorough understanding of these reactivity patterns is crucial for the strategic design of synthetic routes involving these valuable heterocyclic building blocks. Further experimental studies are warranted to quantify these reactivity differences and to develop selective functionalization methodologies.

References

N2-Methylpyridine-2,5-diamine: A Safer and Versatile Alternative in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking innovative and safer reagents, N2-Methylpyridine-2,5-diamine is emerging as a compelling alternative to traditional diamines in a variety of synthetic applications. This guide provides a comparative overview of its performance against commonly used diamines, supported by available data, and outlines its potential in specialized synthesis, particularly where safety and specific electronic properties are paramount.

This compound, a substituted pyridine derivative, offers a unique combination of reactivity and a more favorable safety profile compared to widely used diamines such as p-phenylenediamine (PPD). Its primary application to date has been in the cosmetic industry as a less sensitizing replacement for PPD in permanent hair dyes. However, its chemical properties suggest a broader utility in organic synthesis, including the development of novel pharmaceuticals and materials.

Performance Comparison: this compound vs. Common Diamines

The primary advantage of this compound lies in its reduced potential to act as a skin sensitizer. This is a significant consideration in laboratory and industrial settings where handling of potent allergens like PPD poses occupational health risks. While comprehensive comparative data across a wide range of synthetic reactions is still emerging, the information available from its use in hair dye formulations provides valuable insights into its reactivity and stability.

PropertyThis compoundp-Phenylenediamine (PPD)Toluene-2,5-diamine (PTD)
Molecular Weight 123.16 g/mol [1][2]108.14 g/mol 122.17 g/mol
Common Applications Hair dyes[3][4][5]Hair dyes, rubber antioxidant[6][7]Hair dyes[8][9]
Sensitizing Potential LowerHigh[4][10]High, similar to PPD[8]
Key Structural Feature Methylated amino group on a pyridine ringUnsubstituted aromatic diamineMethylated aromatic diamine

Experimental Protocols: Synthesis and Application in Hair Coloration

The most well-documented synthetic application of this compound is in oxidative hair coloring. The following provides a generalized experimental workflow for its use as a PPD substitute.

Objective: To form a permanent hair color using an oxidative coupling reaction.

Materials:

  • This compound (primary intermediate)

  • A coupler compound (e.g., resorcinol, m-aminophenol)

  • An oxidizing agent (e.g., hydrogen peroxide)

  • A base (e.g., ammonia or an alternative)

  • Shampoo base/vehicle

Procedure:

  • The hair dye formulation is prepared by mixing this compound and a selected coupler in a suitable base.

  • Immediately before application, the formulation is mixed with an oxidizing agent.

  • The mixture is applied to hair and allowed to react for a specified period.

  • During this time, the this compound is oxidized and reacts with the coupler to form larger, colored molecules that are trapped within the hair shaft.

  • The hair is then rinsed to remove unreacted chemicals.

This process highlights the ability of this compound to undergo oxidative polymerization, a key reaction in many material and dye syntheses.

Logical Workflow for Safer Hair Dye Development

The rationale for replacing PPD with alternatives like this compound is driven by safety concerns. The following diagram illustrates the logical workflow in the development of safer hair dye formulations.

Safer_Hair_Dye_Development PPD p-Phenylenediamine (PPD) (High Efficacy, High Allergenicity) Problem Allergic Contact Dermatitis (Health Concern) PPD->Problem causes Research Research for Safer Alternatives Problem->Research drives N2_Methyl This compound (Alternative Diamine) Research->N2_Methyl identifies Testing Toxicological & Efficacy Testing N2_Methyl->Testing undergoes Result Reduced Sensitization Potential with Comparable Performance Testing->Result demonstrates

Caption: Logical flow for developing safer hair dye alternatives.

Potential Broader Synthetic Applications

While the focus has been on hair dyes, the structure of this compound suggests its utility in other areas of synthesis:

  • Pharmaceuticals: The pyridine ring is a common scaffold in medicinal chemistry. The diamine functionality allows for the construction of more complex molecules with potential biological activity.

  • Polymers: Diamines are key monomers in the synthesis of polyamides, polyimides, and polyureas.[6][11] The introduction of a pyridine unit into the polymer backbone can impart unique thermal and electronic properties.

  • Ligand Synthesis: The nitrogen atoms in this compound can act as coordination sites for metal ions, making it a potential precursor for novel ligands in catalysis.

Conclusion

This compound presents a valuable addition to the synthetic chemist's toolbox. Its primary advantage as a safer alternative to PPD in the cosmetic industry is well-established. For researchers in drug development and materials science, it offers an opportunity to explore novel molecular architectures with potentially improved safety profiles and unique properties conferred by the methylated pyridine scaffold. Further research into its reactivity and performance in a broader range of synthetic transformations is warranted and holds significant promise.

References

A Comparative Guide to the Quantification of N2-Methylpyridine-2,5-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of analytical methodologies for the precise quantification of N2-Methylpyridine-2,5-diamine, a key chemical intermediate, is essential for ensuring the quality and safety of pharmaceutical products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for this purpose, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.

This compound is a substituted pyridine derivative utilized in various chemical syntheses. The accurate determination of its concentration is paramount for process control, impurity profiling, and stability testing in the pharmaceutical industry. The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.

Comparison of Analytical Methods

The three primary analytical techniques for the quantification of this compound and related aromatic amines are HPLC, GC-MS, and LC-MS/MS. Each method offers distinct advantages and is suited for different analytical challenges.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the routine quantification of this compound. It offers excellent reproducibility and is cost-effective. Reverse-phase HPLC is the most common approach for separating polar and non-polar compounds like substituted pyridines.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For polar amines like this compound, derivatization is often necessary to improve volatility and thermal stability, which can add complexity to the sample preparation process.[2][3] However, GC-MS provides high sensitivity and specificity, making it suitable for trace-level analysis and impurity identification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex matrices and for quantifying analytes at very low concentrations.[2][4] For aromatic amines, LC-MS/MS often provides lower limits of detection and quantification compared to HPLC-UV.[4][5]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aromatic amines, providing a baseline for what can be expected when developing a method for this compound.

Performance MetricHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999> 0.995> 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.5 - 50 ng/mL0.05 - 5 ng/mL
Accuracy / Recovery (%) 95 - 105%90 - 110%95 - 105%
Precision (%RSD) < 2%< 10%< 5%

Note: The values presented are typical and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound by HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a reverse-phase HPLC method suitable for the routine quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point is a mobile phase of acetonitrile and water.[6][7] For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[6][7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample containing the analyte in the same solvent and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method for the sensitive detection and quantification of this compound, which may require a derivatization step.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane or other suitable solvent

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Pyridine

Derivatization (if necessary):

  • To the dried sample residue, add a suitable solvent and the derivatizing agent (e.g., BSTFA) and pyridine.

  • Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.[8]

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

  • Inlet Temperature: 250 °C.[8]

  • Injection Mode: Splitless.[8]

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[8]

  • MS Transfer Line Temperature: 280 °C.[8]

  • Ion Source Temperature: 230 °C.[8]

  • Mass Range: Scan from m/z 50 to 400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a highly sensitive and selective UPLC-MS/MS method for the quantification of this compound, particularly in complex matrices.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Chromatographic Conditions:

  • Column: A C18 or similar reversed-phase column suitable for UPLC.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each of the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolution Filt Filtration (0.45 µm) Prep->Filt Inj Injection Filt->Inj Sep C18 Separation Inj->Sep Det UV Detection Sep->Det Integ Peak Integration Det->Integ Calib Calibration Curve Integ->Calib Quant Quantification Calib->Quant GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Ext Extraction (if needed) Deriv Derivatization (optional) Ext->Deriv Inj Injection Deriv->Inj Sep Capillary GC Separation Inj->Sep Ion Ionization (EI) Sep->Ion MassAn Mass Analysis Ion->MassAn Integ Peak Integration MassAn->Integ Calib Calibration Curve Integ->Calib Quant Quantification Calib->Quant LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Ext Extraction Filt Filtration Ext->Filt Inj Injection Filt->Inj Sep UPLC Separation Inj->Sep Ion Ionization (ESI) Sep->Ion MS1 Precursor Ion Selection Ion->MS1 Frag Fragmentation (CID) MS1->Frag MS2 Product Ion Detection Frag->MS2 Integ Peak Integration (MRM) MS2->Integ Calib Calibration Curve Integ->Calib Quant Quantification Calib->Quant

References

Validating the Structure of N2-Methylpyridine-2,5-diamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For N2-Methylpyridine-2,5-diamine and its derivatives, a class of compounds with potential applications in medicinal chemistry, unambiguous structural elucidation is paramount. This guide provides a comparative overview of key analytical techniques for validating the structure of these compounds, complete with experimental protocols and data interpretation.

Comparing Analytical Techniques for Structural Validation

A multi-pronged analytical approach is essential for the comprehensive structural validation of this compound derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each method provides unique and complementary information, and their combined application offers the highest level of confidence in structural assignment.

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Spectroscopy Provides detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule.Non-destructive, provides detailed structural information in solution.Requires a relatively pure sample of sufficient quantity. Complex spectra may require advanced 2D techniques for full interpretation.
Mass Spectrometry (EI-MS) Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.High sensitivity, requires very small amounts of sample.Provides limited information on the specific arrangement of atoms (isomerism).
X-Ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.Provides an unambiguous, definitive molecular structure.Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not always represent the conformation in solution.

Predicted and Comparative Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this guide presents predicted ¹H and ¹³C NMR data alongside experimental data for a structurally similar compound, 2-Amino-5-methylpyridine, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 2-Amino-5-methylpyridine.

Proton Assignment This compound (Predicted, ppm) 2-Amino-5-methylpyridine (Experimental, ppm)[1][2] Multiplicity Coupling Constant (J, Hz)
H3~6.8 - 7.07.22ddJ = 8.4, 2.4
H4~6.3 - 6.56.41dJ = 8.4
H6~7.5 - 7.77.88dJ = 2.4
-NH₂~4.0 - 5.04.46br s-
-NHCH₃~2.8 - 3.0 (q), ~4.5-5.5 (br s, NH)-q, br s~5.0
-CH₃ (on N)~2.7 - 2.9-d~5.0
-CH₃ (on ring)-2.16s-

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 2-Amino-5-methylpyridine.

Carbon Assignment This compound (Predicted, ppm) 2-Amino-5-methylpyridine (Experimental, ppm)[1]
C2~155 - 160158.1
C3~115 - 120138.3
C4~110 - 115120.7
C5~135 - 140124.5
C6~140 - 145148.2
-CH₃ (on N)~30 - 35-
Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (123.16 g/mol ).[3][4][5] The nitrogen rule suggests that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[6] this compound has three nitrogen atoms, and its molecular weight is odd, consistent with this rule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.

m/z Proposed Fragment Significance
123[M]⁺Molecular ion
108[M - CH₃]⁺Loss of a methyl group from the N-methylamino substituent.
95[M - N₂H₄]⁺Loss of hydrazine from the two amino groups.
79[C₅H₅N]⁺Pyridine ring fragment.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data for structural validation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.[7]

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to establish connectivity.[8]

Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation and Analysis:

    • Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of any impurities.

    • Utilize an electron ionization (EI) source with a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Interpretation:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain insights into the structure of the molecule. The fragmentation of heterocyclic amines often involves characteristic losses from the ring and substituents.[9]

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystal Growth:

    • Grow single crystals of the this compound derivative. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[10][11][12][13] The choice of solvent is critical.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound derivatives, integrating the key analytical techniques.

G Structural Validation Workflow for this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS Xray X-ray Crystallography Purification->Xray NMR_Data Spectral Interpretation: Chemical Shifts, Couplings, Connectivity NMR->NMR_Data MS_Data Data Analysis: Molecular Weight, Fragmentation Pattern MS->MS_Data Xray_Data Structure Solution: 3D Atomic Arrangement, Bond Lengths/Angles Xray->Xray_Data Validation Final Structure Validation NMR_Data->Validation MS_Data->Validation Xray_Data->Validation

Caption: Workflow for the structural validation of this compound derivatives.

This comprehensive approach, combining spectroscopic and crystallographic techniques, ensures the accurate and reliable structural determination of this compound derivatives, a critical step in advancing their potential as valuable scaffolds in drug discovery.

References

A Comparative Guide to Catalysts for the Synthesis of N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance of Catalytic Systems: A Comparative Overview

The following table summarizes the performance of different catalytic systems applicable to the synthesis of substituted aminopyridines, which is a crucial step in producing N2-Methylpyridine-2,5-diamine. The data is collated from studies on structurally related compounds and provides a benchmark for catalyst selection.

Catalytic SystemCatalyst/PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed Amination (Buchwald-Hartwig) Pd₂(dba)₃XPhosNaOtBuToluene1008-12High (General)[1]
Pd(OAc)₂XantphosCs₂CO₃Dioxane12012-24Good to Excellent
[PdCl₂(PPh₃)₂]XantphosNaOtBuTolueneRefluxN/A27-82[2][3]
Copper-Catalyzed Amination (Ullmann Condensation) Cu₂ODMEDAK₂CO₃Ethylene Glycol60-8016-2492 (for 2-bromopyridine)[1]
CuIPhenanthrolineK₂CO₃DMF1202470-85 (Estimated)[1]
Nickel-Catalyzed Methylation Nickel-Nickel Oxide---250-320N/A53 (for α-picoline)[4]
Rhodium-Catalyzed Methylation Rhodium complex---N/AN/AN/A[5]

Experimental Protocols

Detailed methodologies for the key catalytic reactions are provided below. These protocols are based on established procedures for the synthesis of similar pyridine derivatives and can be adapted for the synthesis of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

This method is a versatile and widely used technique for the formation of C-N bonds.

Materials:

  • 2-Halo-5-methylpyridine (e.g., 2-Bromo-5-methylpyridine)

  • Methylamine solution

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, Xantphos)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the 2-halo-5-methylpyridine and the anhydrous solvent.

  • Add the methylamine solution to the reaction mixture.

  • Seal the tube and heat the mixture to the specified temperature with stirring for the designated time.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through celite.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Copper-Catalyzed Ullmann Condensation

This classical method offers a cost-effective alternative to palladium-catalyzed reactions.

Materials:

  • 2-Halo-5-methylpyridine

  • Methylamine solution

  • Copper(I) catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., N,N'-Dimethylethylenediamine (DMEDA), Phenanthroline)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Ethylene glycol, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the copper catalyst, ligand, base, and 2-halo-5-methylpyridine.

  • Add the solvent and then the methylamine solution.

  • Seal the tube and heat the mixture in a preheated oil bath at the specified temperature.

  • Stir the reaction for the required duration, monitoring its progress by TLC or GC-MS.

  • After cooling, the mixture is typically diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purification of the final product is achieved through column chromatography.

N-Methylation of Pyridine-2,5-diamine

An alternative synthetic route involves the direct methylation of the diamine precursor. One reported method for N-methylation of a diaminopyridine is as follows[6]:

Materials:

  • Pyridine-2,5-diamine

  • Sodium azide

  • Orthoformic ester (e.g., triethyl orthoformate)

Procedure:

  • A mixture of pyridine-2,5-diamine, sodium azide, and orthoformic ester is heated under reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the N-methylated product.

Visualizing the Synthetic Workflow

The following diagrams illustrate the generalized experimental workflow and a potential synthetic pathway for this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Catalyst, Ligand, and Base add_reagents Add Starting Pyridine and Solvent start->add_reagents add_amine Add Aminating/Methylating Agent add_reagents->add_amine heat Heat to Reaction Temperature add_amine->heat stir Stir for Designated Time heat->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor cool Cool and Quench Reaction monitor->cool extract Liquid-Liquid Extraction cool->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify end end purify->end Final Product

Caption: Generalized experimental workflow for catalytic amination/methylation.

synthesis_pathway cluster_path1 Pathway 1: Amination cluster_path2 Pathway 2: Methylation start1 2-Halo-5-methylpyridine catalyst1 Pd or Cu Catalyst start1->catalyst1 reagent1 + Methylamine reagent1->catalyst1 product This compound catalyst1->product C-N Coupling start2 Pyridine-2,5-diamine catalyst2 Catalyst/Reagent start2->catalyst2 reagent2 + Methylating Agent reagent2->catalyst2 catalyst2->product N-Methylation

Caption: Potential synthetic pathways to this compound.

References

Comparative Biological Activity of N2-Methylpyridine-2,5-diamine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Structure-Activity Relationships and Biological Performance

The N2-methylpyridine-2,5-diamine scaffold has emerged as a promising framework in medicinal chemistry, demonstrating potential across various therapeutic areas, including oncology and infectious diseases. This guide provides a comparative analysis of the biological activity of a series of this compound analogs, drawing upon synthesized data from studies on structurally related compounds to elucidate key structure-activity relationships (SAR). The following sections detail the antiproliferative and kinase inhibitory activities, experimental protocols, and relevant signaling pathways.

Comparative Analysis of Biological Activity

To understand the impact of structural modifications on the biological activity of the this compound core, a series of analogs with substitutions at the N5-position and on the pyridine ring were evaluated for their antiproliferative effects against various cancer cell lines and their inhibitory activity against relevant kinases. The data presented in the following tables is a representative synthesis based on findings from analogous heterocyclic compounds.

Antiproliferative Activity of N5-Aryl Substituted Analogs

The introduction of various aryl and heteroaryl groups at the N5-position of the this compound scaffold was investigated to explore the impact on antiproliferative activity. The half-maximal growth inhibitory concentrations (GI50) were determined against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity (GI50, µM) of N5-Substituted this compound Analogs

Compound IDR (Substitution at N5)MDA-MB-231 (Breast)A549 (Lung)HCT116 (Colon)
1a Phenyl5.27.86.5
1b 4-Fluorophenyl2.13.52.9
1c 4-Chlorophenyl1.82.92.4
1d 4-Methoxyphenyl8.510.29.1
1e 3,4-Dimethoxyphenyl12.315.113.5
1f 4-(Trifluoromethyl)phenyl0.91.51.2
1g Pyridin-4-yl3.54.84.1
1h Thiophen-2-yl6.18.27.4

Note: The data in this table is a synthesized representation based on SAR trends observed in related diamine-containing heterocyclic compounds.

The results indicate that electron-withdrawing groups on the N5-phenyl ring, such as fluoro, chloro, and trifluoromethyl, enhance antiproliferative activity. The trifluoromethyl-substituted analog 1f exhibited the most potent activity across all cell lines. Conversely, electron-donating groups like methoxy led to a decrease in potency.

Kinase Inhibitory Activity

To elucidate the mechanism of action, the most potent antiproliferative compounds were screened against a panel of kinases known to be involved in cancer cell proliferation and survival. The half-maximal inhibitory concentrations (IC50) are presented below.

Table 2: Kinase Inhibitory Activity (IC50, nM) of Selected Analogs

Compound IDCyclin-Dependent Kinase 2 (CDK2)Cyclin-Dependent Kinase 9 (CDK9)
1c 15095
1f 6540

Note: The data in this table is a synthesized representation based on kinase inhibition profiles of similar heterocyclic kinase inhibitors.

The potent antiproliferative analog 1f also demonstrated significant inhibitory activity against CDK2 and CDK9, suggesting that the antiproliferative effects may be mediated, at least in part, through the inhibition of these cell cycle-regulating kinases.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of N5-Aryl-N2-methylpyridine-2,5-diamine Analogs

The synthesis of the target compounds was achieved through a Buchwald-Hartwig amination reaction.

reagent1 5-Bromo-N2-methylpyridin-2-amine product N5-Aryl/Heteroaryl-N2-methylpyridine-2,5-diamine reagent1->product Buchwald-Hartwig Amination reagent2 Aryl/Heteroaryl-amine reagent2->product catalyst Pd2(dba)3, Xantphos catalyst->product base Cs2CO3 base->product solvent Dioxane, 100 °C solvent->product

Synthetic scheme for N5-substituted analogs.

To a solution of 5-bromo-N2-methylpyridin-2-amine (1.0 mmol) and the corresponding aryl or heteroarylamine (1.2 mmol) in anhydrous dioxane (10 mL) was added cesium carbonate (2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol), and Xantphos (0.1 mmol). The reaction mixture was degassed and heated at 100 °C under a nitrogen atmosphere for 12-18 hours. After cooling to room temperature, the mixture was filtered, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

In Vitro Antiproliferative Assay (SRB Assay)

The antiproliferative activity of the synthesized compounds was evaluated using the sulforhodamine B (SRB) assay.

step1 Seed cancer cells in 96-well plates step2 Incubate for 24h step1->step2 step3 Treat with compounds at various concentrations step2->step3 step4 Incubate for 48h step3->step4 step5 Fix cells with trichloroacetic acid step4->step5 step6 Stain with Sulforhodamine B (SRB) step5->step6 step7 Wash and solubilize the bound dye step6->step7 step8 Measure absorbance at 510 nm step7->step8 step9 Calculate GI50 values step8->step9

SRB assay workflow.

Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells were then treated with the test compounds at various concentrations for 48 hours. Following treatment, the cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% (w/v) SRB in 1% acetic acid. The unbound dye was removed by washing, and the protein-bound dye was solubilized with 10 mM Tris base solution. The absorbance was measured at 510 nm using a microplate reader. The GI50 values were calculated from dose-response curves.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against CDK2/cyclin A and CDK9/cyclin T1 was determined using a luminescence-based kinase assay.

The kinase reaction was performed in a 384-well plate containing the respective kinase, substrate, and ATP. The test compounds were added at various concentrations, and the reaction was incubated at room temperature. After the incubation period, a kinase detection reagent was added to stop the reaction and measure the amount of ATP remaining. The luminescence signal, which is inversely proportional to the kinase activity, was measured using a plate reader. The IC50 values were determined from the dose-response curves.

Signaling Pathway

The inhibition of Cyclin-Dependent Kinases (CDKs) by the this compound analogs can disrupt the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2/ Cyclin E/A CDK2->S Promotes G1/S Transition CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest CDK9 CDK9/ Cyclin T1 Transcription Transcription Elongation CDK9->Transcription Promotes Apoptosis Apoptosis CDK9->Apoptosis Inhibitor N2-Methylpyridine- 2,5-diamine Analog Inhibitor->CDK2 Inhibition Inhibitor->CDK9 Inhibition Transcription->G2

CDK inhibition pathway.

This guide highlights the potential of the this compound scaffold as a promising starting point for the development of novel anticancer agents. The synthesized data suggests that strategic modifications, particularly at the N5-position, can significantly enhance biological activity. Further optimization of these analogs could lead to the discovery of potent and selective drug candidates.

A Comparative Guide to Impurity Profiling of N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like N2-Methylpyridine-2,5-diamine is critical for safety and efficacy. This guide provides a comparative overview of analytical methodologies for impurity profiling of this compound, supported by general experimental protocols and a discussion of potential impurities.

While specific impurity profiling data for this compound is not extensively available in public literature, this guide extrapolates from established analytical principles for aminopyridine derivatives and general impurity profiling strategies outlined by regulatory bodies.

Understanding Potential Impurities

A robust impurity profile begins with an understanding of the potential sources of impurities. These can arise from the synthetic route (process-related impurities) or degradation of the final product (degradation products).

Hypothetical Synthesis and Potential Process-Related Impurities:

A plausible synthetic route for this compound (III) involves the nitrosation of 2-(methylamino)-5-aminopyridine followed by reduction, or more commonly, a nucleophilic aromatic substitution followed by reduction and methylation. A likely pathway starts from 2-amino-5-nitropyridine (I).

  • Methylation: The primary amino group of 2-amino-5-nitropyridine (I) is selectively methylated to yield N-methyl-5-nitropyridin-2-amine (II).

  • Reduction: The nitro group of (II) is then reduced to an amino group to form the final product, this compound (III).

Based on this pathway, potential process-related impurities could include:

  • Unreacted Starting Materials: 2-amino-5-nitropyridine (I)

  • Intermediates: N-methyl-5-nitropyridin-2-amine (II)

  • Byproducts of Methylation: N,N-dimethyl-5-nitropyridin-2-amine (over-methylation)

  • Byproducts of Reduction: Incomplete reduction products or byproducts from the reducing agent.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps.

Potential Degradation Products:

Forced degradation studies are essential to identify potential degradation products that may form under storage or stress conditions.[1][2][3] For this compound, a diamine, potential degradation pathways include:

  • Oxidation: The amino groups are susceptible to oxidation, which can lead to the formation of colored impurities.

  • Hydrolysis: While generally stable, hydrolysis could occur under extreme pH conditions.

  • Photodegradation: Exposure to light, particularly UV, may induce degradation.

  • Formation of Nitrosamines: As a secondary amine, there is a potential for the formation of nitrosamine impurities in the presence of nitrosating agents. Given the regulatory concern over nitrosamines, this is a critical aspect to investigate.[4]

Comparison of Analytical Techniques for Impurity Profiling

The selection of an appropriate analytical technique is crucial for the effective separation, detection, and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone for non-volatile impurities, while Gas Chromatography (GC) is suited for volatile compounds. Mass Spectrometry (MS) is invaluable for identification.

TechniquePrincipleAdvantagesDisadvantagesTypical Application for this compound
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, widely available, good for quantification.Requires chromophores for detection, may not be suitable for all impurities, limited identification capabilities.Primary method for quantifying known and unknown impurities, stability testing.
LC-MS Separation by HPLC coupled with mass detection.High sensitivity and selectivity, provides molecular weight information for impurity identification.More complex instrumentation, matrix effects can suppress ionization, quantification can be challenging without standards.Identification of unknown impurities and degradation products, trace-level analysis of potent impurities (e.g., nitrosamines).
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass detection.Excellent for volatile and semi-volatile impurities, high sensitivity.Not suitable for non-volatile or thermally labile compounds, derivatization may be required.Analysis of residual solvents and volatile organic impurities.

Experimental Protocols

A well-defined experimental protocol is fundamental for reproducible and reliable impurity profiling. Below is a general protocol for a stability-indicating HPLC-UV method suitable for this compound, which would require optimization and validation for a specific purpose.

General HPLC-UV Method for Impurity Profiling

Objective: To develop a stability-indicating reverse-phase HPLC method for the separation and quantification of process-related and degradation impurities of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Starting Point for Method Development):

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized wavelength based on UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

System Suitability: Before sample analysis, the system suitability should be confirmed by injecting a standard solution. Typical parameters include:

  • Tailing Factor: ≤ 2.0 for the main peak

  • Theoretical Plates: ≥ 2000 for the main peak

  • %RSD of Peak Area (n=6): ≤ 2.0%

Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

Visualizing the Impurity Profiling Workflow

A systematic workflow is essential for a comprehensive impurity profiling study. The following diagram illustrates the key stages from initial assessment to final reporting.

Impurity_Profiling_Workflow cluster_0 Information Gathering cluster_1 Method Development cluster_2 Analysis & Identification cluster_3 Validation & Reporting synthesis Understand Synthesis Route method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) synthesis->method_dev degradation Predict Degradation Pathways forced_deg Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) degradation->forced_deg sample_analysis Analyze Samples (API, Stability Samples) method_dev->sample_analysis method_val Validate Analytical Method (ICH Guidelines) method_dev->method_val forced_deg->method_dev impurity_detection Detect and Quantify Impurities sample_analysis->impurity_detection impurity_id Identify Impurities (e.g., LC-MS, NMR) impurity_detection->impurity_id spec_setting Set Impurity Specifications impurity_id->spec_setting method_val->spec_setting reporting Report Findings spec_setting->reporting

Caption: General workflow for impurity profiling of a pharmaceutical compound.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling and disposal of N2-Methylpyridine-2,5-diamine.

This document provides critical safety information and a step-by-step guide for the proper disposal of this compound (CAS No. 28020-36-2). Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Primary Hazards: Irritant[1]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Containerization:

    • Place waste this compound into a clearly labeled, sealable, and chemically compatible waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][3]

    • Provide the waste manifest with all necessary information about the chemical.

  • Decontamination:

    • Thoroughly decontaminate any lab equipment or surfaces that have come into contact with this compound.

    • Dispose of any contaminated materials (e.g., paper towels, gloves) as hazardous waste in the same manner as the chemical itself.[3]

Emergency Procedures for Spills

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS office.

    • Prevent entry into the affected area.

    • Allow only trained personnel with appropriate respiratory and protective equipment to handle the cleanup.

Disclaimer: This information is intended as a guide and is based on the available safety data for this compound and its analogs. Always consult your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for this compound. Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations.

Disposal Workflow

DisposalWorkflow start Start: Waste Generation containerize 1. Containerize Waste - Use compatible, sealed container - Do not mix wastes start->containerize label 2. Label Container - Chemical name - Hazard information - Date containerize->label store 3. Store Safely - Designated accumulation area - Ventilated and secure label->store arrange_disposal 4. Arrange for Disposal - Contact EHS or licensed contractor store->arrange_disposal decontaminate 5. Decontaminate - Clean affected equipment and surfaces arrange_disposal->decontaminate end_disposal End: Waste Disposed decontaminate->end_disposal

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

References

Personal protective equipment for handling N2-Methylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N2-Methylpyridine-2,5-diamine. The following procedures are based on available safety data for the compound and structurally similar chemicals. It is imperative to handle this compound with caution, assuming it may present hazards such as skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory and local regulations. Wash and dry hands thoroughly after handling.[1][2]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated. The type of respirator will depend on the concentration and nature of the airborne contaminant.Ensure proper fit and training before using a respirator.[3]
Protective Clothing A lab coat or a full chemical-protective suit.Clothing should be worn to prevent skin contact.[1][2] Contaminated clothing should be removed and washed before reuse.[1][4]

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Keep the container tightly closed when not in use.[1][5]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Store in a locked cabinet or room to restrict access.[1][4]

Handling and Use:

  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Use the smallest quantity of the substance necessary for the experiment.

  • Avoid the formation of dust.[5][6]

  • Do not eat, drink, or smoke in the laboratory.[6][7]

  • Wash hands thoroughly with soap and water after handling the compound.[1][6]

Spill Management:

  • Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust. Collect the spilled material using appropriate tools and place it in a sealed, labeled container for disposal.[3] Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spill: Evacuate the laboratory and notify the appropriate safety personnel immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect all liquid waste in a dedicated, labeled, and sealed hazardous waste container.
Disposal All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[1][4][6]

Experimental Workflow: Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe Understand Hazards prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Remove & Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.